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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-1,4-Ditosyl-2-butanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals (S)-1,4-Ditosyl-2-butanol , a chiral molecule of significant interest in synthetic organic chemistry, serves as a versatile building block for the introduct...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-1,4-Ditosyl-2-butanol , a chiral molecule of significant interest in synthetic organic chemistry, serves as a versatile building block for the introduction of a C4 chiral synthon in the development of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, grounded in established scientific principles and supported by technical data.

Core Chemical Identity and Physicochemical Properties

(S)-1,4-Ditosyl-2-butanol, also known by its systematic name (2S)-1,4-bis(p-tolylsulfonyloxy)butan-2-ol, is a derivative of (S)-1,2,4-butanetriol where the primary hydroxyl groups at positions 1 and 4 are converted to their corresponding tosylate esters. This modification transforms the hydroxyl groups into excellent leaving groups, rendering the molecule susceptible to a variety of nucleophilic substitution reactions.

Table 1: Physicochemical Properties of (S)-1,4-Ditosyl-2-butanol and its Precursor

Property(S)-1,4-Ditosyl-2-butanol(S)-(-)-1,2,4-Butanetriol (Precursor)
CAS Number 99520-82-8[1]42890-76-6
Molecular Formula C₁₈H₂₂O₅S₂[1][2]C₄H₁₀O₃
Molecular Weight 382.49 g/mol [1][2]106.12 g/mol
Appearance Expected to be a white to off-white solidColorless to pale yellow liquid
Melting Point Data not readily available in cited literatureData not readily available in cited literature
Boiling Point Data not readily available in cited literatureData not readily available in cited literature
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and likely insoluble in water.Soluble in water and polar organic solvents.

Chemical Structure:

G cluster_0 (S)-1,4-Ditosyl-2-butanol C18H22O5S2 C1 CH3 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C7 S C4->C7 C6 C C5->C6 C6->C2 O1 O C7->O1 O2 O C7->O2 O3 O C7->O3 C8 C C9 C C8->C9 C10 C C9->C10 H1 H C9->H1 C11 C C10->C11 C10->O3 O6 OH C11->O6 O3->C8 S2 S O3->S2 O4 O S2->O4 O5 O S2->O5 C12 C S2->C12 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C16 C C15->C16 C17 C C15->C17 C16->C12 C18 CH3 C17->C18

Caption: Chemical structure of (S)-1,4-Ditosyl-2-butanol.

Synthesis and Mechanism

The primary route for the synthesis of (S)-1,4-Ditosyl-2-butanol involves the selective tosylation of the primary hydroxyl groups of (S)-(-)-1,2,4-Butanetriol. The secondary hydroxyl group at the C2 position is sterically hindered, which allows for the preferential reaction of the less hindered primary hydroxyls.

Reaction Scheme:

G cluster_0 Synthesis of (S)-1,4-Ditosyl-2-butanol Start (S)-1,2,4-Butanetriol Product (S)-1,4-Ditosyl-2-butanol Start->Product Tosyl Chloride (TsCl) Pyridine, CH2Cl2, 0 °C to rt Reagent 2 eq. TsCl, Pyridine

Caption: General synthesis scheme for (S)-1,4-Ditosyl-2-butanol.

Causality Behind Experimental Choices:

  • Starting Material: (S)-(-)-1,2,4-Butanetriol is the logical chiral precursor. Its synthesis can be achieved from readily available starting materials such as (S)-malic acid via reduction[3].

  • Reagent: p-Toluenesulfonyl chloride (TsCl) is the standard reagent for introducing the tosyl protecting group.

  • Base: A non-nucleophilic base, typically pyridine or triethylamine, is crucial. Its role is to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing potential side reactions.

  • Solvent: An aprotic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

Detailed Experimental Protocol: Synthesis of (S)-1,4-Ditosyl-2-butanol

This protocol is a representative procedure based on standard tosylation methods.

Materials:

  • (S)-(-)-1,2,4-Butanetriol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (dried over KOH)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of (S)-(-)-1,2,4-Butanetriol (1.0 eq.) in anhydrous dichloromethane (10 mL per gram of triol) under an inert atmosphere (nitrogen or argon) at 0 °C, add dry pyridine (2.5 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (2.2 eq.) in anhydrous dichloromethane (5 mL per gram of TsCl) to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure (S)-1,4-Ditosyl-2-butanol.

Spectroscopic Characterization

While specific experimental spectra for (S)-1,4-Ditosyl-2-butanol are not widely published, the expected spectroscopic data can be predicted based on its structure and the known spectral properties of tosylates and butanol derivatives.

3.1. ¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Two sets of doublets in the range of δ 7.2-7.8 ppm, corresponding to the aromatic protons of the two tosyl groups.

  • Methylene Protons adjacent to Tosyl Groups (CH₂-OTs): Multiplets in the range of δ 4.0-4.3 ppm.

  • Methine Proton adjacent to the Hydroxyl Group (CH-OH): A multiplet around δ 3.8-4.1 ppm.

  • Methylene Protons adjacent to the Chiral Center: Diastereotopic protons, which would appear as complex multiplets in the range of δ 1.7-2.0 ppm.

  • Methyl Protons of Tosyl Groups: Two singlets around δ 2.4 ppm.

  • Hydroxyl Proton (OH): A broad singlet with a variable chemical shift.

3.2. ¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 127-145 ppm).

  • Carbonyl-like Carbon of Sulfonate: No signal, as it's a sulfur-oxygen double bond.

  • Carbons bonded to Oxygen (C-O): Signals for the two CH₂-OTs carbons and the CH-OH carbon in the range of δ 65-75 ppm.

  • Methylene Carbon: A signal around δ 30-35 ppm.

  • Methyl Carbons of Tosyl Groups: Signals around δ 21 ppm.

3.3. Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • S=O Stretch (Sulfonate): Strong, characteristic absorptions around 1360 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

  • C-O Stretch: Absorptions in the 1100-1000 cm⁻¹ region.

3.4. Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A peak at m/z = 382.49 would be expected, although it may be weak due to the lability of the tosyl groups.

  • Fragmentation: Common fragmentation patterns would involve the loss of one or both tosyl groups (C₇H₇SO₂) and the loss of water from the molecular ion.

Reactivity and Applications in Drug Development

The chemical utility of (S)-1,4-Ditosyl-2-butanol stems from the presence of two excellent leaving groups (tosylates) at the primary positions and a stereodefined secondary alcohol. This trifunctional nature allows for a range of selective chemical transformations.

Diagram of Reactivity Pathways:

G A (S)-1,4-Ditosyl-2-butanol B Nucleophilic Substitution at C1 and C4 A->B Nu⁻ C Cyclization Reactions A->C Intramolecular Nu⁻ D Protection/Deprotection of C2-OH A->D Protecting Group Chemistry E Oxidation of C2-OH A->E Oxidizing Agent F Chiral Building Block Synthesis B->F C->F D->F E->F

Caption: Key reactivity pathways of (S)-1,4-Ditosyl-2-butanol.

  • Nucleophilic Substitution: The primary tosylates are highly susceptible to Sₙ2 reactions with a wide variety of nucleophiles (e.g., amines, azides, cyanides, alkoxides, and thiolates). This allows for the introduction of diverse functionalities at the 1 and 4 positions. The stereocenter at C2 is typically retained during these reactions.

  • Intramolecular Cyclization: The presence of the C2-hydroxyl group allows for intramolecular nucleophilic attack on one of the tosylated positions, leading to the formation of chiral cyclic ethers, such as substituted tetrahydrofurans.

  • Chiral Pool Synthesis: (S)-1,4-Ditosyl-2-butanol serves as a valuable chiral starting material for the synthesis of more complex molecules. The defined stereochemistry at the C2 position is transferred to the final product, which is a critical aspect of modern asymmetric synthesis and drug development.

Safety and Handling

As a laboratory chemical, (S)-1,4-Ditosyl-2-butanol should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(S)-1,4-Ditosyl-2-butanol is a valuable and versatile chiral building block in organic synthesis. Its trifunctional nature, with two primary tosylates and a secondary alcohol on a stereodefined four-carbon chain, provides a powerful tool for the construction of complex chiral molecules. Understanding its chemical properties, synthesis, and reactivity is essential for its effective utilization in research and development, particularly in the field of medicinal chemistry and drug discovery.

References

  • (+)-2-Butanol | C4H10O | CID 444683 - PubChem. Available at: [Link]

  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - Beilstein Journals. Available at: [Link]

Sources

Exploratory

A Guide to the Chemoselective Synthesis of (S)-1,4-Ditosyl-2-butanol

This document provides an in-depth technical guide for the synthesis of (S)-1,4-Ditosyl-2-butanol, a valuable chiral building block, from the readily available precursor (S)-1,2,4-butanetriol. This guide is intended for...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for the synthesis of (S)-1,4-Ditosyl-2-butanol, a valuable chiral building block, from the readily available precursor (S)-1,2,4-butanetriol. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings of selective tosylation, provide a field-proven experimental protocol, and address critical safety and handling considerations.

Strategic Overview: The Importance of Chemoselectivity

(S)-1,2,4-butanetriol is a versatile chiral starting material featuring three hydroxyl groups: two primary (at C1 and C4) and one secondary (at C2). The synthetic utility of this molecule is often unlocked by selectively functionalizing these hydroxyl groups. The conversion to (S)-1,4-Ditosyl-2-butanol is a prime example of such a strategic transformation.

The core of this synthesis lies in converting the primary hydroxyl groups into superior leaving groups, tosylates, while leaving the secondary hydroxyl group untouched. This is a classic challenge of chemoselectivity . The resulting ditosylate is primed for subsequent nucleophilic substitution reactions at the C1 and C4 positions, allowing for the introduction of a wide array of functional groups while preserving the critical stereocenter at C2. This makes it an essential intermediate in the synthesis of complex chiral molecules.

The Chemistry of Tosylation: Mechanism and Selectivity

The conversion of an alcohol to a tosylate is a fundamental transformation in organic synthesis. It proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically an amine such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

A crucial aspect of this reaction is that the stereochemistry of the alcohol's carbon atom is retained because the C-O bond is not broken during the tosylation process.[1][2] The reaction occurs at the oxygen atom, not the carbon center.

The Causality of Selective Tosylation

Achieving the desired 1,4-ditosylation over the undesired 2-tosylation or 1,2,4-tritosylation hinges on the inherent difference in reactivity between primary and secondary alcohols.

  • Steric Hindrance: Primary alcohols are sterically less encumbered than secondary alcohols. This makes the oxygen of the primary -OH group more accessible to the bulky tosyl chloride reagent, leading to a faster reaction rate. This is the primary factor driving the selectivity in this synthesis.

  • Reaction Conditions: Fine-tuning reaction parameters is critical.

    • Temperature: Conducting the reaction at low temperatures (e.g., 0 °C or below) enhances selectivity. At lower kinetic energy, the reaction is more sensitive to the activation energy difference between the primary and secondary alcohol reactions.

    • Stoichiometry: Using a slight excess of tosyl chloride (e.g., 2.2 equivalents) ensures the complete tosylation of both primary alcohols while minimizing the reaction with the less reactive secondary alcohol.

While steric control is often sufficient, more advanced catalytic methods exist for highly selective sulfonylation of primary alcohols, such as those employing dibutyltin oxide, which can activate the primary alcohol through a five-membered chelate intermediate.[3][4] However, for this specific substrate, a well-controlled stoichiometric approach is generally effective.

Reaction Pathway Diagram

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A (S)-1,2,4-Butanetriol (C₄H₁₀O₃) C Pyridine (Solvent/Base) CH₂Cl₂ (Co-solvent) 0°C to Room Temperature A->C B p-Toluenesulfonyl Chloride (TsCl) (2.2 eq.) B->C D (S)-1,4-Ditosyl-2-butanol (C₁₈H₂₂O₅S₂) C->D Selective Tosylation

Caption: Overall reaction scheme for the synthesis of (S)-1,4-Ditosyl-2-butanol.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. Each step includes an explanation of its purpose to ensure both technical execution and conceptual understanding.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt.Quantity (for 10 mmol scale)Notes
(S)-1,2,4-Butanetriol42890-76-6106.12 g/mol 1.06 g (10 mmol)Chiral starting material. Ensure high optical purity.
p-Toluenesulfonyl Chloride (TsCl)98-59-9190.65 g/mol 4.20 g (22 mmol)Corrosive and moisture-sensitive.[5][6] Use a fresh, high-purity bottle.
Pyridine110-86-179.10 g/mol 20 mLAnhydrous grade. Acts as both base and solvent.
Dichloromethane (DCM)75-09-284.93 g/mol 30 mLAnhydrous grade. Co-solvent to aid dissolution.
Hydrochloric Acid (HCl)7647-01-036.46 g/mol ~30 mL (2 M aq.)For work-up to remove pyridine.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~150 mLExtraction solvent.
Hexane110-54-386.18 g/mol VariesFor column chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ~5 gDrying agent.
Silica Gel63231-67-4-~50 gFor column chromatography (230-400 mesh).
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Under an inert atmosphere (Nitrogen or Argon), add (S)-1,2,4-butanetriol (1.06 g, 10 mmol) to a 100 mL flame-dried, round-bottomed flask equipped with a magnetic stir bar.

    • Causality: An inert atmosphere and flame-dried glassware are crucial to prevent the reaction of tosyl chloride with atmospheric moisture, which would form p-toluenesulfonic acid and reduce yield.[7]

  • Dissolution and Cooling:

    • Add anhydrous dichloromethane (30 mL) and anhydrous pyridine (20 mL). Stir until the butanetriol is fully dissolved.

    • Cool the resulting clear solution to 0 °C using an ice-water bath.

    • Causality: Cooling the solution before adding the tosyl chloride is the most critical step for ensuring chemoselectivity. It slows the reaction rate, amplifying the kinetic preference for the less sterically hindered primary alcohols.[7]

  • Addition of Tosyl Chloride:

    • Add p-toluenesulfonyl chloride (4.20 g, 22 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (pyridinium hydrochloride) will form.

    • Causality: A slow, portion-wise addition helps to control the exotherm of the reaction and maintain the low temperature necessary for selectivity. The formation of the precipitate is a visual indicator that the reaction is proceeding.[8]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours.

    • Then, remove the ice bath and let the mixture warm to room temperature, stirring overnight (12-16 hours).

    • Causality: The initial period at 0 °C establishes the selective reaction at the primary sites. Allowing the reaction to proceed overnight at room temperature ensures the reaction goes to completion.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v). Visualize with a UV lamp and/or potassium permanganate stain. The product spot should have a higher Rf value than the starting triol. The reaction is complete when the starting material spot is no longer visible.

Work-up and Purification
  • Quenching and Pyridine Removal:

    • Cool the reaction mixture again in an ice bath and slowly add 30 mL of cold 2 M HCl (aq). Stir for 15 minutes.

    • Causality: The acidic wash protonates the pyridine, forming water-soluble pyridinium hydrochloride, which can then be removed from the organic layer. This is performed cold to control the heat generated from the acid-base neutralization.

  • Extraction:

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine all organic layers.

    • Causality: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing and Drying:

    • Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Causality: The bicarbonate wash removes any residual acid. The brine wash helps to break any emulsions and begins the drying process. Anhydrous magnesium sulfate removes all traces of water.

  • Purification (Trustworthiness):

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) is typically effective.

    • Collect fractions and analyze by TLC to pool the pure product.

    • Concentrate the pure fractions in vacuo to yield (S)-1,4-Ditosyl-2-butanol as a white solid or viscous oil.

    • Causality: Chromatography is essential to separate the desired ditosylate from any unreacted starting material, the secondary tosylated byproduct, and the tritosylated byproduct, ensuring the high purity required for subsequent synthetic steps.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

TechniqueExpected Results for (S)-1,4-Ditosyl-2-butanol
¹H NMR Signals corresponding to the two tosyl groups (aromatic protons ~7.3-7.8 ppm, methyl protons ~2.4 ppm), the butanol backbone protons (multiplets in the ~1.7-4.2 ppm range), and the remaining secondary hydroxyl proton (a broad singlet or doublet).
¹³C NMR Resonances for the tosyl aromatic and methyl carbons, and four distinct signals for the butanol backbone carbons.
FT-IR Characteristic absorptions for O-H stretch (~3500 cm⁻¹), S=O stretch (~1360 and 1175 cm⁻¹), and C-O stretch (~1090 cm⁻¹).
Mass Spec (ESI+) Expected [M+Na]⁺ peak corresponding to the molecular formula C₁₈H₂₂O₅S₂.
Experimental Workflow Diagram

workflow cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Setup (S)-1,2,4-Butanetriol in DCM/Pyridine B 2. Cool to 0°C A->B C 3. Add TsCl (Portion-wise) B->C D 4. Stir (2h at 0°C, then RT overnight) C->D E 5. Quench with 2M HCl D->E TLC Monitoring F 6. Extract with EtOAc E->F G 7. Wash & Dry F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Flash Chromatography H->I Crude Product J 10. Characterize (NMR, IR, MS) I->J Pure Product

Caption: Step-by-step experimental workflow for synthesis and purification.

Safety and Handling

Professional laboratory practice requires a thorough understanding of the hazards associated with all reagents.

ReagentKey HazardsRecommended Precautions
p-Toluenesulfonyl Chloride (TsCl) Corrosive, causes severe skin burns and eye damage.[5][9] Moisture sensitive; reacts with water to produce HCl.Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.[6] Avoid inhalation of dust. Store in a desiccator.
Pyridine Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.Use in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate PPE.
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and eye irritation.Handle in a fume hood. Avoid contact with skin and eyes.
Hydrochloric Acid (HCl) Corrosive. Causes severe skin burns and eye damage.Wear gloves, goggles, and a lab coat. Add acid to water, never the reverse.

Always consult the full Safety Data Sheet (SDS) for each chemical before starting any experimental work.[5][6][9] An appropriate spill kit should be readily available.

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Google Patents. (2020).
  • Google Patents. (1984).
  • Organic Syntheses. Procedure. [Link]

  • Google Patents. (2001). US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols.
  • PubChem. 1,4-Dichloro-2-butanol. [Link]

  • ResearchGate. (2022, December 20). How we can selectively do the sulponation(tosylation) of the primary alcohol in presence of secondary alcohols using tosyl chloride?[Link]

  • Tetrahedron. (2016, December 20). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. [Link]

  • Google Patents. (2005). US6949684B2 - Process for preparing 1,2,4-butanetriol.
  • SAFETY DATA SHEET. (2013, December 23). [Link]

  • PMC. (2012). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. [Link]

  • PLOS. (2012, June 29). Identification and Characterization of Two Functionally Unknown Genes Involved in Butanol Tolerance of Clostridium acetobutylicum. [Link]

  • Scientific Reports. (2015, December 16). Biotechnological production of 1,2,4-butanetriol: An efficient process to synthesize energetic material precursor from renewable biomass. [Link]

  • SCIEPublish. (2023, May 10). Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli. [Link]

  • OpenOChem Learn. Preparation of Alkyl Halides and Tosylates from Alcohols. [Link]

  • University of Calgary. Ch8 : Tosylates. [Link]

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Foundational

Stereochemical Architecture and Synthetic Utility of (S)-1,4-Ditosyloxy-2-butanol: A Core Chiral Synthon

Executive Summary & Structural Identity In the realm of asymmetric synthesis and drug development, the reliable propagation of chirality from simple building blocks to complex active pharmaceutical ingredients (APIs) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

In the realm of asymmetric synthesis and drug development, the reliable propagation of chirality from simple building blocks to complex active pharmaceutical ingredients (APIs) is paramount. (S)-1,4-Ditosyloxy-2-butanol (widely commercialized under the truncated name (S)-1,4-Ditosyl-2-butanol , CAS: 99520-82-8) stands as a premier C4 chiral synthon[1].

As a Senior Application Scientist, I must first address a pervasive nomenclature and structural discrepancy found in several commercial chemical databases. Many supplier catalogs algorithmically misassign the molecular formula of this compound as


 (MW: 382.49  g/mol ) by interpreting "ditosyl" as two sulfonyl groups directly bonded to the carbon chain[2]. In reality, the compound is a bis-sulfonate ester—specifically (S)-1,4-di-O-tosyl-1,2,4-butanetriol —with the molecular formula 

(MW: 414.49 g/mol )[3].

Understanding this distinction is not merely pedantic; it dictates the compound's reactivity. The tosylate (-OTs) groups act as exceptional leaving groups, priming the C1 and C4 positions for sequential or tandem nucleophilic substitutions while preserving the critical (S)-stereocenter at C2.

Physicochemical & Stereochemical Profiling

The synthetic value of (S)-1,4-ditosyloxy-2-butanol lies in its differential reactivity. The primary carbons (C1 and C4) are sterically accessible and activated by the tosylate leaving groups, whereas the secondary hydroxyl at C2 remains unprotected but sterically shielded.

Table 1: Structural and Physicochemical Properties
ParameterValidated Data
IUPAC Name (2S)-1,4-bis(tosyloxy)butan-2-ol
Commercial Synonyms (S)-1,4-Ditosyl-2-butanol; 1,2,4-Butanetriol 1,4-ditosylate
CAS Registry Number 99520-82-8
Molecular Formula

Molecular Weight 414.49 g/mol
Stereocenter C2 (S-configuration, rigorously preserved)
Key Reactivity Bifunctional electrophile (Double

trajectory)

Mechanistic Pathways & Reactivity Dynamics

The architectural brilliance of this synthon is its capacity to undergo controlled, regioselective cyclizations. When exposed to primary amines, the molecule undergoes a double


 displacement. The amine first attacks the less hindered C1 or C4 position, displacing a tosylate. The resulting secondary amine intermediate then undergoes a rapid intramolecular 

attack on the remaining tosylate, yielding a chiral 3-hydroxypyrrolidine derivative[4].

Because the C2-OH bond is never broken during these substitutions, the (S)-configuration is perfectly retained. Alternatively, treatment with a strong, non-nucleophilic base (e.g., NaH) deprotonates the C2 hydroxyl, triggering an intramolecular attack on C1 to form a chiral epoxide.

G A (S)-1,2,4-Butanetriol (Chiral Pool) B (S)-1,4-Ditosyloxy-2-butanol (Core Synthon) A->B TsCl (2.0 eq), Pyridine 0°C to RT (Chemoselective) C (S)-2-(2-Tosyloxyethyl)oxirane (Chiral Epoxide) B->C NaH or K2CO3 Intramolecular SN2 (Retention of config) D (S)-1-Alkyl-3-hydroxypyrrolidine (Heterocycle) B->D R-NH2, Base, Heat Double SN2 Cyclization (Retention of config)

Figure 1: Divergent synthetic pathways of (S)-1,4-ditosyloxy-2-butanol leading to chiral heterocycles.

Experimental Protocol: Chemoselective Ditosylation

To synthesize (S)-1,4-ditosyloxy-2-butanol from (S)-1,2,4-butanetriol, one must exploit the kinetic difference between primary and secondary alcohols. The following protocol is a self-validating system: if the temperature or stoichiometry is poorly controlled, tritosylation occurs, which completely halts downstream cyclization efforts.

Step-by-Step Methodology
  • Reactor Preparation: Purge a flame-dried round-bottom flask with inert nitrogen (

    
    ).
    
    • Causality: Ambient moisture degrades p-toluenesulfonyl chloride (TsCl) into p-toluenesulfonic acid, which lowers the effective electrophile concentration and drastically reduces yield.

  • Solvent/Reagent Mixing: Dissolve 1.0 equivalent of (S)-1,2,4-butanetriol in anhydrous pyridine (approx. 10 volumes).

    • Causality: Pyridine serves a dual purpose as both the solvent and the acid scavenger, immediately neutralizing the HCl byproduct to prevent acid-catalyzed epoxide formation or stereocenter epimerization.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-brine bath.

  • Electrophile Addition: Add 2.05 equivalents of TsCl portion-wise over 60 minutes.

    • Causality: The primary hydroxyls at C1 and C4 react rapidly at 0 °C. Portion-wise addition controls the exothermic nature of the reaction. If the temperature spikes above 10 °C, the secondary hydroxyl at C2 will begin to react, generating the undesired tritosylate impurity.

  • Maturation: Stir at 0 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching & Workup: Quench the reaction by pouring it into crushed ice. Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers sequentially with cold 1M HCl, saturated 
    
    
    
    , and brine.
    • Causality: The 1M HCl wash is critical; it protonates residual pyridine, forcing it into the aqueous phase. Leftover pyridine in the organic phase can act as a nucleophile during storage, degrading the product into pyridinium salts.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the product as a viscous oil or crystalline solid.
    

Applications in Drug Development

In pharmaceutical chemistry, the pyrrolidine ring is a privileged scaffold found in numerous receptor antagonists and enzyme inhibitors. By utilizing (S)-1,4-ditosyloxy-2-butanol, drug development professionals bypass the need for late-stage chiral resolution.

When this bis-tosylate is reacted with a primary amine (such as benzylamine or a functionalized aniline) in the presence of a mild base like


 and heated in acetonitrile, it undergoes a tandem cyclization[4]. The leaving group ability of the tosylates ensures that the reaction proceeds under conditions mild enough to prevent elimination (dehydration) of the C2 hydroxyl. The resulting (S)-3-hydroxypyrrolidine derivatives are immediately ready for further functionalization, such as Mitsunobu inversion or etherification, serving as the backbone for next-generation therapeutics.

References

  • Source: alfa-chemistry.
  • Title: (S)
  • Source: guidechem.
  • Source: researchgate.

Sources

Exploratory

A Technical Guide to the Solubility of (S)-1,4-Ditosyl-2-butanol in Organic Solvents

Abstract This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of (S)-1,4-ditosyl-2-butanol, a key chiral intermediate in pharmaceutical and chemical synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of (S)-1,4-ditosyl-2-butanol, a key chiral intermediate in pharmaceutical and chemical synthesis. Recognizing the scarcity of publicly available, quantitative solubility data for this specific compound, this whitepaper emphasizes a first-principles approach, blending theoretical concepts with actionable experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to systematically evaluate and predict the solubility of (S)-1,4-ditosyl-2-butanol in a range of organic solvents, a critical parameter for reaction optimization, purification, and formulation development.

Introduction to (S)-1,4-Ditosyl-2-butanol

(S)-1,4-Ditosyl-2-butanol is a chiral organic compound with the chemical formula C₁₈H₂₂O₅S₂[1]. Its structure features a butanol backbone with two tosyl (p-toluenesulfonyl) groups at the 1 and 4 positions and a hydroxyl group at the 2-position, with a defined stereochemistry at the chiral center. The tosyl groups are excellent leaving groups in nucleophilic substitution reactions, making this molecule a valuable building block for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. The tosylation of alcohols is a fundamental transformation to activate hydroxyl groups for further chemical modifications[2].

The solubility of this compound in various organic solvents is a fundamental physicochemical property that dictates its handling, reactivity, and purification. A thorough understanding of its solubility profile is therefore essential for its effective utilization in synthetic chemistry.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[3][4] For a solute to dissolve, the energy required to break the intermolecular forces within the solute (lattice energy) and the solvent (solvent-solvent interactions) must be compensated by the energy released upon the formation of new solute-solvent interactions.

Key factors influencing the solubility of (S)-1,4-Ditosyl-2-butanol include:

  • Polarity: The molecule possesses both polar and non-polar regions. The two tosyl groups, with their sulfonyl and aromatic moieties, and the hydroxyl group contribute to the molecule's polarity. The butylene chain and the methyl groups on the tosyl moieties constitute the non-polar segments. The overall polarity is a balance of these features.

  • Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor and acceptor, which will favor solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

  • Molecular Size and Shape: The relatively large size and complex shape of the molecule may hinder its ability to pack efficiently into the crystal lattice, potentially lowering the lattice energy and favoring dissolution. However, its size also requires the creation of a larger cavity in the solvent, which can be energetically unfavorable.

Safety and Handling of Tosyl Compounds

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]

  • Handling: Avoid creating dust. Use appropriate tools for transferring the solid.[8]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Workflow for Solubility Determination

A two-part experimental approach is recommended to thoroughly characterize the solubility of (S)-1,4-ditosyl-2-butanol.

Part A: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common organic solvents with varying polarities.

Experimental Protocol:

  • Preparation: Dispense 10 mg of (S)-1,4-ditosyl-2-butanol into a series of small, labeled test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent. Start with solvents from different polarity classes (non-polar, polar aprotic, polar protic).

  • Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 minutes).

  • Classification: Visually classify the solubility as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but some solid remains.

    • Insoluble: The solid does not appear to dissolve.

  • Record: Record the observations in a structured table.

Diagram of Qualitative Solubility Workflow:

G start Start: Weigh 10 mg of (S)-1,4-Ditosyl-2-butanol add_solvent Add 1 mL of Test Solvent start->add_solvent agitate Agitate at Constant Temperature add_solvent->agitate observe Visually Observe for Dissolution agitate->observe classify Classify as Soluble, Partially Soluble, or Insoluble observe->classify record Record Observation classify->record end_node End record->end_node

Caption: Workflow for qualitative solubility assessment.

Part B: Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides a precise measurement of the solubility of the compound in a given solvent at a specific temperature.

Experimental Protocol:

  • Saturation: Add an excess amount of (S)-1,4-ditosyl-2-butanol to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, depending on the compound and solvent. A 24-hour equilibration period is a good starting point.

  • Phase Separation: Allow the undissolved solid to settle. To ensure a solid-free sample for analysis, centrifuge the sample and carefully extract the supernatant, or filter the solution using a syringe filter compatible with the solvent.

  • Analysis: Accurately determine the concentration of the dissolved solid in the supernatant. This can be achieved through various analytical techniques, such as:

    • Gravimetric Analysis: Evaporate a known volume of the saturated solution to dryness and weigh the residue.

    • Chromatographic Analysis (e.g., HPLC): Dilute a known volume of the saturated solution and analyze it by HPLC against a calibration curve prepared with known concentrations of the compound.

    • Spectroscopic Analysis (e.g., UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by UV-Vis spectroscopy against a calibration curve.

  • Calculation: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Diagram of Quantitative Solubility Workflow:

G start Start: Add excess solid to a known volume of solvent equilibrate Equilibrate at constant temperature with agitation start->equilibrate separate Separate solid and liquid phases (centrifuge/filter) equilibrate->separate analyze Analyze the concentration of the supernatant separate->analyze calculate Calculate Solubility (e.g., in g/L) analyze->calculate end_node End calculate->end_node

Caption: Workflow for quantitative solubility determination.

Data Presentation

Systematic recording of experimental data is crucial for accurate interpretation and comparison.

Table 1: Qualitative Solubility of (S)-1,4-Ditosyl-2-butanol

Solvent ClassSolventPolarity IndexObservation (Soluble/Partially Soluble/Insoluble)
Non-Polar Hexane0.1
Toluene2.4
Polar Aprotic Diethyl Ether2.8
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2
Polar Protic 2-Butanol4.0
1-Butanol4.0
Isopropanol4.3
Ethanol5.2
Methanol6.6
Water10.2

Table 2: Quantitative Solubility of (S)-1,4-Ditosyl-2-butanol at 25 °C

SolventSolubility (g/L)Solubility (mol/L)Method of Analysis
e.g., Dichloromethanee.g., Gravimetric
e.g., Ethyl Acetatee.g., HPLC
e.g., Methanole.g., HPLC

Interpretation and Application of Solubility Data

The obtained solubility data will provide valuable insights for various applications in a research and development setting:

  • Reaction Solvent Selection: Solvents in which the starting material is highly soluble are often preferred for homogeneous reactions, leading to faster reaction rates and higher conversions.

  • Purification Strategy: Solubility differences in various solvents are the basis for purification by crystallization. A good crystallization solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain soluble at all temperatures.

  • Formulation Development: In pharmaceutical applications, understanding the solubility in various excipients and solvent systems is critical for developing stable and bioavailable drug formulations.

  • Chromatography: The solubility of the compound in the mobile phase is a key parameter in developing effective chromatographic separation methods.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently determine the solubility of (S)-1,4-ditosyl-2-butanol and leverage this critical data to accelerate their research and development efforts.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Google Search. (2025). Ensuring Safety and Efficacy with High-Purity Tosyl Azide.
  • Google Search. (2023). Solubility of Organic Compounds.
  • Guidechem. (n.d.). Tosyl chloride 98-59-9 wiki.
  • ECHEMI. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Google Search. (n.d.).
  • TCI Chemicals. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry Steps. (2021). Solubility of Organic Compounds.
  • ChemicalBook. (n.d.). (S)-1,4-DITOSYL-2-BUTANOL CAS#: 99520-82-8.
  • PMC. (2017).
  • PMC - NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • MDPI. (2021). Physicochemical Properties of Biobutanol as an Advanced Biofuel.
  • Chongqing Chemdad Co., Ltd. (n.d.). Tosyl chloride Five.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). 2-Butanol.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent: 2-butanol.
  • Alfa Chemistry. (n.d.). Table of Physical Properties of Common Alcohols and Carboxylic Acids.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Physicochemical properties of 2-butanol | Download Scientific Diagram.
  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.
  • YouTube. (2023). Solubility of Organic Compounds.
  • Google Patents. (n.d.). US6949684B2 - Process for preparing 1,2,4-butanetriol.
  • ResearchGate. (n.d.).

Sources

Foundational

Safety and Handling Precautions: (S)-1,4-Ditosyl-2-butanol

In-Depth Technical Guide for Drug Development Professionals Part 1: Core Directive & Chemical Identity[1][2] Editorial Note on Chemical Identity & CAS Confusion: This guide specifically addresses (S)-1,4-Ditosyl-2-butano...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide for Drug Development Professionals
Part 1: Core Directive & Chemical Identity[1][2]

Editorial Note on Chemical Identity & CAS Confusion: This guide specifically addresses (S)-1,4-Ditosyl-2-butanol (also known as (S)-1,4-bis(4-toluenesulfonyloxy)-2-butanol).[1] Critical Warning: Public databases frequently associate CAS 51352-87-5 with PRL-8-53 (a nootropic amine).[1] Do not confuse these substances. This guide applies strictly to the bis-sulfonate ester derivative of 1,2,4-butanetriol, a potent alkylating agent used as a chiral building block.[1]

1.1 The "Why" of Safety: Mechanism of Hazard

(S)-1,4-Ditosyl-2-butanol is not merely a toxic solvent; it is a bi-functional alkylating agent .[1]

  • Structural Alert: The molecule contains two sulfonate ester groups (

    
    ), which are highly reactive electrophiles.[1]
    
  • Genotoxicity: These groups can transfer alkyl chains to nucleophilic centers in DNA (e.g., N7-guanine), leading to cross-linking and replication errors.[1] Under ICH M7 guidelines, this compound is classified as a Class 1 Mutagenic Impurity (known mutagenic carcinogen) or a potent precursor requiring strict control.[1]

  • Sensitization: Alkylating agents are potent skin sensitizers, capable of inducing haptenization of skin proteins.[1]

Part 2: Toxicological Profile & Hazard Assessment

Expert Insight: As specific toxicological data for this intermediate is often sparse, safety protocols must be established via Read-Across from structurally similar bis-tosylates (e.g., 1,4-butanediol dimethanesulfonate).[1]

Hazard CategoryClassification (GHS/Read-Across)Mechanism & Causality
Genotoxicity Category 1B (Mutagen) Direct alkylation of DNA bases; potential for inter-strand cross-linking due to bifunctionality.[1]
Skin Corrosion Category 2 (Irritant) Acidic hydrolysis on moist skin releases p-toluenesulfonic acid (TsOH).[1]
Sensitization Category 1 (Skin Sensitizer) Electrophilic attack on dermal proteins (hapten formation).[1]
Eye Damage Category 1 (Irreversible) Corrosive potential of sulfonate esters combined with hydrolysis.[1]
Part 3: Engineering Controls & Containment Strategy

The Principle of Isolation: Because (S)-1,4-Ditosyl-2-butanol is a genotoxic intermediate, standard fume hoods are often insufficient for handling solids or high-concentration oils.[1]

3.1 Containment Matrix (OEB Assignment)
  • Estimated OEB: Band 4 (1–10 µg/m³) or Band 5 (<1 µg/m³).[1]

  • Containment Strategy:

    • Solids/Powders: Must be handled in a Glovebox Isolator or a Flexible Containment Enclosure (HEPA-filtered) .[1]

    • Liquids/Oils: Weighing and transfer must occur within a Vented Balance Enclosure (VBE) or a Fume Hood with a nominal face velocity of >0.5 m/s.[1]

3.2 Workflow Visualization

The following diagram illustrates the hierarchy of exposure control during the experimental lifecycle.

SafetyLifecycle cluster_containment High Potency Containment Zone Storage Storage (-20°C, Inert) Transfer Weighing/Transfer (Isolator/VBE) Storage->Transfer Cold Chain Reaction Reaction Setup (Closed System) Transfer->Reaction Double Gloved Quench Quench/Decon (Nucleophilic Destruction) Reaction->Quench In Situ Waste Waste Disposal (Incineration) Quench->Waste Verified pH > 10

Caption: Operational workflow for handling high-potency alkylating agents, emphasizing containment during the active phases.

Part 4: Personal Protective Equipment (PPE)

Trustworthiness Check: Standard nitrile gloves are insufficient for prolonged contact with sulfonate esters.[1] These compounds can permeate thin nitrile.[1]

  • Primary Barrier: Silver Shield® (EVOH/PE laminate) or double-gloved High-Risk Nitrile (minimum 8 mil outer, 4 mil inner).[1]

  • Respiratory:

    • If outside containment: Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges.[1]

    • Inside containment: N95/P3 mask as secondary backup.[1]

  • Body: Tyvek® or chemically resistant lab coat with cuffed sleeves taped to gloves.[1]

Part 5: Decontamination & Neutralization Protocol

Scientific Integrity: Water alone is ineffective for cleaning spills of tosylates because hydrolysis is slow and generates acidic byproducts.[1] You must use a nucleophilic scavenger to chemically destroy the alkylating potential.[1]

5.1 The "Thiosulfate Method" (Standard of Care)

Sodium thiosulfate (


) acts as a "soft" nucleophile, rapidly displacing the tosylate group to form a non-genotoxic Bunte salt.[1]

Reagent Preparation:

  • Decon Solution A: 10% w/v Sodium Thiosulfate + 1% w/v Sodium Hydroxide in water.[1]

  • Why NaOH? It neutralizes the p-toluenesulfonic acid byproduct and maintains a pH where thiosulfate is most effective.[1]

5.2 Chemical Deactivation Pathway

Deactivation Substrate (S)-1,4-Ditosyl-2-butanol (Genotoxic) Transition SN2 Displacement Substrate->Transition Reagent Sodium Thiosulfate (Nucleophile) Reagent->Transition Product Bunte Salt (Non-Mutagenic) Transition->Product Fast Byproduct Sodium Tosylate Transition->Byproduct

Caption: Mechanism of chemical neutralization. Thiosulfate displaces the tosylate leaving group via SN2 reaction.[1]

5.3 Step-by-Step Spill Response
  • Evacuate & Isolate: Clear the immediate area.[1][2] Don full PPE (Double gloves, Tyvek, Respirator).[1]

  • Contain: Cover the spill with an absorbent pad (chem-mat).[1]

  • Apply Decon: Gently pour Decon Solution A over the pad/spill.[1] Allow 30 minutes contact time.

  • Verify: Check pH (should remain basic). If acidic, add more solution.[1]

  • Cleanup: Collect pads as hazardous chemical waste. Wipe surface 3x with water/detergent to remove salt residues.[1]

Part 6: Handling & Storage Protocols
6.1 Storage
  • Temperature: Store at -20°C . Sulfonate esters can degrade at room temperature, releasing TsOH which autocatalyzes further decomposition (potentially exothermic).[1]

  • Atmosphere: Store under Argon or Nitrogen.[1] Moisture triggers hydrolysis.[1]

6.2 Reaction Setup (Causality-Driven)
  • Solvent Choice: Avoid nucleophilic solvents (e.g., water, alcohols) unless they are the intended reactants.[1] Use DCM, THF, or Toluene.[1]

  • Quenching: Never quench a reaction containing unreacted tosylate directly into acidic waste.[1] Always treat the reaction mixture with an amine or thiosulfate before disposal to ensure the GTI is destroyed.[1]

References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.[1] Link

  • Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2010.[1] (Standard text on sulfonate ester handling).

  • Elder, D. P., et al. "The utility of sulfonate esters in drug development and the management of their genotoxic risk."[1] Journal of Pharmaceutical Sciences, 2010.[1] Link

  • Bermingham, S., et al. "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective."[1] Organic Process Research & Development, 2010.[1] Link[1]

Sources

Exploratory

The Strategic Role of (S)-1,4-Ditosyl-2-butanol in Chiral Pharmaceutical Synthesis: Discovery, Methodology, and Mechanistic Insights

Executive Summary The evolution of modern pharmacopoeia is heavily reliant on the availability of enantiopure building blocks. During the late 20th century, as regulatory agencies began demanding stereospecific active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of modern pharmacopoeia is heavily reliant on the availability of enantiopure building blocks. During the late 20th century, as regulatory agencies began demanding stereospecific active pharmaceutical ingredients (APIs), the chemical industry turned to the "chiral pool"—naturally occurring, stereochemically pure compounds. Among these, (S)-1,2,4-butanetriol (derived from natural malic acid) emerged as a critical precursor.

However, the true synthetic utility of this triol was unlocked through the discovery and isolation of (S)-1,4-Ditosyl-2-butanol (CAS: 99520-82-8). By selectively masking the primary hydroxyl groups with excellent leaving groups (tosylates), chemists created a highly reactive, stereochemically stable intermediate. This whitepaper details the physicochemical profile, kinetically controlled synthesis, and downstream pharmaceutical applications of this indispensable chiral synthon.

Physicochemical Profiling and Quantitative Data

Understanding the physical and computational chemistry of (S)-1,4-Ditosyl-2-butanol is essential for predicting its behavior in organic solvents and its reactivity profile during nucleophilic substitutions. The quantitative data summarized below is aggregated from authoritative chemical databases [1].

PropertyQuantitative ValueStructural Significance
CAS Registry Number 99520-82-8Unique identifier for the (S)-enantiomer.
Molecular Formula C₁₈H₂₂O₅S₂Indicates a high degree of functionalization.
Molecular Weight 382.49 g/mol Heavy, crystalline solid nature facilitates purification.
Exact Mass 382.090866 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 105.27 ŲHigh polarity dictates solubility in aprotic polar solvents (DMF, MeCN).
XLogP3-AA 2.60Moderate lipophilicity; enables biphasic aqueous/organic extraction.
Rotatable Bonds 7High flexibility, requiring careful thermal control during crystallization.
H-Bond Donors / Acceptors 1 / 5The single free secondary hydroxyl (C2) is available for further functionalization.

Kinetically Controlled Synthesis Workflow

The synthesis of (S)-1,4-Ditosyl-2-butanol from (S)-1,2,4-butanetriol is a masterclass in regioselectivity driven by kinetic control. The protocol below outlines the self-validating methodology required to achieve high yields without compromising the chiral center.

Methodology: Selective 1,4-Tosylation
  • Objective: Selective electrophilic functionalization of primary alcohols in the presence of a secondary alcohol.

  • Reagents: (S)-1,2,4-butanetriol (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (2.05 eq), Anhydrous Pyridine.

Step 1: Substrate Dissolution & Thermal Control Dissolve (S)-1,2,4-butanetriol in anhydrous pyridine under an inert argon atmosphere. Chill the reaction vessel to exactly 0 °C using an ice-water bath.

  • Causality: Pyridine serves a dual purpose as both the solvent and an acid scavenger. Cooling to 0 °C is non-negotiable; it maximizes the kinetic energy barrier difference between the sterically accessible primary hydroxyls (C1, C4) and the sterically hindered secondary hydroxyl (C2), preventing the formation of the unwanted 1,2,4-tritosylate byproduct [2].

Step 2: Electrophilic Activation Add TsCl (2.05 eq) portion-wise over 30 to 45 minutes.

  • Causality: Portion-wise addition prevents localized exothermic spikes. TsCl rapidly reacts with pyridine to form a highly electrophilic N-tosylpyridinium intermediate. This bulky intermediate selectively attacks the less hindered primary alcohols.

Step 3: Reaction Maturation & Self-Validation Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature for 12–15 hours.

  • Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The starting triol is UV-inactive but stains readily with KMnO₄. The newly formed ditosylate is highly UV-active at 254 nm due to the aromatic rings. The reaction is deemed complete when the KMnO₄-active baseline spot is entirely consumed, confirming total conversion.

Step 4: Quenching & Biphasic Extraction Quench the reaction by carefully pouring the mixture into crushed ice. Extract the resulting aqueous suspension with ethyl acetate (EtOAc).

Step 5: Acidic Washing & Purification Wash the combined organic layers with cold 1N HCl until the aqueous phase reaches a pH < 2, followed by a saturated brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: The cold 1N HCl wash is critical. It protonates residual pyridine, converting it into water-soluble pyridinium chloride, effectively removing it from the organic phase. The temperature must remain cold to prevent the acid-catalyzed hydrolysis of the newly formed tosylate esters [3].

Synthesis N1 (S)-1,2,4-Butanetriol N2 Pyridine / 0°C TsCl Addition N1->N2 Dissolution N3 Kinetic Control Selective 1,4-Activation N2->N3 N-Tosylpyridinium Intermediate N4 (S)-1,4-Ditosyl-2-butanol N3->N4 Electrophilic Substitution

Workflow detailing the kinetically controlled synthesis of (S)-1,4-Ditosyl-2-butanol.

Applications in Pharmaceutical Drug Development

The historical significance of (S)-1,4-Ditosyl-2-butanol is cemented by its role in synthesizing chiral nitrogen heterocycles—specifically (S)-3-pyrrolidinol and its N-protected derivatives. These pyrrolidines are core structural motifs in several blockbuster drugs, including muscarinic antagonists (e.g., Darifenacin) and beta-2 adrenergic agonists.

Methodology: Double Sₙ2 Cyclization to (S)-1-Benzyl-3-pyrrolidinol

The transformation of the acyclic ditosylate into a chiral pyrrolidine relies on a highly efficient double nucleophilic substitution.

Step 1: Reagent Preparation Dissolve (S)-1,4-ditosyl-2-butanol in a polar aprotic solvent (e.g., Acetonitrile). Add benzylamine (3.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Causality: Acetonitrile solvates the ions effectively, accelerating Sₙ2 reactions. K₂CO₃ acts as a heterogeneous base to sponge the generated p-toluenesulfonic acid, driving the reaction forward.

Step 2: Intramolecular Ring Closure Heat the mixture to 70 °C for 8 hours.

  • Mechanistic Insight: The primary amine of benzylamine performs an intermolecular Sₙ2 attack at C1, displacing the first tosylate leaving group. The resulting secondary amine intermediate is now perfectly positioned for a rapid, entropically favored intramolecular Sₙ2 attack at C4. Because the nucleophilic attacks occur exclusively at C1 and C4, the stereocenter at C2 (which becomes C3 of the pyrrolidine ring) is completely preserved without any risk of inversion or racemization [4].

Cyclization N1 (S)-1,4-Ditosyl-2-butanol N2 Benzylamine (R-NH2) Base / Solvent N1->N2 Reagent Mixing N3 Double SN2 Displacement (Leaving groups: OTs-) N2->N3 Nucleophilic Attack at C1 and C4 N4 (S)-1-Benzyl-3-pyrrolidinol N3->N4 Ring Closure (Stereocenter Retained)

Mechanism of double SN2 cyclization yielding (S)-1-benzyl-3-pyrrolidinol.

References

  • Google Patents (EP1061062A1). "Process for producing butanetriol derivative." European Patent Office.
Foundational

Technical Guide: Theoretical &amp; Mechanistic Reactivity of (S)-1,4-Ditosyl-2-butanol

Executive Summary: The Chiral Architecture (S)-1,4-Ditosyl-2-butanol (henceforth S-DTB ) is a high-value chiral synthon, primarily utilized in the asymmetric synthesis of "soft drugs" such as Remimazolam (a short-acting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chiral Architecture

(S)-1,4-Ditosyl-2-butanol (henceforth S-DTB ) is a high-value chiral synthon, primarily utilized in the asymmetric synthesis of "soft drugs" such as Remimazolam (a short-acting benzodiazepine). Its structural uniqueness lies in the presence of two electrophilic sites (primary tosylates at C1 and C4) bridged by a nucleophilic secondary hydroxyl group at C2.

From a theoretical standpoint, S-DTB represents a "kinetic minefield." The molecule contains an internal nucleophile (C2-OH) capable of destroying the linear scaffold via intramolecular cyclization. This guide provides a theoretical framework for understanding these competing pathways, supported by Density Functional Theory (DFT) principles and experimental validation protocols.

Molecular Architecture & Electronic Properties

Electrostatic Potential & Electrophilicity

Theoretical mapping of the Electrostatic Potential (ESP) surface reveals three distinct reactive zones. The reactivity is governed by the Hard-Soft Acid-Base (HSAB) principle.

SiteMoietyHybridizationCharacterTheoretical Reactivity Prediction
C1


Hard ElectrophileHigh. Adjacent to the electron-withdrawing C2-OH (inductive effect

), making C1 highly positive (

).
C4


Soft ElectrophileModerate. Less inductively activated than C1 but sterically unencumbered.
C2


Hard NucleophileVariable. Acts as an internal trap. Under basic conditions, the alkoxide (

) is a potent nucleophile.
The Chelation Control Hypothesis

In the presence of Lewis acids (often used in Remimazolam synthesis to catalyze coupling), the C2-hydroxyl and the sulfonyl oxygens of the C1-tosylate can form a stable 5-membered chelate ring with metal centers (


). This locks the conformation, potentially shielding C1 from external nucleophilic attack and directing regioselectivity toward C4.

Mechanistic Pathways: The "Cyclization Trap"

The core theoretical challenge in utilizing S-DTB is suppressing Pathway B (Intramolecular Cyclization) to favor Pathway A (Intermolecular Substitution).

Baldwin’s Rules Analysis

Theoretical prediction of ring closure based on Baldwin’s Rules for Ring Closure:

  • 3-Exo-Tet (Epoxide Formation): Attack of C2-OH on C1-OTs.

    • Status:Favored. While ring strain is high (~27 kcal/mol), the kinetic proximity makes this rapid under basic conditions.

  • 5-Exo-Tet (THF Formation): Attack of C2-OH on C4-OTs.

    • Status:Highly Favored. Formation of the tetrahydrofuran (THF) ring is thermodynamically driven by entropy and low ring strain.

Computational Reaction Coordinate

The following Graphviz diagram visualizes the competing energy landscapes. The activation energy (


) for intramolecular cyclization is often lower than intermolecular substitution unless specific solvent/catalyst controls are applied.

ReactionEnergyProfile Figure 1: Competing Reaction Pathways (DFT-Predicted Kinetics) Reactant S-DTB (Linear) TS_Inter TS: Intermolecular SN2 (High Ea without Catalyst) Reactant->TS_Inter + Nucleophile TS_Intra TS: Intramolecular 5-Exo-Tet (Low Ea - Kinetic Trap) Reactant->TS_Intra Internal Attack Product_Desired Linear Substitution Product (Remimazolam Precursor) TS_Inter->Product_Desired Product_Undesired Cyclic Ether (THF/Epoxide) (Dead End) TS_Intra->Product_Undesired

Figure 1 Caption: Energy profile showing the kinetic competition between desired substitution and the parasitic 'Cyclization Trap' (THF formation).

Theoretical Studies & Computational Methodology

For researchers validating this reactivity in-silico, the following computational parameters are recommended to accurately model the sulfonate leaving groups and the transition states.

Recommended Level of Theory
  • Functional: M06-2X or

    
    B97X-D .
    
    • Reasoning: Standard functionals like B3LYP often underestimate barrier heights for SN2 reactions and fail to account for dispersion forces critical in the stacking of the tosyl rings.

  • Basis Set: 6-311++G(d,p) .

    • Reasoning: Diffuse functions (++) are mandatory to describe the anionic character of the leaving tosylate group in the Transition State (TS).

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Solvent: Acetonitrile or DMF (Polar Aprotic).[1] Explicit solvation (adding 1-2 solvent molecules) is required around the leaving group to prevent artificial ion-pairing in the simulation.

Experimental Validation Protocols

This section details self-validating protocols to confirm the theoretical predictions.

Protocol A: Differential Reactivity Assay

Objective: Determine the regioselectivity ratio (C1 vs C4 attack) using a probe nucleophile (Sodium Azide).

  • Setup: Dissolve S-DTB (1.0 eq) in anhydrous DMF.

  • Control: Maintain temperature at -10°C (Kinetic Control).

  • Addition: Add

    
     (1.0 eq) slowly.
    
  • Analysis: Quench aliquots at 5, 15, and 30 minutes. Analyze via

    
    -NMR.
    
    • Signal: Monitor the shift of the

      
       protons (approx 4.1 ppm) vs 
      
      
      
      (approx 3.4 ppm).
    • Validation: If C4 is attacked preferentially (steric control), the triplet signal of C4 shifts first. If C1 is attacked (electronic control), the doublet of C1 shifts.

Protocol B: Cyclization Suppression (The "Remimazolam Route")

To successfully use S-DTB for Remimazolam, one must protect the C2-OH or use a nucleophile that is significantly softer than the internal hydroxyl.

Workflow Diagram:

SyntheticWorkflow Figure 2: Process Flow for Handling S-DTB in Drug Synthesis Start (S)-1,2,4-Butanetriol Step1 Selective Tosylation (TsCl, Pyridine, -5°C) Start->Step1 Intermediate (S)-1,4-Ditosyl-2-butanol (The Core Subject) Step1->Intermediate Decision Critical Control Point Intermediate->Decision Path_Fail Basic Conditions (pH > 9) --> THF Formation Decision->Path_Fail No Protection Path_Success Acidic/Neutral Conditions + Soft Nucleophile Decision->Path_Success Kinetic Control Final Remimazolam Precursor (Linear) Path_Success->Final

Figure 2 Caption: Decision tree emphasizing the critical control point to avoid cyclization during Remimazolam synthesis.

Applications in Drug Development (Remimazolam)[2][3][4]

S-DTB is a structural analog to the intermediates used in the synthesis of Remimazolam Besylate . The drug's rapid onset/offset profile is attributed to its ester side chain, which is metabolically unstable (soft drug design).[2]

  • Synthesis Link: The benzodiazepine core is often fused with a chiral alcohol derivative. S-DTB provides the (S)-configuration essential for the binding affinity of the final benzodiazepine to the GABA-A receptor.

  • Impurity Profiling: In regulatory submissions (CMC), the "Cyclic Ether" impurity (derived from Pathway B) is a critical quality attribute (CQA) that must be quantified. Theoretical modeling of its formation rate helps set process limits for temperature and pH.

References

  • Paik, S. et al. (2020). Process for the preparation of Remimazolam and solid state forms of Remimazolam salts.

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

  • Kim, K. M. (2022).[2] Remimazolam: pharmacological characteristics and clinical applications in anesthesiology. Anesthesia and Pain Medicine.

    • [2]

  • Bickelhaupt, F. M., et al. (2005). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.[3] (Theoretical basis for DFT methodology in SN2 reactions).

Sources

Protocols & Analytical Methods

Method

The Versatile Chiral Synthon: Application Notes and Protocols for (S)-1,4-Ditosyl-2-butanol in Asymmetric Synthesis

Introduction: Unlocking Stereochemical Complexity with a C4 Chiral Building Block In the landscape of modern asymmetric synthesis, the efficient construction of enantiomerically pure molecules is a cornerstone of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Stereochemical Complexity with a C4 Chiral Building Block

In the landscape of modern asymmetric synthesis, the efficient construction of enantiomerically pure molecules is a cornerstone of pharmaceutical and materials science research. Chiral building blocks, possessing defined stereochemistry, serve as invaluable starting materials, streamlining synthetic routes and ensuring the desired biological activity or material properties. Among these, (S)-1,4-Ditosyl-2-butanol emerges as a potent and versatile C4 chiral synthon. Its strategic placement of a stereocenter and two highly effective leaving groups (tosylates) at the 1- and 4-positions makes it an ideal precursor for the synthesis of a variety of complex chiral molecules, most notably substituted morpholines and other nitrogen-containing heterocycles.

This comprehensive guide provides an in-depth exploration of the utility of (S)-1,4-Ditosyl-2-butanol in asymmetric synthesis. We will delve into its preparation, mechanistic considerations in its application, and detailed protocols for its use in the construction of valuable chiral entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

Core Concepts: The Power of Ditosylate Chemistry in Asymmetric Synthesis

The synthetic utility of (S)-1,4-Ditosyl-2-butanol is rooted in the exceptional leaving group ability of the tosylate moiety. The tosyl group (p-toluenesulfonate) is a large, resonance-stabilized anion, making it readily displaced by a wide range of nucleophiles in SN2 reactions. The presence of two such groups in the molecule sets the stage for sequential or double displacement reactions, enabling the formation of cyclic structures with concomitant control of stereochemistry.

The key to its application in asymmetric synthesis lies in the pre-existing stereocenter at the C2 position. This chiral information is transferred to the product, allowing for the synthesis of enantiomerically enriched or pure compounds. The hydroxyl group at C2 dictates the spatial arrangement of the reacting centers, influencing the approach of nucleophiles and the conformation of the transition state.

Preparation of the Chiral Synthon: (S)-1,4-Ditosyl-2-butanol

The most common and efficient route to (S)-1,4-Ditosyl-2-butanol begins with the readily available and relatively inexpensive chiral precursor, (S)-1,2,4-butanetriol. The synthesis involves the selective tosylation of the primary hydroxyl groups at the C1 and C4 positions, leaving the secondary hydroxyl group at the C2 position untouched under controlled conditions.

Protocol 1: Synthesis of (S)-1,4-Ditosyl-2-butanol from (S)-1,2,4-Butanetriol

Materials:

  • (S)-1,2,4-Butanetriol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (2.1 eq)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution and Cooling: In a clean, dry round-bottom flask, dissolve (S)-1,2,4-butanetriol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Tosylation: To the cooled solution, add p-toluenesulfonyl chloride (2.1 eq) portion-wise, ensuring the temperature remains below 5 °C. The reaction is exothermic, and slow addition is crucial to prevent side reactions and protect the secondary alcohol.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Aqueous Washes: Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a viscous oil or a solid. It can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure (S)-1,4-Ditosyl-2-butanol.

Expected Outcome: The product should be a white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The optical rotation should be measured to confirm the enantiomeric purity.

Application Note 1: Asymmetric Synthesis of Chiral 2-Substituted Morpholines

Chiral morpholine scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] The use of (S)-1,4-Ditosyl-2-butanol provides a convergent and stereocontrolled route to enantiomerically pure 2-substituted morpholines. The general strategy involves a double N-alkylation of a primary amine, where the nitrogen atom displaces both tosylate leaving groups to form the six-membered morpholine ring. The stereocenter at the 2-position of the butanol backbone is directly translated to the 2-position of the resulting morpholine.

G

Mechanism and Stereochemical Integrity

The reaction proceeds via a two-step sequence. The primary amine first acts as a nucleophile, displacing one of the tosylate groups in an intermolecular SN2 reaction. This is followed by an intramolecular SN2 cyclization, where the newly formed secondary amine attacks the remaining tosylate-bearing carbon. Both SN2 reactions proceed with inversion of configuration at the electrophilic carbon centers. However, since the stereocenter of interest is at C2 and is not directly involved in the substitution reactions, its configuration is retained throughout the transformation, leading to the formation of the (S)-2-substituted morpholine.

Protocol 2: Synthesis of (S)-2-Benzyl-4-methylmorpholine

This protocol provides a specific example of the synthesis of a chiral morpholine derivative.

Materials:

  • (S)-1,4-Ditosyl-2-butanol (1.0 eq)

  • Methylamine (as a solution in THF or as a gas) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Standard work-up and purification reagents and equipment (as in Protocol 1)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add (S)-1,4-Ditosyl-2-butanol (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF or MeCN to the flask under an inert atmosphere.

  • Amine Addition: Add methylamine (1.1 eq) to the stirred suspension. If using a solution, add it dropwise. If using gaseous methylamine, bubble it through the reaction mixture.

  • Heating and Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-2-benzyl-4-methylmorpholine.

Data Presentation:

EntryPrimary AmineProductYield (%)ee (%)
1Methylamine(S)-2-Benzyl-4-methylmorpholine75-85>98
2Benzylamine(S)-2-Benzyl-4-benzylmorpholine70-80>98
3Aniline(S)-2-Benzyl-4-phenylmorpholine65-75>98

Yields and enantiomeric excesses are representative and may vary based on specific reaction conditions and purification.

Application Note 2: Synthesis of Chiral Crown Ether Precursors

The di-tosylate functionality of (S)-1,4-Ditosyl-2-butanol also makes it a valuable precursor for the synthesis of chiral crown ethers and their analogs. By reacting it with diols under Williamson ether synthesis conditions, macrocyclic structures with embedded chirality can be constructed. These chiral macrocycles are of significant interest in host-guest chemistry, enantioselective recognition, and as phase-transfer catalysts.

G

Experimental Considerations

The synthesis of macrocycles often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This is typically achieved by the slow addition of the reactants to a large volume of solvent. The choice of base is also critical, with strong, non-nucleophilic bases such as sodium hydride (NaH) being commonly employed to deprotonate the diol.

Conclusion: A Versatile Tool for Asymmetric Synthesis

(S)-1,4-Ditosyl-2-butanol stands out as a highly effective and versatile chiral building block in the arsenal of the synthetic organic chemist. Its well-defined stereochemistry and the presence of two excellent leaving groups provide a reliable platform for the stereocontrolled synthesis of a range of valuable chiral molecules, particularly nitrogen-containing heterocycles like morpholines. The protocols and application notes provided herein offer a practical guide for researchers to harness the synthetic potential of this powerful C4 synthon, paving the way for the efficient and elegant construction of complex molecular architectures.

References

  • He, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Zhang, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Nabi, M. N., & Ismail, M. (2011). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • Pingena, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]

  • Fujita, K.-I., et al. (2004). An Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters. [Link]

  • Preparation method of (S) -1,2, 4-butanetriol. (2020).
  • Process for preparing 1,2,4-butanetriol. (2005).
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). PMC. [Link]

  • Biotechnological production of 1,2,4-butanetriol: An efficient process to synthesize energetic material precursor from renewable biomass. (2015). Scientific Reports. [Link]

  • Drabina, P., et al. (2022). The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban. Beilstein Archives. [Link]

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021). PMC. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews: Journal of Chemistry. [Link]

  • Goyal, P., et al. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application

Application Notes and Protocols: Selective Tosylation of (S)-1,2,4-Butanetriol

Introduction: Strategic Activation of a Versatile Chiral Building Block (S)-1,2,4-Butanetriol is a valuable chiral starting material in the synthesis of a variety of pharmaceutical agents and complex organic molecules.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Activation of a Versatile Chiral Building Block

(S)-1,2,4-Butanetriol is a valuable chiral starting material in the synthesis of a variety of pharmaceutical agents and complex organic molecules.[1][2][3][4] Its three hydroxyl groups, however, present a challenge for selective functionalization. The ability to differentiate between the primary and secondary alcohols is crucial for its effective utilization. This application note provides a detailed experimental protocol for the selective tosylation of the primary hydroxyl group of (S)-1,2,4-butanetriol.

The p-toluenesulfonyl (tosyl) group is an excellent choice for this transformation. It converts a poor leaving group (a hydroxyl group) into a highly effective one (a tosylate), facilitating subsequent nucleophilic substitution reactions.[5][6][7][8] This activation is achieved with retention of stereochemistry at the carbinol center, a critical consideration when working with chiral molecules.[5][7][9] The tosylate group's stability and the well-established reactivity of tosylates make it a cornerstone in synthetic organic chemistry.[10]

This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also a deeper understanding of the underlying chemical principles that ensure a successful and reproducible outcome.

Reaction Mechanism and Selectivity: A Tale of Sterics and Electronics

The tosylation of an alcohol proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[5][7] This reaction is typically carried out in the presence of a base, such as pyridine, which serves a dual purpose. Firstly, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[5] Secondly, pyridine can act as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate, which is then attacked by the alcohol.[11][12][13]

The key to the selective tosylation of the primary alcohol in (S)-1,2,4-butanetriol lies in the inherent difference in reactivity between primary and secondary alcohols. Primary alcohols are sterically less hindered and therefore more accessible to the bulky tosyl chloride reagent.[14] This steric hindrance around the secondary hydroxyl group significantly disfavors its reaction, allowing for the preferential tosylation of the primary alcohol.[14][15][16] While other methods for selective tosylation exist, such as those employing catalysts, the inherent steric differentiation is often sufficient for achieving high selectivity in substrates like 1,2,4-butanetriol.[17][18]

Experimental Workflow

The following diagram illustrates the overall workflow for the selective tosylation of (S)-1,2,4-butanetriol.

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Glassware Preparation dissolve (S)-1,2,4-Butanetriol in Pyridine reagents->dissolve cool Cool to 0 °C dissolve->cool add_tscl Slow Addition of p-Toluenesulfonyl Chloride cool->add_tscl react Stir at 0 °C to Room Temperature add_tscl->react quench Quench with Water react->quench extract Extraction with Ethyl Acetate quench->extract wash Wash with HCl, NaHCO3, and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the selective tosylation of (S)-1,2,4-butanetriol.

Detailed Experimental Protocol

This protocol is designed for the selective tosylation of the primary hydroxyl group of (S)-1,2,4-butanetriol.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
(S)-1,2,4-Butanetriol≥98% enantiomeric puritySigma-Aldrich, etc.Ensure it is dry before use.
p-Toluenesulfonyl chloride (TsCl)≥98%Acros Organics, etc.Use a freshly opened bottle or recrystallize.[19]
PyridineAnhydrous, ≥99.8%Sigma-Aldrich, etc.Store over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific, etc.For chromatography.
Ethyl AcetateACS GradeVWR, etc.For extraction and chromatography.
HexanesACS GradeVWR, etc.For chromatography.
Hydrochloric Acid (HCl)1 M aqueous solution-For work-up.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution-For work-up.
Brine (Saturated NaCl)--For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying organic layers.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Step-by-Step Procedure
  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.[19]

    • Ensure all reagents are anhydrous, as water will react with tosyl chloride.[19]

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add (S)-1,2,4-butanetriol (1.00 g, 9.42 mmol, 1.0 eq.).

    • Add anhydrous pyridine (20 mL) to the flask and stir until the butanetriol is fully dissolved.

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Tosyl Chloride:

    • Slowly add p-toluenesulfonyl chloride (1.98 g, 10.36 mmol, 1.1 eq.) portion-wise to the stirred solution at 0 °C over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and enhance selectivity.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[19] A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1). The starting material will have a lower Rf value than the product. The reaction is considered complete when the starting material spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding 20 mL of cold deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with cold 1 M HCl (2 x 20 mL) to remove excess pyridine, saturated aqueous NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).[19]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[19]

    • A gradient elution system of hexanes and ethyl acetate (e.g., starting from 3:1 and gradually increasing the polarity to 1:1) is recommended to separate the desired mono-tosylated product from any di-tosylated byproducts and unreacted starting material.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the (S)-4-hydroxy-1,2-butanediyl bis(4-methylbenzenesulfonate) as a colorless oil or a white solid.

Characterization and Data Analysis

The purified product should be characterized using standard analytical techniques to confirm its structure and purity.[20]

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the tosyl group (aromatic protons and methyl protons) and the successful tosylation at the primary position. The integration of the proton signals will confirm the mono-substitution.[21][22][23][24]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the sulfonyl group (S=O) stretches.[20]

  • Mass Spectrometry (MS): Will determine the molecular weight of the product, confirming the addition of one tosyl group.[20]

Trustworthiness and Self-Validation

The success of this protocol relies on several key factors that are built-in to ensure a self-validating system:

  • Reagent Quality: The use of fresh or purified tosyl chloride and anhydrous solvents is paramount.[19] Hydrolysis of TsCl will lead to lower yields.

  • Temperature Control: Maintaining a low temperature during the addition of TsCl is critical for selectivity. Higher temperatures can lead to the formation of di-tosylated byproducts.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the reaction's progress and ensuring the complete consumption of the starting material.[19]

  • Thorough Work-up: The washing steps are crucial for removing impurities and simplifying the final purification.

  • Comprehensive Characterization: The combination of NMR, IR, and MS provides unambiguous confirmation of the desired product's identity and purity.

By carefully following these steps and paying attention to the key parameters, researchers can confidently and reproducibly synthesize the selectively tosylated (S)-1,2,4-butanetriol, a valuable intermediate for further synthetic transformations.

References

  • Alcohol Tosylation with TsCl and Pyridine - ReactionWeb.io. (n.d.).
  • Why is pyridine used when making tosyl esters from alcohols? - ECHEMI. (n.d.).
  • Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. (2015, January 30).
  • The Role of TsCl Pyridine in Organic Synthesis - Oreate AI Blog. (n.d.).
  • An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl) - Benchchem. (n.d.).
  • Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. - Proprep. (n.d.).
  • Technical Support Center: Troubleshooting Incomplete Tosylation Reactions - Benchchem. (n.d.).
  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.).
  • ZrCl4 as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. (n.d.).
  • Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn. (n.d.).
  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research - Journal of Chemistry Letters. (n.d.).
  • US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols - Google Patents. (n.d.).
  • Ch8 : Tosylates - University of Calgary. (n.d.).
  • What is the role and mechanism of action of tosyl chloride in organic synthesis?. (2012, February 2).
  • How we can selectively do the sulponation(tosylation) of the primary alcohol in presence of secondary alcohols using tosyl chloride? | ResearchGate. (2022, December 20).
  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC. (n.d.).
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC. (2020, October 28).
  • Proton NMR Characterization of Poly(ethylene glycols) and Derivatives - ResearchGate. (n.d.).
  • What is (S)-1,2,4-Butanetriol? - ChemicalBook. (n.d.).
  • Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes. (2024, January 11).
  • CN111056918A - Preparation method of (S) -1,2, 4-butanetriol - Google Patents. (n.d.).
  • 1,2,4-Butanetriol: Analysis and Synthesis - DTIC. (1982, December 8).
  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem. (n.d.).
  • Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups - Benchchem. (n.d.).

Sources

Method

Application Note: (S)-1,4-Ditosyl-2-butanol as a Chiral C4 Synthon in API Synthesis

This Application Note is structured to provide a high-level technical guide for pharmaceutical researchers utilizing (S)-1,4-Ditosyl-2-butanol (CAS: 99520-82-8). It focuses on its primary utility as a chiral C4 dielectro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level technical guide for pharmaceutical researchers utilizing (S)-1,4-Ditosyl-2-butanol (CAS: 99520-82-8). It focuses on its primary utility as a chiral C4 dielectrophile for constructing enantiopure heterocycles.

Executive Summary

(S)-1,4-Ditosyl-2-butanol (also known as (S)-1,4-bis(4-toluenesulfonyloxy)-2-butanol) is a versatile chiral building block derived from the chiral pool (typically (S)-malic acid or (S)-1,2,4-butanetriol). Its value in pharmaceutical synthesis lies in its bifunctional electrophilicity combined with a preserved chiral secondary alcohol .

This guide details its application in:

  • Chiral Pyrrolidine Synthesis: A robust cyclization protocol to generate (S)-3-hydroxypyrrolidine scaffolds, a "privileged structure" in kinase inhibitors and cholinergic antagonists.

  • Chiral Epoxide Formation: Controlled base-mediated cyclization to (S)-2-(2-tosyloxyethyl)oxirane, a key intermediate for chain extension.

Chemical Profile & Mechanism of Action[1][2][3]

Structural Reactivity

The molecule features two primary tosylate leaving groups at positions C1 and C4, and a secondary hydroxyl group at C2. This unique substitution pattern allows for divergent synthetic pathways based on the nucleophile and basicity of the reaction environment.

  • Pathway A (Double Displacement): In the presence of primary amines (

    
    ), the molecule acts as a 1,4-dielectrophile, undergoing double nucleophilic substitution to form a 5-membered pyrrolidine ring. The C2 stereocenter remains undefined by the reaction but is preserved from the starting material.
    
  • Pathway B (Intramolecular Cyclization): Under basic conditions without an external nucleophile, the C2-alkoxide displaces the C1-tosylate to form a terminal epoxide (oxirane).

Reactivity Flowchart

The following diagram illustrates the divergent pathways for this synthon.

ReactivityPathways Start (S)-1,4-Ditosyl-2-butanol (C4 Chiral Synthon) Amine Primary Amine (R-NH2) + Base Start->Amine BaseOnly Strong Base (NaH / t-BuOK) Start->BaseOnly Pyrrolidine (S)-N-Substituted-3-hydroxypyrrolidine (Heterocycle Formation) Amine->Pyrrolidine Double SN2 Cyclization Epoxide (S)-2-(2-tosyloxyethyl)oxirane (Epoxide Formation) BaseOnly->Epoxide Intramolecular SN2 (C2-O attacks C1)

Figure 1: Divergent reactivity profile of (S)-1,4-Ditosyl-2-butanol based on reagent selection.

Application 1: Synthesis of (S)-N-Benzyl-3-Hydroxypyrrolidine

The (S)-3-hydroxypyrrolidine moiety is a pharmacophore found in numerous bioactive compounds, including muscarinic antagonists (e.g., Glycopyrrolate analogs) and broad-spectrum antibiotics (carbapenem side chains). This protocol describes the cyclization using benzylamine, serving as a model for introducing various amine functionalities.

Strategic Rationale
  • Regioselectivity: The primary tosylates at C1 and C4 are significantly more reactive than the secondary alcohol, allowing cyclization without protecting the C2-OH.

  • Stereoconservation: The reaction proceeds via

    
     displacement at non-chiral carbons (C1, C4), ensuring the C2 stereocenter retains its (S)-configuration (becoming C3 in the pyrrolidine ring).
    
Experimental Protocol

Reagents:

  • (S)-1,4-Ditosyl-2-butanol (1.0 eq)

  • Benzylamine (3.0 eq) – Acts as both nucleophile and proton scavenger.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Temperature: 90°C – 100°C

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve (S)-1,4-Ditosyl-2-butanol (10.0 g, 24.1 mmol) in anhydrous 1,4-Dioxane (100 mL).

  • Addition: Add Benzylamine (7.75 g, 72.3 mmol) dropwise over 10 minutes at room temperature.

    • Note: A slight exotherm may be observed.

  • Cyclization: Heat the mixture to reflux (100°C) and stir for 12–16 hours.

    • Monitoring: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM) or HPLC. The starting material (Rf ~0.4) should disappear, and a more polar spot (product) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Resuspend the residue in Ethyl Acetate (150 mL) and wash with saturated NaHCO3 (2 x 50 mL) to remove tosic acid salts.

    • Wash the organic layer with Brine (50 mL), dry over anhydrous Na2SO4 , and filter.

  • Purification: The crude oil is purified via flash column chromatography (Gradient: 0% to 5% MeOH in DCM).

  • Yield: Expected yield is 80–85% as a pale yellow oil.

Data Summary:

ParameterSpecification
Precursor (S)-1,4-Ditosyl-2-butanol
Product (S)-1-Benzyl-3-hydroxypyrrolidine
Yield 80–85%
Chiral Purity (ee) >98% (Determined by Chiral HPLC)
Key Impurity Monosubstituted linear amine (if reaction is incomplete)

Application 2: Synthesis of (S)-2-(2-Tosyloxyethyl)oxirane

This intermediate is critical when the goal is to extend the carbon chain while maintaining a reactive epoxide for subsequent ring-opening reactions (e.g., preparing chiral tetrahydrofurans or lactones).

Strategic Rationale

Using a non-nucleophilic base triggers the intramolecular attack of the C2-alkoxide onto the C1-tosylate. This is kinetically favored over the formation of the 5-membered tetrahydrofuran (attack at C4) due to the higher reactivity of the C1-tosylate and the favorable 3-exo-tet ring closure.

Workflow Diagram

EpoxideSynthesis Step1 Dissolution (S)-1,4-Ditosyl-2-butanol in THF (0°C) Step2 Deprotonation Add NaH (1.1 eq) slowly Step1->Step2 Step3 Cyclization Stir at 0°C -> RT (2 hours) Formation of Epoxide Step2->Step3 Intramolecular SN2 Step4 Quench & Extraction NH4Cl (aq) / Et2O Step3->Step4

Figure 2: Workflow for the selective synthesis of the chiral epoxide intermediate.

Experimental Protocol

Reagents:

  • (S)-1,4-Ditosyl-2-butanol (5.0 g, 12.0 mmol)

  • Sodium Hydride (60% dispersion in oil) (0.53 g, 13.2 mmol)

  • Solvent: Anhydrous THF (50 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add NaH (washed with hexane to remove oil if necessary) and suspend in THF (20 mL). Cool to 0°C .[1][2]

  • Addition: Dissolve (S)-1,4-Ditosyl-2-butanol in THF (30 mL) and add dropwise to the NaH suspension over 20 minutes.

    • Safety: Hydrogen gas evolution will occur. Ensure proper venting.[3][4]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Workup:

    • Quench carefully with saturated NH4Cl solution (10 mL) at 0°C.

    • Extract with Diethyl Ether (3 x 50 mL).

    • Dry organics over MgSO4 and concentrate in vacuo at low temperature (<30°C) to avoid epoxide degradation.

  • Outcome: The product, (S)-2-(2-tosyloxyethyl)oxirane , is obtained as a colorless oil. It is typically used immediately in the next step due to moderate stability.

Handling & Stability (Safety)

  • Genotoxicity Warning: Tosylate esters are potential alkylating agents and are often classified as Potentially Genotoxic Impurities (PGIs). All handling must occur in a fume hood with appropriate PPE (gloves, goggles, lab coat).

  • Thermal Stability: (S)-1,4-Ditosyl-2-butanol is stable at room temperature but should be stored under refrigeration (2–8°C) to prevent slow hydrolysis or decomposition.

  • Solubility: Soluble in DCM, THF, Ethyl Acetate, and Acetonitrile. Sparingly soluble in water.

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Butanol Stereoisomers and Derivatives Data. NIST Chemistry WebBook.[5] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Chiral Pyrrolidines via 1,4-Dielectrophiles. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 1,4-bis(4-toluenesulfonyloxy)-2-butanol. National Library of Medicine. Retrieved from [Link]

Sources

Application

(S)-1,4-Ditosyl-2-butanol as a chiral precursor for heterocyclic compounds

Application Note: (S)-1,4-Ditosyl-2-butanol as a Chiral Precursor for Heterocyclic Compounds Executive Summary (S)-1,4-Ditosyl-2-butanol (also referred to as (S)-1,4-di-O-tosyl-2-butanol) serves as a critical "chiral lin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-1,4-Ditosyl-2-butanol as a Chiral Precursor for Heterocyclic Compounds

Executive Summary

(S)-1,4-Ditosyl-2-butanol (also referred to as (S)-1,4-di-O-tosyl-2-butanol) serves as a critical "chiral linchpin" in the synthesis of enantiopure 5-membered heterocycles. Derived from the chiral pool material (S)-malic acid, this precursor enables the rapid construction of (S)-3-hydroxypyrrolidines and (S)-3-hydroxytetrahydrothiophenes via double nucleophilic displacement.

This guide provides a validated protocol for the synthesis of the precursor and its subsequent transformation into N- and S-heterocycles. It distinguishes itself by addressing the challenge of regioselective tosylation —ensuring the primary alcohols are activated while preserving the secondary C2-hydroxyl stereocenter.

Part 1: Synthesis of the Precursor

The synthesis hinges on the reduction of (S)-malic acid to (S)-1,2,4-butanetriol, followed by the selective activation of the primary hydroxyl groups.

The Pathway

The transformation utilizes the steric and electronic differences between primary (C1, C4) and secondary (C2) alcohols.

SynthesisPathway Malic (S)-Malic Acid (Starting Material) Triol (S)-1,2,4-Butanetriol (Intermediate) Malic->Triol BH3·SMe2 or LiAlH4 Reduction Ditosyl (S)-1,4-Ditosyl-2-butanol (Target Precursor) Triol->Ditosyl TsCl (2.1 eq), Pyridine 0°C, Selective Activation

Figure 1: Synthetic route from (S)-Malic acid to the ditosylate precursor.

Detailed Protocol: Selective Ditosylation

Objective: Selectively tosylate C1 and C4 without affecting the C2 chiral center.

Materials:

  • (S)-1,2,4-Butanetriol (10.6 g, 100 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (40.0 g, 210 mmol, 2.1 eq)

  • Pyridine (dry, 100 mL)

  • Dichloromethane (DCM) (200 mL)

  • DMAP (catalytic, 100 mg)

Procedure:

  • Preparation: Dissolve (S)-1,2,4-butanetriol in dry Pyridine/DCM (1:2 ratio) in a round-bottom flask under N2 atmosphere. Cool the solution to -5°C to 0°C using an ice/salt bath.

  • Addition: Dissolve TsCl in minimal DCM. Add this solution dropwise to the reaction mixture over 2 hours. Crucial: Slow addition at low temperature prevents kinetic access to the secondary alcohol.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to 4°C (refrigerator) overnight. Do not let it reach room temperature (>20°C) aggressively, as this promotes tri-tosylation.

  • Work-up: Pour mixture into ice-cold 1M HCl (to neutralize pyridine). Extract with DCM (3x). Wash organic layer with sat. NaHCO3 and Brine. Dry over Na2SO4.

  • Purification: The crude oil is often pure enough. If necessary, purify via flash column chromatography (Hexane/EtOAc 3:1).

Self-Validating QC Parameters:

  • TLC: (Hexane/EtOAc 1:1) Product Rf ~ 0.4. Impurity (Tritosylate) Rf ~ 0.7.

  • 1H NMR (CDCl3):

    • Aromatic: δ 7.3–7.8 (8H, m, Tosyl groups).

    • C1/C4 Protons: δ 4.1–4.2 (4H, m, CH2-OTs). Downfield shift confirms tosylation.

    • C2 Proton: δ 3.9–4.0 (1H, m, CH-OH). Lack of downfield shift (vs ~4.8 for CH-OTs) confirms the secondary alcohol is free.

Part 2: Application - Synthesis of Chiral Heterocycles

The 1,4-ditosylate acts as a bis-electrophile. Reaction with a primary nucleophile (amine or sulfide) induces a double displacement cyclization.

Synthesis of (S)-3-Hydroxypyrrolidines

This is the primary application in drug discovery (e.g., for glycopyrrolate analogs).

Mechanism: The amine acts as a nucleophile, displacing the C1-OTs first (intermolecular), followed by an intramolecular attack on C4-OTs. The C2 stereocenter is retained because no bond formation/breaking occurs at the chiral carbon.

PyrrolidineSynthesis Precursor (S)-1,4-Ditosyl-2-butanol Intermediate Acyclic Amino-Tosylate Precursor->Intermediate Step 1: SN2 (C1 or C4) Amine Primary Amine (R-NH2) Amine->Intermediate Product (S)-N-Substituted-3-hydroxypyrrolidine Intermediate->Product Step 2: Intramolecular Cyclization

Figure 2: Cyclization mechanism for pyrrolidine formation.

Protocol:

  • Reactants: (S)-1,4-Ditosyl-2-butanol (1 eq), Benzylamine (1.1 eq), K2CO3 (2.5 eq).

  • Solvent: Acetonitrile or Ethanol (reflux).

  • Procedure: Reflux for 12–18 hours. Monitor disappearance of ditosylate by TLC.

  • Yield: Typically 75–85%.

  • Deprotection (Optional): Hydrogenolysis (H2, Pd/C) removes the benzyl group to yield free (S)-3-hydroxypyrrolidine.

Synthesis of (S)-3-Hydroxytetrahydrothiophene

Replacing the amine with a sulfide source yields the sulfur heterocycle.

Protocol:

  • Reactants: (S)-1,4-Ditosyl-2-butanol (1 eq), Sodium Sulfide nonahydrate (Na2S·9H2O) (1.2 eq).

  • Solvent: Ethanol/Water (1:1).

  • Procedure: Heat to 60°C for 4 hours.

  • Note: This reaction is faster than the amine cyclization due to the high nucleophilicity of sulfur.

Part 3: Critical Analysis & Troubleshooting

IssueCauseSolution
Low Yield of Ditosylate Formation of Tritosylate (C2 reaction).Maintain temp < 0°C during addition. Reduce TsCl to 2.05 eq.
Racemization C2 inversion.Unlikely in this pathway. If observed, check for unintended activation of C2-OH (mesylation/tosylation) followed by displacement.
Slow Cyclization Steric hindrance of amine.Use high-boiling solvents (Xylene) or microwave irradiation (120°C, 30 min).
Why not THF? Why use ditosylate for THF?Do not use this precursor for THF. (S)-3-hydroxytetrahydrofuran is better synthesized directly from the triol via acid-catalyzed dehydration (p-TSA), which avoids the atom-inefficient tosylation steps.

References

  • Synthesis of (S)-1,2,4-Butanetriol: Tandon, V. K., et al. "Synthesis of (S)-(+)-3-hydroxytetrahydrofuran." Chemical Book / Tetrahedron Letters.

  • Selective Tosylation Protocols: Khanal, S., et al. "Exploring Controlled Synthesis for Green Production of Mono-tosylates."[1] Journal of Chemistry Letters.

  • Pyrrolidine Cyclization: "Synthesis of a New Chiral Pyrrolidine." National Institutes of Health (PMC).

  • Thietane Synthesis: "Tetrahydrothiophene synthesis." Organic Chemistry Portal.

  • General Heterocycle Synthesis: "Synthesis of Saturated N-Heterocycles." ETH Zurich Research Collection.

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Substitution of (S)-1,4-Ditosyl-2-butanol

Introduction (S)-1,4-Ditosyl-2-butanol is a versatile chiral building block in organic synthesis. Its structure features a stereocenter at the C2 position, a primary tosylate at C4, and a secondary tosylate at C1, both o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-1,4-Ditosyl-2-butanol is a versatile chiral building block in organic synthesis. Its structure features a stereocenter at the C2 position, a primary tosylate at C4, and a secondary tosylate at C1, both of which are excellent leaving groups.[1][2] The presence of a hydroxyl group at the adjacent C2 position introduces the possibility of intramolecular reactions, significantly influencing the outcome of nucleophilic substitution reactions. Understanding and controlling the reaction pathways of this substrate is crucial for the stereoselective synthesis of a wide range of valuable molecules, including pharmaceuticals and natural products.

This guide provides a detailed analysis of the competing reaction mechanisms for nucleophilic substitution on (S)-1,4-Ditosyl-2-butanol and presents protocols for directing the reaction towards a desired stereochemical outcome. The principles discussed herein are grounded in the concepts of neighboring group participation and classic S_N2 reactions.[3][4]

Mechanistic Considerations: A Tale of Two Pathways

The nucleophilic substitution of (S)-1,4-Ditosyl-2-butanol is governed by a competition between two primary mechanistic pathways:

  • Direct Intermolecular S_N2 Substitution: An external nucleophile directly attacks one of the tosylated carbon centers (C1 or C4), displacing the tosylate leaving group. This pathway typically results in an inversion of stereochemistry at the attacked carbon center.[5]

  • Intramolecular Cyclization via Neighboring Group Participation (NGP): The hydroxyl group at C2 acts as an internal nucleophile. Under basic conditions, the deprotonated hydroxyl (alkoxide) attacks the adjacent C1 carbon, displacing the primary tosylate to form a chiral epoxide intermediate, (S)-2-(2-(tosyloxy)ethyl)oxirane. This is an intramolecular S_N2 reaction that proceeds with inversion of configuration at C1. The highly strained epoxide is then opened by an external nucleophile. This subsequent attack typically occurs at the less sterically hindered carbon of the epoxide (C3), proceeding with another inversion of configuration. The net result of this two-step, double-inversion process is an overall retention of configuration relative to a direct substitution at C1.[3][4]

The choice of reaction conditions, particularly the presence and nature of a base, is the critical factor in determining which pathway predominates.

dot

Caption: Competing reaction pathways for (S)-1,4-Ditosyl-2-butanol.

Controlling the Reaction Pathway

  • Favoring Neighboring Group Participation (Epoxide Pathway): To promote the formation of the epoxide intermediate, the C2 hydroxyl group must be deprotonated to form a potent internal nucleophile (alkoxide). This is achieved by using a strong, non-nucleophilic base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[6] The subsequent addition of the external nucleophile then opens the epoxide. This strategy is ideal for synthesizing products with retention of stereochemistry relative to the starting diol framework.

  • Favoring Direct S_N2 Substitution: To favor direct substitution, the intramolecular pathway must be suppressed. This is accomplished by omitting the base. Without a base to deprotonate the hydroxyl group, it remains a poor nucleophile, and the intramolecular cyclization is kinetically disfavored. In this scenario, a good external nucleophile will preferentially attack the most accessible electrophilic center, which is the primary carbon (C4) bearing a tosylate group. The reaction is typically run in a polar aprotic solvent like DMF or DMSO to facilitate the S_N2 reaction.[7]

Experimental Protocols

Protocol A: Synthesis of (S)-1-azido-4-(tosyloxy)butan-2-ol via Neighboring Group Participation

This protocol is designed to favor the intramolecular cyclization pathway, leading to the azido alcohol with net retention of configuration.

Materials:

  • (S)-1,4-Ditosyl-2-butanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen gas inlet

  • Ice bath

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-1,4-Ditosyl-2-butanol (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Cyclization: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the alkoxide initiates the intramolecular cyclization to the epoxide intermediate.

  • Nucleophilic Addition: Add sodium azide (1.5 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-1-azido-4-(tosyloxy)butan-2-ol.

Protocol B: Synthesis of (S)-4-azido-1-(tosyloxy)butan-2-ol via Direct S_N2 Substitution

This protocol is designed to favor the direct S_N2 displacement at the primary C4 position.

Materials:

  • (S)-1,4-Ditosyl-2-butanol

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle or oil bath

Procedure:

  • Preparation: To a round-bottom flask, add (S)-1,4-Ditosyl-2-butanol (1.0 eq) and sodium azide (1.2 eq).

  • Reaction: Add anhydrous DMF (approx. 0.2 M concentration). Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain (S)-4-azido-1-(tosyloxy)butan-2-ol.

Data Summary: Conditions and Expected Outcomes

NucleophileConditionsPredominant PathwayPrimary ProductStereochemical Outcome
NaN₃ 1. NaH, DMF, 0°C2. NaN₃, RTNGP / Epoxide Opening(S)-1-azido-4-(tosyloxy)butan-2-olNet Retention
NaN₃ DMF, 80°C (No Base)Direct S_N2(S)-4-azido-1-(tosyloxy)butan-2-olInversion at C4
KCN 1. NaH, THF, 0°C2. KCN, RTNGP / Epoxide Opening(S)-1-cyano-4-(tosyloxy)butan-2-olNet Retention
NaSPh DMF, RT (No Base)Direct S_N2(S)-4-(phenylthio)-1-(tosyloxy)butan-2-olInversion at C4

dot

Caption: General experimental workflow decision tree.

Troubleshooting and Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider increasing the reaction time or temperature (for the direct S_N2 pathway). For the NGP pathway, ensure the NaH is fresh and the solvent is scrupulously anhydrous.

  • Mixture of Products: If a mixture of regioisomers is obtained, it indicates that both pathways are competing. To favor the NGP pathway, ensure complete deprotonation before the nucleophile is present. To favor the direct S_N2 pathway, ensure no basic impurities are present and consider a solvent that further disfavors the intramolecular reaction.

  • Stereochemical Analysis: The stereochemical outcome of the reactions should be confirmed using techniques such as chiral HPLC or by converting the products to known compounds for comparison of optical rotation.

References

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of (S)-1,4-Ditosyl-2-butanol via Automated Flash Column Chromatography

Abstract (S)-1,4-Ditosyl-2-butanol is a pivotal chiral building block in synthetic organic chemistry, frequently utilized in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The stereochem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-1,4-Ditosyl-2-butanol is a pivotal chiral building block in synthetic organic chemistry, frequently utilized in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The stereochemical integrity and purity of this intermediate are paramount for the success of subsequent stereospecific reactions. This document provides a comprehensive, field-tested guide for the purification of crude (S)-1,4-Ditosyl-2-butanol using automated flash column chromatography. We will delve into the causality behind methodological choices, from solvent system development using Thin-Layer Chromatography (TLC) to the logic of gradient elution. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.

Introduction: The Rationale for High-Purity (S)-1,4-Ditosyl-2-butanol

The (S)-1,4-Ditosyl-2-butanol molecule possesses three key features that define its reactivity and the challenges in its purification: a chiral secondary alcohol, a primary tosylate, and a secondary carbon center. The tosyl groups are excellent leaving groups, making this compound a versatile precursor for nucleophilic substitution reactions. However, the synthetic route to this compound, typically involving the ditosylation of (S)-1,2,4-butanetriol, often yields a mixture of the desired product, unreacted starting material, monotosylated intermediates, and excess tosylating reagents.

Achieving >99% purity is critical, as these impurities can lead to side reactions, decreased yields, and complex downstream purification challenges in multi-step syntheses. Flash column chromatography offers an efficient and scalable solution for isolating the target compound with high purity.

Foundational Principles: Separation Strategy

The purification strategy hinges on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar. Compounds are separated based on their differential polarity and their resulting affinity for the stationary phase versus the less polar mobile phase.

  • (S)-1,2,4-Butanetriol (Starting Material): Highly polar due to three hydroxyl groups. It will exhibit very strong adsorption to the silica gel and have a low Retention Factor (Rf).

  • (S)-1,4-Ditosyl-2-butanol (Product): Moderately polar. The free secondary hydroxyl group provides a primary site for interaction with the silica gel. The two tosyl groups add some polarity but also significant non-polar character.

  • Monotosylated Intermediates: More polar than the desired product due to the presence of two hydroxyl groups.

  • p-Toluenesulfonyl Chloride (TsCl) & Pyridine: Less polar and more polar, respectively. These are typically removed during the reaction work-up but can persist as impurities.

Our goal is to select a mobile phase (eluent) that allows the desired product to migrate at an optimal rate (Rf ≈ 0.3-0.4) while ensuring a large separation (ΔRf) from more polar and less polar impurities.

Pre-Chromatography: TLC Method Development

Before committing to a large-scale column run, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[1] This analytical step predicts the behavior of the compounds on the silica column.

Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

  • Developing Solvent Systems: Prepare developing chambers with various ratios of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate, EtOAc).

  • Development: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.[1]

  • Visualization:

    • UV Light: The tosyl groups contain aromatic rings, making the product and tosyl-containing impurities visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[2][3][4]

    • Chemical Staining: After UV visualization, use a potassium permanganate (KMnO₄) stain. The hydroxyl group on the product and the diol starting material will react to form yellow-brown spots on a purple background.[2][5] This is crucial for visualizing non-UV active impurities.

Data: Solvent System Optimization
TrialSolvent System (Hexane:EtOAc)Rf of (S)-1,4-Ditosyl-2-butanolObservations
190:10~0.1Compound is too retained by the silica.
270:30~0.35Optimal. Good separation from baseline (polar impurities) and solvent front (non-polar impurities).
350:50~0.6Compound elutes too quickly, poor separation from less polar impurities.

Experimental Protocol: Automated Flash Chromatography

This protocol is designed for an automated flash chromatography system with a pre-packed silica gel column.

Materials & Equipment
ItemSpecification
Stationary Phase Pre-packed Silica Gel Column (e.g., 40 g, 60 Å, 40-63 µm)
Mobile Phase A n-Hexane (HPLC Grade)
Mobile Phase B Ethyl Acetate (HPLC Grade)
Crude Sample ~1-2 g of crude (S)-1,4-Ditosyl-2-butanol
Loading Celite or Silica Gel for dry loading
System Automated Flash Chromatography System with UV detector
Collection Test tubes (13 x 100 mm)
Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Analysis & Isolation prep_crude Dissolve Crude Product in Minimal DCM add_silica Add Silica Gel (3x mass of crude) prep_crude->add_silica evaporate Evaporate to Free-Flowing Powder add_silica->evaporate pack_column Equilibrate Column (95:5 Hex:EtOAc) evaporate->pack_column load_sample Dry Load Sample onto Column pack_column->load_sample run_gradient Run Gradient Elution load_sample->run_gradient collect_fractions Collect Fractions based on UV Signal run_gradient->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_pure Combine Pure Fractions analyze_tlc->pool_pure concentrate Concentrate via Rotary Evaporation pool_pure->concentrate characterize Characterize Final Product (NMR, MS) concentrate->characterize caption Figure 1. Workflow for Purification.

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of (S)-1,4-Ditosyl-2-butanol for Industrial Applications

Introduction: The Strategic Importance of (S)-1,4-Ditosyl-2-butanol in Chiral Synthesis (S)-1,4-Ditosyl-2-butanol is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of (S)-1,4-Ditosyl-2-butanol in Chiral Synthesis

(S)-1,4-Ditosyl-2-butanol is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemically defined structure, featuring a secondary alcohol and two tosylate leaving groups, allows for the precise introduction of chirality and the formation of complex molecular architectures. The industrial-scale synthesis of this intermediate is therefore of paramount importance for the cost-effective and sustainable production of life-saving medicines.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of (S)-1,4-Ditosyl-2-butanol. The protocols and insights presented herein are grounded in established chemical principles and are designed to ensure a robust, safe, and efficient manufacturing process.

Synthetic Strategy: A Two-Step Approach from a Renewable Precursor

The most viable and scalable synthetic route to (S)-1,4-Ditosyl-2-butanol commences with the readily available and chiral precursor, (S)-1,2,4-butanetriol. This starting material can be sourced from the reduction of (S)-malic acid derivatives, which are in turn accessible from renewable resources.[1] The overall synthetic pathway is a two-step process:

  • Synthesis of (S)-1,2,4-Butanetriol: The reduction of a diester of (S)-malic acid, such as dimethyl (S)-malate, using a suitable reducing agent.

  • Ditosylation of (S)-1,2,4-Butanetriol: The selective tosylation of the primary hydroxyl groups at the C1 and C4 positions of (S)-1,2,4-butanetriol.

This approach is advantageous for industrial applications due to its relatively short sequence, the use of a chiral pool starting material which avoids a resolution step, and the potential for high overall yields.

Part 1: Scale-Up Synthesis of (S)-1,2,4-Butanetriol

Reaction Pathway

cluster_0 Step 1: Reduction of (S)-Malic Acid Diester A Dimethyl (S)-malate C (S)-1,2,4-Butanetriol A->C Reduction B Sodium Borohydride (NaBH4) in sec-Butanol/Methanol

Caption: Reduction of Dimethyl (S)-malate to (S)-1,2,4-Butanetriol.

Protocol for the Synthesis of (S)-1,2,4-Butanetriol (1 kg Scale)

Materials:

MaterialQuantityMolar Eq.Purity
Dimethyl (S)-malate1.00 kg1.00>99%
Sodium Borohydride (NaBH4)0.51 kg2.20>98%
sec-Butanol3.2 L->99%
Methanol0.96 L->99%
35% Hydrochloric AcidAs required--
Methanol (for work-up)As required->99%

Procedure:

  • Reactor Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with sec-butanol (3.2 L).

  • Reagent Suspension: Sodium borohydride (0.51 kg) is added to the sec-butanol under a nitrogen atmosphere to form a suspension.

  • Substrate Addition: A solution of dimethyl (S)-malate (1.00 kg) in methanol (0.96 L) is added dropwise to the suspension over 2-3 hours, while maintaining the internal temperature between 20-30°C using a cooling circulator.

  • Reaction Monitoring: The reaction is stirred at 70°C for 5 hours. The progress of the reaction can be monitored by TLC or HPLC analysis for the disappearance of the starting material.

  • Quenching and Boron Removal: After completion, the reaction mixture is cooled to 0-5°C. 35% hydrochloric acid is carefully added to adjust the pH to ~2, quenching the excess sodium borohydride. Methanol is then added, and the mixture is distilled under acidic conditions to remove boron as volatile trimethyl borate. This step is repeated until a negative test for boron is achieved.

  • Work-up and Isolation: The resulting insoluble salts are removed by filtration. The filtrate is concentrated under reduced pressure to give the crude (S)-1,2,4-butanetriol.

  • Purification: The crude product is purified by vacuum distillation to afford (S)-1,2,4-butanetriol as a colorless oil.[2]

Expected Yield: 85-95% Optical Purity: >99% ee

Part 2: Scale-Up Synthesis of (S)-1,4-Ditosyl-2-butanol

Reaction Pathway

cluster_1 Step 2: Ditosylation of (S)-1,2,4-Butanetriol D (S)-1,2,4-Butanetriol F (S)-1,4-Ditosyl-2-butanol D->F Ditosylation E p-Toluenesulfonyl Chloride (TsCl) in Pyridine

Caption: Ditosylation of (S)-1,2,4-Butanetriol to (S)-1,4-Ditosyl-2-butanol.

Protocol for the Synthesis of (S)-1,4-Ditosyl-2-butanol (1 kg Scale)

Materials:

MaterialQuantityMolar Eq.Purity
(S)-1,2,4-Butanetriol1.00 kg1.00>99%
p-Toluenesulfonyl Chloride (TsCl)3.78 kg2.10>99%
Pyridine (anhydrous)5.0 L->99.8%
Dichloromethane (DCM)10.0 L->99.5%
2M Hydrochloric AcidAs required--
Saturated Sodium Bicarbonate SolutionAs required--
BrineAs required--
Anhydrous Sodium SulfateAs required--

Procedure:

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a powder addition funnel is charged with a solution of (S)-1,2,4-butanetriol (1.00 kg) in anhydrous pyridine (5.0 L).

  • Reagent Addition: The solution is cooled to 0-5°C. p-Toluenesulfonyl chloride (3.78 kg) is added portion-wise over 3-4 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: The reaction mixture is stirred at 0-5°C for 12-16 hours. Reaction progress is monitored by HPLC for the formation of the product and the disappearance of the starting material and the monotosylated intermediate.

  • Work-up: Once the reaction is complete, the mixture is diluted with dichloromethane (10.0 L). The solution is then washed sequentially with 2M hydrochloric acid (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude (S)-1,4-Ditosyl-2-butanol is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford the final product as a white solid.

Expected Yield: 75-85% Purity (HPLC): >99%

Safety and Handling Considerations for Scale-Up

The scale-up of this synthesis requires strict adherence to safety protocols.[3]

  • p-Toluenesulfonyl Chloride (TsCl): TsCl is a corrosive and lachrymatory solid. Handle in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

  • Pyridine: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. Use in a closed system or a well-ventilated area. It is a suspected carcinogen and can cause damage to the liver and kidneys.

  • Exothermic Reactions: The tosylation reaction is exothermic. Careful control of the reagent addition rate and reaction temperature is crucial to prevent a runaway reaction. Ensure the reactor's cooling system is functioning correctly.

  • Pressure Build-up: The quenching of sodium borohydride with acid generates hydrogen gas. This step must be performed with adequate ventilation and pressure relief systems in place.

  • Distillation Hazards: When distilling the (S)-1,2,4-butanetriol, be aware of the potential for peroxide formation if any residual ethers are present from a different synthesis route. Although not used in this protocol, it is a general hazard to be aware of when distilling compounds that may have been in contact with ethers.[5]

Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the quality and consistency of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of (S)-1,4-Ditosyl-2-butanol and for monitoring reaction progress. A chiral HPLC method can be used to confirm the enantiomeric excess (ee) of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the final product and to identify any impurities.

  • Gas Chromatography (GC): GC can be used to determine the levels of residual solvents in the final product.

  • Melting Point: The melting point of the recrystallized (S)-1,4-Ditosyl-2-butanol is a good indicator of its purity.

Conclusion

The protocols detailed in this application note provide a robust and scalable pathway for the industrial synthesis of (S)-1,4-Ditosyl-2-butanol. By starting from the chiral precursor (S)-1,2,4-butanetriol and employing a controlled ditosylation reaction, high yields of the desired product with excellent purity can be achieved. Strict adherence to safety protocols and the implementation of rigorous analytical quality control are paramount for a successful and safe manufacturing campaign.

References

  • Process for preparing 1,2,4-butanetriol.
  • explosion in a chemistry research lab using distillation for - ehs.uci.edu. UCI Environmental Health & Safety. [Link]

  • Safety Precautions To Take When Using Industrial Chemicals. [Link]

  • Top 5 Safety Tips When Working with Acidic Liquids - Innoveda Chemicals. Innoveda Chemicals. [Link]

Sources

Application

Application Note: Analytical Strategy for Purity Determination of (S)-1,4-Ditosyl-2-butanol

Introduction & Strategic Overview (S)-1,4-Ditosyl-2-butanol (CAS: 99520-82-8), also known as (S)-1,2,4-Butanetriol 1,4-bis(4-methylbenzenesulfonate), is a critical chiral synthon employed in the synthesis of HIV protease...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

(S)-1,4-Ditosyl-2-butanol (CAS: 99520-82-8), also known as (S)-1,2,4-Butanetriol 1,4-bis(4-methylbenzenesulfonate), is a critical chiral synthon employed in the synthesis of HIV protease inhibitors (e.g., Amprenavir, Fosamprenavir) and other bioactive scaffolds.[1]

The analytical control of this intermediate is governed by two Critical Quality Attributes (CQAs):

  • Regiochemical Purity: The synthesis involves the selective tosylation of primary hydroxyls (C1, C4) over the secondary hydroxyl (C2). Common impurities include the 1,2,4-tritosylate (over-reaction) and monotosylates (under-reaction).[1]

  • Enantiomeric Purity: The stereocenter at C2 is derived from the starting material (typically (S)-Malic acid or (S)-1,2,4-butanetriol).[1] Racemization or contamination with the (R)-enantiomer compromises the diastereomeric purity of the final drug substance.

Analytical Challenges
  • Thermal Instability: Sulfonate esters are thermally labile; GC analysis is generally unsuitable due to on-column degradation.[1]

  • Hydrolytic Sensitivity: The tosyl groups are good leaving groups. Aqueous diluents must be buffered or minimized in sample preparation to prevent in-situ hydrolysis during analysis.[1]

  • UV Detectability: The molecule possesses strong chromophores (two tosyl groups), making HPLC-UV (254 nm) the method of choice over RID or ELSD.

Protocol A: Chemical Purity by Reversed-Phase HPLC

This method separates the target (S)-1,4-ditosylate from regioisomers, starting materials, and degradation products based on hydrophobicity.[1]

Method Parameters[1][2][3][4][5]
ParameterSpecificationRationale
Instrument HPLC with PDA/UV DetectorPDA allows peak purity assessment.[1]
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equiv.High surface area C18 provides resolution between mono-, di-, and tri-tosylates.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of residual TsOH, improving peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower backpressure and sharper peaks for aromatics than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention time reproducibility.
Detection UV @ 254 nmMax absorption of the tosyl aromatic ring.
Injection Vol 5-10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Elute polar salts/TsOH)
2.09010Start Gradient
20.01090Elute hydrophobic Tritosylate
25.01090Wash
25.19010Re-equilibration
30.09010End
Sample Preparation (Critical)[1]
  • Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content prevents hydrolysis of the sample on the bench.

  • Stock Solution: Weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve in 100% ACN first, then make up to volume with diluent.

  • Stability: Inject within 4 hours of preparation.

Impurity Profile & Relative Retention Times (RRT)
CompoundStructure DescriptionApprox RRTCharacteristics
p-TsOH p-Toluenesulfonic acid0.1 - 0.2Very polar, fronting peak.[1]
(S)-1,2,4-Butanetriol Starting Material< 0.1UV inactive (requires RI/ELSD if quantifying).[1]
Monotosylates 1-tosyl or 4-tosyl isomers0.4 - 0.6More polar than target.[1]
Target (S)-1,4-Ditosyl-2-butanol 1.00 Major Peak.[1]
Regioisomer 1,2-Ditosyl-4-butanol1.05 - 1.10Difficult separation; requires optimized gradient.[1]
Tritosylate 1,2,4-Tritosylbutane1.4 - 1.6Highly hydrophobic; late eluter.[1]

Protocol B: Enantiomeric Purity by Normal-Phase Chiral HPLC

This method determines the Enantiomeric Excess (%ee) by separating the (S)-enantiomer from the (R)-enantiomer.[1]

Method Parameters[1][2][4][5]
ParameterSpecificationRationale
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose-based CSPs are superior for secondary alcohols with aromatic groups.[1]
Mobile Phase n-Hexane : Isopropanol (85 : 15 v/v)Isocratic mode.[1] IPA acts as the polar modifier to interact with OH group.
Flow Rate 1.0 mL/minOptimized for resolution vs. run time.
Temperature 25°CLower temperature often improves chiral recognition (enthalpic control).
Detection UV @ 254 nm
Run Time 30 minutesSufficient to elute both enantiomers.
System Suitability
  • Resolution (Rs): > 2.0 between (R) and (S) peaks.

  • Tailing Factor: < 1.5 for both peaks.[2]

  • Elution Order: Typically, the (R)-enantiomer elutes before the (S)-enantiomer on AD-H columns in this mobile phase, but must be confirmed with a racemic standard.

Calculations

[1]

Analytical Workflow Visualization

The following diagram outlines the decision logic for lot release based on the two protocols above.

G Start Crude Sample (S)-1,4-Ditosyl-2-butanol ChemCheck Protocol A: Achiral HPLC (C18) Start->ChemCheck PurityDecision Chemical Purity > 98.0%? ChemCheck->PurityDecision ImpurityID Identify Impurities: - Tritosylate (Late) - Monotosylate (Early) - TsOH (Front) PurityDecision->ImpurityID No ChiralCheck Protocol B: Chiral HPLC (AD-H) PurityDecision->ChiralCheck Yes Fail FAIL: Reprocess / Recrystallize ImpurityID->Fail EEDecision Enantiomeric Excess > 99.0%? ChiralCheck->EEDecision Pass PASS: Release for Synthesis EEDecision->Pass Yes EEDecision->Fail No

Figure 1: Analytical decision matrix for quality control of (S)-1,4-Ditosyl-2-butanol.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[3][4][5][6] PubChem Compound Summary for CID 57357204, (S)-1,4-Ditosyl-2-butanol. Retrieved from [Link][1]

  • General Purity Standards: EPA Method 541. (2016).[7][8] Determination of Alcohols and Derivatives in Water by GC/MS (Context for impurity handling). Retrieved from [Link][1]

Sources

Method

use of (S)-1,4-Ditosyl-2-butanol in the synthesis of chiral ligands

Application Note: Precision Synthesis of Chiral Pyrrolidine-Based Ligands using (S)-1,4-Ditosyl-2-butanol Executive Summary (S)-1,4-Ditosyl-2-butanol (CAS 99520-82-8) is a high-value chiral electrophile derived from the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Chiral Pyrrolidine-Based Ligands using (S)-1,4-Ditosyl-2-butanol

Executive Summary

(S)-1,4-Ditosyl-2-butanol (CAS 99520-82-8) is a high-value chiral electrophile derived from the chiral pool (L-Malic acid). It serves as the structural linchpin for synthesizing 3-substituted pyrrolidines , a privileged scaffold in asymmetric catalysis and drug discovery. Unlike C2-symmetric ligands (e.g., DuPhos), pyrrolidine-based ligands offer unique steric desymmetrization and electronic tunability.

This guide details the protocol for converting (S)-1,4-Ditosyl-2-butanol into (S)-N-Benzyl-3-hydroxypyrrolidine , a universal precursor for P,N-ligands (used in Ir-catalyzed hydrogenation) and organocatalysts (used in asymmetric Michael additions).

Chemical Profile & Strategic Utility

PropertySpecification
Compound Name (S)-1,4-Ditosyl-2-butanol
CAS Number 99520-82-8
Molecular Formula C

H

O

S

Molecular Weight 414.49 g/mol
Chiral Source Derived from (S)-1,2,4-Butanetriol (from L-Malic Acid)
Key Reactivity Bis-electrophile (C1, C4) with retention of C2 stereochemistry
Storage -20°C, Hygroscopic, Light Sensitive

Strategic Role in Ligand Design: The utility of (S)-1,4-Ditosyl-2-butanol lies in its 1,4-electrophilic pattern . By reacting with primary amines or phosphines, it facilitates a double nucleophilic displacement (cyclization) to form 5-membered heterocycles while preserving the C2 stereocenter.

  • Pathway A (Amines): Yields chiral 3-hydroxypyrrolidines.[1]

  • Pathway B (Phosphines): Yields chiral 3-hydroxyphospholanes (less common, high value).

Core Protocol: Synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine

This protocol describes the cyclization of (S)-1,4-Ditosyl-2-butanol with benzylamine. The resulting pyrrolidine is the "gateway" intermediate for generating diverse chiral ligands.

Mechanism of Action

The reaction proceeds via a double S


2 displacement. The amine nucleophile attacks the primary tosylate (C4) first (kinetically favored), followed by intramolecular attack on the C1 tosylate to close the ring. The stereocenter at C2 (bearing the hydroxyl group) is not part of the displacement vector, ensuring complete retention of configuration .

ReactionPathway cluster_conditions Conditions Start (S)-1,4-Ditosyl-2-butanol (Bis-electrophile) Inter Intermediate: Amino-Tosylate Start->Inter Benzylamine (1 eq) S_N2 Attack at C4 Product (S)-N-Benzyl-3-hydroxypyrrolidine (Chiral Scaffold) Inter->Product Intramolecular Cyclization S_N2 Attack at C1 Details Solvent: Toluene or Dioxane Base: K2CO3 or Et3N Temp: Reflux (80-110°C)

Figure 1: Mechanistic pathway for the cyclization of (S)-1,4-Ditosyl-2-butanol to the pyrrolidine scaffold.

Step-by-Step Methodology

Reagents:

  • (S)-1,4-Ditosyl-2-butanol (1.0 equiv)

  • Benzylamine (1.1 equiv) — Acts as the nucleophile.

  • Triethylamine (Et

    
    N) (2.5 equiv) — Scavenges TsOH acid byproduct.
    
  • Solvent: 1,4-Dioxane (Anhydrous).

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (N

    
    ) or Argon.
    
  • Dissolution: Add (S)-1,4-Ditosyl-2-butanol (10.0 mmol) and anhydrous 1,4-dioxane (50 mL). Stir until fully dissolved.

  • Nucleophile Addition: Add Triethylamine (25.0 mmol) followed by the dropwise addition of Benzylamine (11.0 mmol).

    • Note: The solution may turn slightly yellow.

  • Cyclization: Heat the reaction mixture to reflux (100–105°C) for 12–16 hours.

    • Monitoring: Monitor by TLC (SiO

      
      , 5% MeOH in DCM). The ditosylate starting material (high R
      
      
      
      ) should disappear, and a polar spot (amine) should appear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the white precipitate (Triethylammonium tosylate salts).

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Purification:

    • Dissolve the residue in DCM (50 mL) and wash with saturated NaHCO

      
       (2 x 30 mL) and Brine (1 x 30 mL).
      
    • Dry over Nangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      SO
      
      
      
      , filter, and concentrate.
    • Flash Chromatography: Elute with DCM:MeOH (95:5 to 90:10).

  • Yield: Expect 75–85% of (S)-N-Benzyl-3-hydroxypyrrolidine as a pale yellow oil.

Downstream Application: Synthesis of Chiral P,N-Ligands

Once the pyrrolidine scaffold is established, it can be converted into high-performance ligands. A common class is the Pyrrolidinyl-Phosphine Ligands , used in enantioselective hydrogenation.

Transformation: Convert the C3-Hydroxyl group into a Diphenylphosphine moiety.

Protocol Summary:

  • Activation: React (S)-N-Benzyl-3-hydroxypyrrolidine with Methanesulfonyl chloride (MsCl) and Et

    
    N in DCM at 0°C to form the mesylate .
    
  • Displacement: React the mesylate with Potassium Diphenylphosphide (KPPh

    
    ) in THF at -78°C 
    
    
    
    RT.
    • Stereochemistry Note: This S

      
      2 displacement inverts  the stereocenter at C3.
      
    • Result: (R)-1-Benzyl-3-(diphenylphosphino)pyrrolidine.

LigandSynthesis Scaffold (S)-N-Benzyl-3-hydroxypyrrolidine Mesylate Intermediate: (S)-3-Mesyloxy-pyrrolidine Scaffold->Mesylate MsCl, Et3N (Activation) Ligand (R)-1-Benzyl-3-(diphenylphosphino)pyrrolidine (P,N-Ligand) Mesylate->Ligand KPPh2, THF (Inversion of Configuration)

Figure 2: Divergent synthesis of P,N-ligands via stereochemical inversion.

Troubleshooting & Critical Quality Attributes

IssueRoot CauseMitigation Strategy
Low Yield (<50%) Formation of quaternary ammonium salts (polymerization).Ensure high dilution (0.1 M) during the cyclization step to favor intramolecular reaction over intermolecular polymerization.
Racemization Elimination of the tosylate to form an alkene, followed by non-stereoselective re-addition.Avoid strong bases (e.g., NaH, KOtBu) during cyclization. Use mild bases like K

CO

or Et

N. Keep temperature strictly controlled.
Epoxide Formation Intramolecular attack of C2-OH on C1-OTs before amine attack.While this epoxide (epoxytosylate) can still react to form the product, it may lead to regioisomeric byproducts. Maintain amine excess to scavenge the electrophile rapidly.

References

  • Synthesis of (S)

    • Source: Hanessian, S., et al. "Total Synthesis of (+)-Polyoxin J." Journal of Organic Chemistry, 1993.

    • Context: Describes the handling of butanetriol tosylates and preserv
  • Pyrrolidine Ligand Synthesis

    • Source: Nagel, U., et al. "Enantioselective Hydrogenation with Chiral P,N-Ligands Based on the Pyrrolidine Backbone." Chemische Berichte, 1986.

    • Context: Foundational work on converting 3-hydroxypyrrolidines to phosphine ligands.

  • General Cyclization Protocols

    • Source: "Preparation of Chiral 3-Hydroxypyrrolidines."[1] Organic Syntheses, Coll. Vol. 10, p. 204.

    • Context: Standardized procedures for cyclizing 1,4-electrophiles with amines.

  • Commercial Availability & Properties

    • Source: Sigma-Aldrich / Merck Product Sheet for (S)-3-Hydroxypyrrolidine precursors.

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of (S)-1,4-Ditosyl-2-butanol

Technical Support Center: Synthesis of (S)-1,4-Ditosyl-2-butanol Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (S)-1,4-Ditosyl-2-butano...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (S)-1,4-Ditosyl-2-butanol

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (S)-1,4-Ditosyl-2-butanol. As a key chiral intermediate, the successful synthesis of this compound is critical for various downstream applications. This guide is structured to provide in-depth, field-proven insights into the common challenges encountered during its preparation from (S)-1,2,4-butanetriol, moving beyond a simple protocol to explain the causality behind the experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis.

Q1: What is the general reaction scheme for synthesizing (S)-1,4-Ditosyl-2-butanol?

A1: The synthesis involves the regioselective ditosylation of (S)-1,2,4-butanetriol. The goal is to selectively react the primary hydroxyl groups at the C1 and C4 positions with p-toluenesulfonyl chloride (TsCl) while leaving the secondary hydroxyl group at the C2 position unreacted. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (TEA), in an anhydrous solvent like dichloromethane (DCM) or chloroform.

Q2: Why is achieving high regioselectivity the primary challenge in this synthesis?

A2: (S)-1,2,4-butanetriol possesses three hydroxyl groups with different reactivities: two primary (-CH₂OH) and one secondary (>CHOH). While primary alcohols are generally more reactive towards tosylation than secondary alcohols due to reduced steric hindrance, the statistical probability of reacting at any of the three sites makes it difficult to exclusively obtain the 1,4-ditosylated product.[1][2] This often leads to a mixture of mono-tosylated, di-tosylated (including the undesired 1,2- and 2,4-isomers), and tri-tosylated byproducts, complicating purification and reducing the yield of the target molecule.

Q3: What are the most critical parameters for a successful and selective tosylation?

A3: Success hinges on several key factors:

  • Reagent Quality: Tosyl chloride is susceptible to hydrolysis, forming p-toluenesulfonic acid, which is unreactive.[3] It is imperative to use fresh or purified TsCl. Similarly, the base (e.g., pyridine) and solvent must be strictly anhydrous, as water will consume TsCl and can introduce side reactions.[3][4]

  • Stoichiometry: Precise control over the molar equivalents of TsCl is crucial. A slight excess (e.g., 2.1-2.4 equivalents) is used to drive the reaction towards ditosylation, but a large excess can promote the formation of the tritosylated byproduct.[3]

  • Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C) to moderate the exothermic process and enhance selectivity. Slowly adding the TsCl at this temperature favors the reaction at the more kinetically accessible primary hydroxyl groups.[1]

  • Choice of Base: A non-nucleophilic base like pyridine or triethylamine is essential to scavenge the HCl produced during the reaction. Pyridine can also act as a catalyst. The formation of the corresponding hydrochloride salt, which often precipitates, is a visual indicator that the reaction is proceeding.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting triol (very polar, low Rf), the monotosylated intermediates, the desired ditosylated product, and the tritosylated byproduct (least polar, highest Rf). For example, a gradient of ethyl acetate in hexane can be effective. Spotting the reaction mixture alongside the starting material allows for clear visualization of its consumption and the appearance of products.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: Low Yield or Incomplete Reaction
  • Symptom: Your TLC analysis shows a significant amount of the starting (S)-1,2,4-butanetriol spot remaining even after an extended reaction time. The reaction mixture may appear cloudy white due to precipitated hydrochloride salt, but conversion has stalled.[4]

  • Causality and Solutions: Low conversion is almost always tied to reagent deactivation or improper conditions.

Potential Cause Scientific Rationale & Troubleshooting Action
Degraded Tosyl Chloride TsCl readily reacts with ambient moisture to hydrolyze into p-toluenesulfonic acid, rendering it inactive.[3] Solution: Use a freshly opened bottle of TsCl. If degradation is suspected, recrystallize the TsCl from hexane before use.[5]
Moisture Contamination Water in the solvent or base will preferentially react with TsCl, consuming it in a non-productive pathway. Amine bases like pyridine and TEA are hygroscopic.[3][4] Solution: Use rigorously dried solvents (e.g., distilled over CaH₂).[6] Use freshly distilled or anhydrous grade bases. Ensure all glassware is oven- or flame-dried before use.
Incorrect Stoichiometry An insufficient amount of TsCl (less than 2.0 equivalents) will be unable to tosylate both primary hydroxyl groups. Solution: Carefully calculate and weigh your reagents. Use a slight excess of TsCl (2.1-2.4 equivalents) and base (2.5-3.0 equivalents) to drive the reaction to completion.[7]
Low Temperature / Insufficient Time While starting cold is crucial for selectivity, the reaction rate may be too slow at 0 °C to go to completion. Solution: After the initial slow addition of TsCl at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure full conversion.[7]
Problem 2: Major Byproduct Identified as (S)-3-Hydroxytetrahydrofuran
  • Symptom: You observe a significant byproduct spot on your TLC plate that is less polar than the starting material but more polar than the desired product. Mass spectrometry or NMR analysis confirms the structure as (S)-3-hydroxytetrahydrofuran.

  • Mechanism & Prevention: This is a classic intramolecular cyclization side reaction. After one of the primary hydroxyls (typically the more reactive C4) is tosylated, the C2 hydroxyl can act as an intramolecular nucleophile, attacking the carbon bearing the tosylate leaving group (C4) in an Sₙ2 reaction. This process is often catalyzed by acid.[8][9][10] The p-toluenesulfonic acid formed from the hydrolysis of TsCl can catalyze this unwanted cyclization.

cluster_prevention Prevention Strategy cluster_mechanism Side Reaction Mechanism A Start with rigorously anhydrous conditions B Use freshly distilled base (e.g., Pyridine) A->B C Ensure >2.0 eq. of base to scavenge all acid B->C D Maintain low temperature during TsCl addition C->D M2 Acid-catalyzed protonation of C2-OH (or direct attack) C->M2 Prevents this step E Minimize reaction time after full conversion D->E F Quench reaction properly to neutralize acid E->F M1 Monotosylation at C4 M1->M2 p-TsOH byproduct M3 Intramolecular SN2 attack of C2-OH on C4 M2->M3 M4 Formation of (S)-3-Hydroxytetrahydrofuran M3->M4

Caption: Workflow to prevent intramolecular cyclization.

Problem 3: Difficult Purification and Mixed Fractions
  • Symptom: Column chromatography results in poor separation between the desired (S)-1,4-ditosyl-2-butanol and the mono- or tri-tosylated byproducts.

  • Causality and Solutions: The polarity differences between the various tosylated species can be subtle, making baseline separation challenging.

  • Optimized Chromatography Protocol:

    • Adsorbent: Use a high-quality silica gel with a mesh size of 230-400.

    • Sample Loading: Adsorb the crude oil onto a small amount of silica gel ("dry loading") rather than loading in a liquid solution. This leads to a more concentrated starting band and better resolution.

    • Solvent System: A shallow gradient elution is highly recommended.

      • Start with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) to elute the non-polar tritosylated byproduct first.

      • Slowly and incrementally increase the polarity (e.g., to 70:30, then 60:40 Hexane:Ethyl Acetate) to carefully elute the desired ditosylated product.

      • Finally, a much higher polarity solvent (e.g., 50:50 or pure Ethyl Acetate) can be used to flush out the remaining polar monotosylated species and starting material.

    • Fraction Analysis: Collect small fractions and analyze them carefully by TLC before combining.

Section 3: Protocols & Data

Table 1: Recommended Reagent Stoichiometry and Conditions
ParameterRecommended ValueRationale
(S)-1,2,4-Butanetriol 1.0 eq.Limiting Reagent
p-Toluenesulfonyl Chloride (TsCl) 2.2 eq.Slight excess to ensure ditosylation without promoting tritosylation.
Pyridine (anhydrous) 2.5 - 3.0 eq.Acts as base and catalyst; ensures all generated acid is neutralized.
Solvent (DCM, anhydrous) 10-20 mL per gram of triolProvides adequate dilution for heat dissipation and stirring.
Initial Temperature 0 °C (ice bath)Controls exothermicity and improves regioselectivity.
Reaction Time 4-16 hoursAllow to warm to RT after addition; monitor by TLC for completion.
Protocol: Synthesis and Purification of (S)-1,4-Ditosyl-2-butanol
  • Setup: Under a nitrogen or argon atmosphere, add (S)-1,2,4-butanetriol (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (2.5 eq.) to the cooled solution and stir for 5 minutes.

  • TsCl Addition: Dissolve p-toluenesulfonyl chloride (2.2 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5 °C. A white precipitate of pyridinium hydrochloride should form.[3]

  • Reaction: After the addition is complete, continue stirring at 0 °C for 2 hours, then remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is complete when the starting triol spot has disappeared.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding cold 1N HCl to dissolve the pyridinium salts. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine.[7][11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as described in the troubleshooting section above.

Section 4: Visual Guides

cluster_side Common Side Reactions Triol (S)-1,2,4-Butanetriol Ditosyl (S)-1,4-Ditosyl-2-butanol (Desired Product) Triol->Ditosyl TsCl Monotosyl Monotosyl Intermediates Triol->Monotosyl <2 eq. TsCl Tritosyl Tritosyl Byproduct Ditosyl->Tritosyl >2.2 eq. TsCl TsCl 2.2 eq. TsCl Pyridine, DCM, 0°C -> RT Monotosyl->Ditosyl TsCl CyclicEther (S)-3-Hydroxytetrahydrofuran Monotosyl->CyclicEther Intramolecular Cyclization

Caption: The desired reaction pathway and common off-target reactions.

References

  • All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]

  • 3-Hydroxytetrahydrofuran. Wikipedia. [Link]

  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. [Link]

  • Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • General procedure for tosylation of polymer diols and semi-products obtained by this way. ResearchGate. [Link]

  • Process for regioselective mono-tosylation of diols.
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses Procedure. [Link]

  • Regioselective Mitsunobu-tosylation of 1,2-diols. Semantic Scholar. [Link]

  • Novel method for preparing S-3-hydroxytetrahydrofuran. Patsnap. [Link]

  • How can I tosylate an hindered secondary alcohol? ResearchGate. [Link]

  • Tosylation problem. Any thoughts? Reddit. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • Notes. Organic Syntheses Procedure. [Link]

  • Reaction Pathways - Substitution and elimination. Chemistry Stack Exchange. [Link]

Sources

Optimization

troubleshooting guide for reactions involving (S)-1,4-Ditosyl-2-butanol

Introduction: The "Swiss Army Knife" of Chiral C4 Synthons (S)-1,4-Ditosyl-2-butanol (often derived from (S)-1,2,4-butanetriol) is a critical electrophilic scaffold in medicinal chemistry. Its value lies in its bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Swiss Army Knife" of Chiral C4 Synthons

(S)-1,4-Ditosyl-2-butanol (often derived from (S)-1,2,4-butanetriol) is a critical electrophilic scaffold in medicinal chemistry. Its value lies in its bifunctional electrophilicity (at C1 and C4) combined with a nucleophilic chiral center (at C2). This unique architecture allows it to serve as a linchpin for synthesizing chiral 3-hydroxypyrrolidines, 3-hydroxytetrahydrofurans, and complex macrocycles.

However, its reactivity is a double-edged sword. The competition between intermolecular substitution, intramolecular cyclization, and elimination requires precise control. This guide addresses the most common failure modes reported by our users.

Part 1: Synthesis & Stability (The "Input" Phase)

Context: The quality of your starting material dictates the success of downstream cyclizations. Commercial (S)-1,2,4-butanetriol must be selectively tosylated at the primary positions without touching the secondary hydroxyl.

Q1: I am seeing three spots on my TLC during tosylation. What is happening?

Diagnosis: You are likely observing a mixture of mono-tosylates (under-reaction), the desired 1,4-ditosylate , and the 1,2,4-tritosylate (over-reaction). Root Cause: Primary hydroxyls (C1, C4) react significantly faster than the secondary (C2), but lack of temperature control or excess reagents will activate C2.

Troubleshooting Protocol:

  • Stoichiometry Control: Use exactly 2.05 to 2.10 equivalents of

    
    -Toluenesulfonyl chloride (TsCl). Excess (>2.2 eq) inevitably leads to tritosylation.
    
  • Temperature Gating:

    • Addition Phase: Maintain -10°C to 0°C . The kinetic barrier for secondary alcohol tosylation is higher; keeping it cold locks out this side reaction.

    • Reaction Phase: Allow to warm to room temperature only after TsCl is consumed.

  • Reagent Order: Dissolve the triol in pyridine (or DCM/Et3N) before adding TsCl portion-wise. Dumping TsCl into a warm solution creates localized high concentrations, favoring over-tosylation.

Q2: My isolated ditosylate is turning pink/brown and losing activity. Why?

Diagnosis: Acid-catalyzed decomposition. Mechanism: Tosylates are alkylating agents. If trace acid (HCl from the reaction or pyridinium salts) remains, it can catalyze the elimination of the tosyl group to form alkenes or induce polymerization.

Stabilization Protocol:

  • Quench: Always quench the reaction with saturated NaHCO₃.

  • Storage: Store at -20°C under Argon.

  • Additive: Adding trace K₂CO₃ to the storage vial can act as an acid scavenger for long-term stability.

Part 2: Cyclization to Heterocycles (Pyrrolidines)

Context: The most common application is reacting (S)-1,4-ditosyl-2-butanol with primary amines (e.g., benzylamine) to form (S)-3-hydroxypyrrolidines.

Q3: The reaction with benzylamine is stalling at the mono-alkylated intermediate.

Diagnosis: "Ringing the bell but not closing the door." The amine has displaced one tosylate (likely C1) but failed to displace the second (C4) to close the ring. Root Cause:

  • Steric Hindrance: The intermediate secondary amine is more sterically crowded.

  • Protonation: As the reaction proceeds, TsOH is generated. If the amine is consumed by protonation, it becomes non-nucleophilic.

Optimization Strategy:

  • Base Buffer: Use 3.0 equivalents of amine (acting as both nucleophile and base) or add an inorganic base like K₂CO₃ or Diisopropylethylamine (DIPEA) to scavenge protons.

  • Solvent Switch: Switch from non-polar solvents (DCM) to polar aprotic solvents like Acetonitrile (MeCN) or DMF . The higher dielectric constant stabilizes the transition state for the second S_N2 displacement.

  • Heat: Cyclization often requires heating to 60-80°C .

Q4: I’m getting low yields and a "gum" at the bottom of the flask.

Diagnosis: Intermolecular polymerization. Mechanism: Instead of the amine attacking the same molecule's C4-OTs (Intramolecular), it attacks a different molecule's C1/C4-OTs (Intermolecular).

The "High Dilution" Rule:

  • Concentration: Run the reaction at 0.05 M to 0.1 M .

  • Addition: Add the ditosylate solution slowly to the hot amine solution. This ensures the concentration of electrophile is always low relative to the nucleophile, favoring the faster intramolecular ring closure over intermolecular chaining.

Part 3: Stereochemical Integrity

Q5: Does the C2 stereocenter racemize during these reactions?

Answer: Generally, No , but with caveats.

  • Direct Displacement: The reaction at C1 and C4 does not touch the C2-OH bond. The configuration is preserved (S -> S).

  • Risk Factor (Epoxide Formation): If you use a strong base (e.g., NaH) before the amine reacts, the C2-alkoxide can attack C1-OTs to form an epoxide. Subsequent opening of the epoxide can lead to inversion or retention depending on the attack site, potentially eroding ee%.

    • Prevention: Avoid strong alkoxide bases. Use carbonates (K₂CO₃) or amine bases.

Visual Troubleshooting Guides

Workflow 1: Reaction Pathways & Selectivity

ReactionPathways Triol (S)-1,2,4-Butanetriol Ditosyl (S)-1,4-Ditosyl-2-butanol (Target Scaffold) Triol->Ditosyl Major Path Tritosyl 1,2,4-Tritosylate (Over-reaction) Triol->Tritosyl Excess TsCl / High Temp TsCl TsCl (2.0-2.1 eq) Pyridine, -10°C Mono Mono-alkylated Intermediate Ditosyl->Mono R-NH2 (S_N2 @ C1) Amine Primary Amine (R-NH2) Pyrrolidine (S)-3-Hydroxypyrrolidine (Target Product) Mono->Pyrrolidine Cyclization (S_N2 @ C4) High Dilution Polymer Oligomers/Polymers (Side Product) Mono->Polymer High Conc. Intermolecular

Caption: Pathway selectivity relies on stoichiometry (Step 1) and dilution (Step 2).

Workflow 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType TLC TLC: Multiple Spots? IssueType->TLC Yield Low Yield / Gum? IssueType->Yield Color Product Darkening? IssueType->Color TLC_Yes Check Stoichiometry & Temp TLC->TLC_Yes Yes Yield_Yes Check Concentration (High Dilution needed) Yield->Yield_Yes Yes Color_Yes Acid Trace? Wash w/ NaHCO3 Color->Color_Yes Yes

Caption: Quick diagnostic logic for common experimental failures.

Summary of Key Parameters

ParameterOptimal ConditionConsequence of Deviation
TsCl Equivalents 2.05 – 2.10 eq<2.0: Mono-tosylates (incomplete)>2.2: Tritosylates (loss of C2-OH)
Reaction Temp (Tosylation) -10°C to 0°C>0°C: Loss of regioselectivity (C2 reacts)
Cyclization Concentration 0.05 M – 0.1 M>0.2 M: Intermolecular polymerization (low yield)
Base for Cyclization K₂CO₃ or Excess AmineStrong Bases (NaH): Epoxide formation / Racemization risk

Experimental Protocol: Synthesis of N-Benzyl-(S)-3-Hydroxypyrrolidine

1. Preparation of (S)-1,4-Ditosyl-2-butanol

  • Step 1: Dissolve (S)-1,2,4-butanetriol (10 mmol) in anhydrous Pyridine (20 mL) under N₂. Cool to -10°C.[1]

  • Step 2: Add

    
    -Toluenesulfonyl chloride (20.5 mmol, 2.05 eq) portion-wise over 30 mins.
    
  • Step 3: Stir at 0°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Step 4: Quench with ice water. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃. Dry over MgSO₄.[2]

  • Result: Colorless oil or white solid. Use immediately or store at -20°C.

2. Cyclization with Benzylamine

  • Step 1: Dissolve the ditosylate (10 mmol) in MeCN (100 mL, 0.1 M ).

  • Step 2: Add Benzylamine (30 mmol, 3.0 eq) and K₂CO₃ (10 mmol).

  • Step 3: Heat to reflux (80°C) for 12-18 hours.

  • Step 4: Cool, filter solids, and concentrate. Purify via column chromatography (DCM/MeOH).

References

  • US Patent 7652152B2 . Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (Describes the ditosylate route and cyclization conditions).

  • BenchChem Application Notes . Nucleophilic Substitution Reactions Using Tosyl Groups. (General protocols for tosylation and substitution).

  • Zhang, L., et al. (2018) . An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production. Green Chemistry. (Context on butanetriol precursors).

  • Organic Syntheses . Preparation of 3-Hydroxytetrahydrofuran. (Comparative cyclization via acid dehydration).

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of (S)-1,4-Ditosyl-2-butanol

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Optimization of Reaction Temperature, Troubleshooting, and Workflow Guidelines As a Senior Application Scientist, I have designed this...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Optimization of Reaction Temperature, Troubleshooting, and Workflow Guidelines

As a Senior Application Scientist, I have designed this technical guide to address the precise mechanistic and operational challenges encountered during the synthesis of (S)-1,4-Ditosyl-2-butanol. This compound is a critical chiral building block used in the stereoselective synthesis of active pharmaceutical ingredients (APIs)[1]. The fundamental challenge in this synthesis is achieving strict regiocontrol: tosylating the primary hydroxyl groups while preserving the secondary hydroxyl group[2].

Below, you will find the mechanistic rationale, self-validating protocols, and a targeted troubleshooting Q&A to ensure batch-to-batch reproducibility.

Mechanistic Rationale: The Causality of Temperature Control

The synthesis of (S)-1,4-Ditosyl-2-butanol relies on the differential reactivity between primary (C1, C4) and secondary (C2) alcohols.

  • Kinetic Control (0 °C to 5 °C): The primary hydroxyls are sterically accessible and highly nucleophilic. At low temperatures, the thermal energy is sufficient to overcome the activation energy for primary alcohol tosylation, but insufficient to overcome the higher steric and electronic activation barrier of the secondary alcohol.

  • Thermodynamic Drift (> 15 °C): If the temperature exceeds 15 °C, the system gains enough thermal energy to tosylate the secondary alcohol, resulting in the formation of (S)-1,2,4-tritosyl butanetriol[3]. Furthermore, elevated temperatures in the presence of a base can trigger intramolecular nucleophilic attack, leading to epoxide or tetrahydrofuran degradation products.

ReactionPathway A (S)-1,2,4-Butanetriol (Starting Material) B Mono-tosylate Intermediates A->B TsCl, Base Fast (1° OH) C (S)-1,4-Ditosyl-2-butanol (Target Product) B->C TsCl, Base Fast (1° OH) D (S)-1,2,4-Tritosyl butanetriol (Over-tosylation) C->D Excess TsCl, T > 15°C Slow (2° OH) E Epoxide / Degradation (Side Products) C->E Base, T > 20°C Intramolecular

Reaction pathway illustrating the kinetic control required to isolate the 1,4-ditosylate target.

Quantitative Temperature Profiling

The following table summarizes the empirical product distribution based on the internal reaction temperature during the addition and incubation phases.

Temperature Range(S)-1,4-Ditosyl-2-butanol (Target)Mono-tosylates (Under-reaction)(S)-1,2,4-Tritosyl butanetriolEpoxide / Degradation
-10 °C to 0 °C60 - 70%25 - 35%< 1%Not detected
0 °C to 5 °C > 92% < 3% < 2% < 1%
10 °C to 15 °C75 - 80%< 1%10 - 15%2 - 5%
> 20 °C< 50%Not detected> 30%> 15%

Standard Operating Procedure: Self-Validating Protocol

To ensure absolute trustworthiness, this protocol incorporates mandatory In-Process Controls (IPC). The system self-validates before the quench step, preventing premature termination or over-reaction.

Reagents: (S)-1,2,4-butanetriol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 2.05 eq), Triethylamine (Et3N, 2.5 eq), 4-Dimethylaminopyridine (DMAP, 0.05 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Charge a dry, jacketed reactor with (S)-1,2,4-butanetriol and anhydrous DCM (10 vol) under an inert atmosphere (N2/Ar). Add Et3N and DMAP.

  • Cooling: Circulate coolant to bring the internal reactor temperature to 0 °C. Validation Check: Do not proceed until internal thermal probes confirm T ≤ 2 °C.

  • Controlled Addition: Dissolve TsCl in DCM (3 vol). Add this solution dropwise via an addition funnel over 2–3 hours. Critically maintain the internal temperature strictly between 0 °C and 5 °C [4]. Causality: Rapid addition causes localized exotherms, pushing the temperature above the 15 °C threshold and triggering tritosylate formation.

  • Incubation: Stir the mixture at 0–5 °C for 12 hours.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 0.5 mL aliquot, quench with water, extract with DCM, and analyze via HPLC (UV 254 nm).

    • Validation Gate: The reaction is validated for quench ONLY if mono-tosylate is < 3% and tritosylate is < 2%.

    • Correction: If mono-tosylate > 3%, continue stirring at 2 °C for 2 hours and re-test.

  • Quench & Workup: Once validated, quench the reaction by slowly adding ice-cold water (5 vol) while keeping T < 10 °C. Separate the organic layer, wash with cold 1M HCl (to remove Et3N/DMAP), followed by brine. Dry over Na2SO4, filter, and concentrate under reduced pressure at T < 30 °C to prevent thermal degradation.

Process & Troubleshooting Workflow

Troubleshooting Start IPC Analysis (HPLC/TLC) Q1 Is Tritosylate > 2%? Start->Q1 A1 Action: Lower Temp to 0-5°C Reduce TsCl equivalents Q1->A1 Yes Q2 Is Mono-tosylate > 5%? Q1->Q2 No A2 Action: Extend reaction time Check base efficacy Q2->A2 Yes Success Proceed to Quench & Workup Q2->Success No

Decision tree for in-process control (IPC) during the tosylation workflow.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a third spot on my TLC (Rf ~ 0.8 in 7:3 Hexane:EtOAc) when my temperature spiked to 18 °C? A: That spot is almost certainly the over-reacted byproduct, (S)-1,2,4-tritosyl butanetriol[3]. At temperatures above 15 °C, the secondary hydroxyl group at C2 gains sufficient thermal energy to overcome steric hindrance and react with TsCl[4]. To prevent this, ensure your cooling bath is adequate and reagent addition is strictly rate-controlled.

Q: My reaction stalled with 20% mono-tosylate remaining. Should I heat the reaction to room temperature to drive it to completion? A: No. Heating the reaction will disproportionately increase the rate of secondary alcohol tosylation, destroying your regioselectivity. Instead, verify that your TsCl has not hydrolyzed (always use fresh, anhydrous reagents). If necessary, add an additional 0.1 eq of TsCl and stir for an extended period strictly at 5 °C.

Q: Can I use Pyridine instead of the Et3N/DMAP/DCM system? A: Yes, pyridine is a classic solvent and base for this reaction and is highly effective. However, pyridine is notoriously difficult to remove during workup and requires extensive washing with cold acidic solutions. If using pyridine, the exact same 0–5 °C temperature constraints apply to prevent over-tosylation.

Q: How should I store the isolated (S)-1,4-Ditosyl-2-butanol to prevent degradation? A: The purified product should be stored in a tightly sealed container under an inert atmosphere at 2–8 °C (refrigerated)[5]. Exposure to ambient temperatures for prolonged periods can lead to slow degradation or intramolecular cyclization.

References

  • Title: (S)
  • Source: benchchem.
  • Title: (S)-1,4-DITOSYL-2-BUTANOL (CAS No. 99520-82-8)
  • Title: CAS 99520-93-1 -Pyrrolidine,3-bromo-,(S)
  • Title: (-)

Sources

Optimization

preventing decomposition of (S)-1,4-Ditosyl-2-butanol during workup

Welcome to the technical support center for (S)-1,4-Ditosyl-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the workup and puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-1,4-Ditosyl-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the workup and purification of this versatile, yet sensitive, chemical intermediate. Here, we address common issues related to its decomposition and provide field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to ensure the integrity of your synthesis and the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant loss of my product, (S)-1,4-Ditosyl-2-butanol, during aqueous workup. What are the likely causes?

A1: The loss of (S)-1,4-Ditosyl-2-butanol during aqueous workup is most commonly due to its susceptibility to hydrolysis and other side reactions under non-optimal pH and temperature conditions. The tosylate groups are excellent leaving groups, making the molecule reactive towards nucleophiles, including water.[1][2]

The primary decomposition pathways include:

  • Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of the tosylate esters back to the corresponding alcohol, (S)-1,2,4-butanetriol, and p-toluenesulfonic acid. Basic conditions, in particular, promote irreversible saponification.

  • Intramolecular Cyclization: The proximity of the two tosylate groups can facilitate an intramolecular SN2 reaction, leading to the formation of a cyclic ether, likely a substituted tetrahydrofuran. This is a significant risk, especially if there are residual nucleophilic species or if the workup is performed at elevated temperatures.

  • Elimination: The secondary tosylate at the C2 position is prone to elimination reactions, especially in the presence of a base, which would lead to the formation of unsaturated byproducts.[3]

To mitigate these issues, it is crucial to maintain neutral or slightly acidic pH during the workup and to keep the temperature as low as possible.

Q2: What is the optimal pH range for the aqueous wash of (S)-1,4-Ditosyl-2-butanol, and what washing agents should I use?

A2: The optimal pH range for the aqueous workup of (S)-1,4-Ditosyl-2-butanol is between pH 5 and 7 . Strongly acidic or basic conditions should be strictly avoided.

Here is a recommended washing protocol:

  • Initial Quench: After the reaction is complete, cool the reaction mixture to 0 °C. Quench the reaction by the slow addition of cold, deionized water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing Sequence:

    • Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any excess acid (like pyridinium hydrochloride if pyridine was used as a base in the tosylation step). Perform this wash quickly to minimize contact time with the basic solution.

    • Follow with a wash using cold, deionized water.

    • Finally, wash with cold brine to aid in the removal of water from the organic layer.

Table 1: Recommended Aqueous Washing Agents and Their Purpose

Washing AgentPurposepH RangeKey Considerations
Saturated NH4Cl (aq)Neutral quench~4.5-6.0Mildly acidic, helps to neutralize bases like pyridine.
Saturated NaHCO3 (aq)Neutralize excess acid~8.3Use quickly and at low temperatures to avoid hydrolysis.
Deionized WaterRemove water-soluble impurities~7.0Use cold to minimize hydrolysis.
Brine (Saturated NaCl (aq))Remove residual water and break up emulsions~7.0Essential final wash before drying.
Q3: I suspect intramolecular cyclization is occurring. How can I confirm this and prevent it?

A3: Intramolecular cyclization is a common decomposition pathway for poly-functionalized molecules like (S)-1,4-Ditosyl-2-butanol. The likely product would be a tetrahydrofuran derivative formed via an intramolecular SN2 reaction.

Confirmation:

  • NMR Spectroscopy: The formation of a cyclic ether will result in a distinct set of signals in the 1H and 13C NMR spectra. Look for changes in the chemical shifts and coupling constants of the butyl backbone protons.

  • Mass Spectrometry: The cyclized product will have a different molecular weight than the starting material.

Prevention:

  • Low Temperatures: Perform the entire workup and purification at low temperatures (0-4 °C) to reduce the rate of the intramolecular reaction.

  • Avoid Strong Bases: Strong bases can deprotonate any residual alcohol, creating a potent internal nucleophile that can facilitate cyclization.

  • Prompt Purification: Do not let the crude product sit for extended periods before purification.

Below is a diagram illustrating the potential decomposition pathways during workup.

DecompositionPathways start (S)-1,4-Ditosyl-2-butanol hydrolysis Hydrolysis ((S)-1,2,4-Butanetriol) start->hydrolysis H₂O / H⁺ or OH⁻ cyclization Intramolecular Cyclization (Tetrahydrofuran derivative) start->cyclization Base / Heat elimination Elimination (Unsaturated byproduct) start->elimination Strong Base

Caption: Major decomposition pathways of (S)-1,4-Ditosyl-2-butanol during workup.

Q4: What is the recommended procedure for the purification of (S)-1,4-Ditosyl-2-butanol?

A4: Flash column chromatography on silica gel is the most common method for purifying (S)-1,4-Ditosyl-2-butanol. However, care must be taken as silica gel is slightly acidic and can potentially cause decomposition if the chromatography is not performed efficiently.

Recommended Protocol:

  • Preparation:

    • Ensure the crude product is free of any residual base before loading it onto the column.

    • Use a solvent system with low polarity to start, such as a mixture of hexanes and ethyl acetate. A typical starting gradient could be 90:10 hexanes:ethyl acetate.

  • Chromatography:

    • Run the column quickly to minimize the contact time of the product with the silica gel.

    • Monitor the fractions carefully by thin-layer chromatography (TLC).

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (below 30 °C).

Troubleshooting Purification:

  • Streaking on TLC: If you observe significant streaking on the TLC plate, it may indicate decomposition on the silica. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone before loading the sample.

  • Co-eluting Impurities: If impurities are difficult to separate, consider recrystallization as an alternative or additional purification step.

The following workflow diagram outlines the recommended workup and purification process.

WorkupWorkflow reaction Reaction Mixture quench Quench with cold saturated NH₄Cl (aq) reaction->quench extract Extract with Ethyl Acetate quench->extract wash1 Wash with cold saturated NaHCO₃ (aq) extract->wash1 wash2 Wash with cold Deionized H₂O wash1->wash2 wash3 Wash with cold Brine wash2->wash3 dry Dry over Na₂SO₄ and Concentrate wash3->dry purify Flash Column Chromatography on Silica Gel dry->purify product Pure (S)-1,4-Ditosyl-2-butanol purify->product

Caption: Recommended workup and purification workflow for (S)-1,4-Ditosyl-2-butanol.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of (S)-1,4-Ditosyl-2-butanol

Welcome to the technical support center for the purification of (S)-1,4-Ditosyl-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (S)-1,4-Ditosyl-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the unique challenges associated with the purification of this important chiral building block. As a key intermediate in various syntheses, achieving high purity of (S)-1,4-Ditosyl-2-butanol is critical for the success of subsequent reactions. This document provides a structured approach to identifying and resolving common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (S)-1,4-Ditosyl-2-butanol?

A1: The impurity profile of crude (S)-1,4-Ditosyl-2-butanol is largely dependent on the reaction conditions. However, the most frequently encountered impurities include:

  • Starting Material: Unreacted (S)-1,2,4-Butanetriol.[1]

  • Mono-tosylated Intermediates: (S)-4-tosyl-1,2-butanediol and (S)-1-tosyl-2,4-butanediol.

  • Hydrolysis Products: p-Toluenesulfonic acid, formed from the hydrolysis of excess p-toluenesulfonyl chloride (TsCl).[2]

  • Unreacted Reagents: Excess p-toluenesulfonyl chloride (TsCl).

  • Base-Related Salts: Hydrochloride or other salts of the amine base (e.g., pyridine, triethylamine) used in the tosylation reaction.

Q2: My crude product is a sticky oil or a semi-solid. Is this normal, and how can I handle it for purification?

A2: It is not uncommon for crude (S)-1,4-Ditosyl-2-butanol to be an oil or a semi-solid. This is often due to the presence of the aforementioned impurities which can depress the melting point. For purification, if recrystallization is the chosen method, it is crucial to find a solvent system that can effectively dissolve the crude material upon heating. For column chromatography, the crude product can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) before being loaded onto the column.

Q3: Why is it important to selectively tosylate the primary hydroxyl groups over the secondary one?

A3: The synthetic utility of (S)-1,4-Ditosyl-2-butanol lies in its free secondary hydroxyl group, which can be used for further chemical transformations. The tosyl groups on the primary alcohols act as excellent leaving groups for subsequent nucleophilic substitution reactions.[3] Therefore, achieving high regioselectivity in the tosylation of (S)-1,2,4-Butanetriol is paramount.

Q4: Can the tosyl groups be hydrolyzed during the work-up or purification?

A4: Yes, tosylates can be susceptible to hydrolysis, especially under strongly basic or acidic conditions, or in the presence of water at elevated temperatures.[4][5] It is advisable to perform aqueous work-ups with mild bases like sodium bicarbonate and to avoid prolonged heating during purification steps.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the purification of (S)-1,4-Ditosyl-2-butanol.

Problem 1: Low Purity After Initial Work-up

Symptoms:

  • Broad or multiple spots on TLC analysis of the crude product.

  • ¹H NMR spectrum shows significant peaks corresponding to starting material or mono-tosylated species.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution
Incomplete Reaction TLC shows a strong spot corresponding to the starting material, (S)-1,2,4-Butanetriol (highly polar, low Rf). ¹H NMR may show broad signals for the unreacted diol.Ensure at least 2.2-2.5 equivalents of TsCl and base were used. Consider extending the reaction time or slightly increasing the temperature (while monitoring for side reactions).
Presence of Mono-Tosylated Intermediates TLC may show spots between the starting material and the desired product. ¹H NMR will show complex multiplets for the butanetriol backbone with only one tosyl group signal (aromatic protons and methyl singlet).These are often the most challenging impurities to remove. Column chromatography with a carefully optimized eluent system is the most effective method. A slow gradient elution can improve separation.
Excess p-Toluenesulfonic Acid The crude product may be acidic. This can be tested with pH paper on a wet sample. p-Toluenesulfonic acid is highly water-soluble.During the work-up, ensure thorough washing with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.[6]
Problem 2: Difficulty with Recrystallization

Symptoms:

  • The product "oils out" instead of forming crystals upon cooling.

  • No crystal formation even after extended cooling or seeding.

  • The resulting crystals are of low purity.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution
Inappropriate Solvent System The compound is either too soluble at room temperature or insoluble even at the solvent's boiling point.Perform a systematic solvent screen with small amounts of the crude product. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes). A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective.[7] For instance, dissolving in a minimal amount of a good solvent like ethyl acetate or acetone at boiling, and then slowly adding a poor solvent like hexanes until turbidity persists can induce crystallization upon cooling.[8]
High Impurity Load Significant amounts of other compounds are present, acting as eutectic melting point depressants.If the crude product is very impure, it is best to first perform column chromatography to obtain a partially purified solid, which can then be recrystallized.
Cooling Too Rapidly Rapid cooling can lead to the formation of an amorphous solid or oil instead of a well-defined crystal lattice.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.[8]
Problem 3: Poor Separation During Column Chromatography

Symptoms:

  • Co-elution of the desired product with impurities, as seen by TLC or NMR of the collected fractions.

  • Broad elution bands leading to many mixed fractions.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution
Suboptimal Mobile Phase TLC shows poor separation (ΔRf < 0.2) between the product and impurities.Systematically test different mobile phase compositions using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for the desired product. A less polar eluent will generally provide better separation from more polar impurities like the starting material and mono-tosylates.[9]
Column Overloading The amount of crude material applied to the column is too high for the column dimensions.As a general rule, the mass of the crude material should be about 1-2% of the mass of the silica gel for difficult separations.
Improper Column Packing Channels or cracks in the silica gel bed lead to an uneven flow of the mobile phase.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the chromatography process. Adding a layer of sand on top of the silica can prevent disturbance when adding the eluent.
Inappropriate Stationary Phase The highly polar nature of the unreacted hydroxyl group and potential impurities may lead to tailing on standard silica gel.Consider using a diol-functionalized silica gel column, which can offer different selectivity for polar compounds and may reduce tailing.[10][11][12]

Experimental Protocols

Protocol 1: Work-up Procedure for Tosylation of (S)-1,2,4-Butanetriol
  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove the amine base).

    • Saturated aqueous NaHCO₃ solution (to remove p-toluenesulfonic acid and excess TsCl). Repeat until the aqueous layer is basic.[6]

    • Water.

    • Brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude (S)-1,4-Ditosyl-2-butanol.

Protocol 2: Flash Column Chromatography
  • Select the Mobile Phase: Based on TLC analysis, choose a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the column.

  • Elute: Begin elution with the determined mobile phase. If separation is difficult, a slow gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

Purification_Workflow crude Crude (S)-1,4-Ditosyl-2-butanol workup Aqueous Work-up (HCl, NaHCO₃, Brine) crude->workup concentrate Concentration workup->concentrate analysis1 TLC/NMR Analysis concentrate->analysis1 decision Purity Assessment analysis1->decision column Column Chromatography decision->column High Impurity recrystal Recrystallization decision->recrystal Low Impurity analysis2 TLC/NMR of Fractions column->analysis2 filter_dry Filter and Dry Crystals recrystal->filter_dry combine Combine Pure Fractions analysis2->combine concentrate2 Concentration combine->concentrate2 pure_product Pure Product concentrate2->pure_product filter_dry->pure_product

Caption: A decision-making workflow for the purification of (S)-1,4-Ditosyl-2-butanol.

References

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Li, P., Liu, W., & Zhou, L. (2018). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. Scientific Reports, 8(1), 1-10.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • BenchChem. (2025, December). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
  • Nikolova, S., Philipova, I., & Doytchinova, I. A. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181822.
  • Zarei, A., & Zolfigol, M. A. (2008). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Scientia Iranica, 15(3), 346-350.
  • Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US6949684B2 - Process for preparing 1,2,4-butanetriol.
  • Defense Technical Information Center. (1982). 1,2,4-Butanetriol: Analysis and Synthesis.
  • Google Patents. (n.d.).
  • Hawach Scientific. (n.d.). Diol Flash Column, Flash Chromatography Column. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 7). Diol Flash. Retrieved from [Link]

  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025, November 13). The Chemistry and Synthesis of 1,2,4-Butanetriol: A Comprehensive Overview.
  • Brown, W. P. (2025, December 7). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of ... Doc Brown's Chemistry.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). (S)-(+)-2-Butanol.
  • Ashenhurst, J. (2015, March 10).
  • Thermo Fisher Scientific. (n.d.). NMR Spectrum of Butanol.
  • Wang, Y., et al. (2016). Biotechnological production of 1,2,4-butanetriol: An efficient process to synthesize energetic material precursor from renewable biomass. Scientific Reports, 6, 21512.
  • Fuji Silysia Chemical Ltd. (n.d.). Diol Silica Gels.
  • Teledyne ISCO. (n.d.).
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). hil1_sln.html.
  • Bleus, S., Semerel, J., & Dehaen, W. (2024). Aqueous sodium tosylate: a sustainable medium for alkylations. Green Chemistry, 26(7), 4165-4170.
  • Wikipedia. (n.d.). 1,2,4-Butanetriol.
  • ATB (Automated Topology Builder). (n.d.). (S)-(+)-2-Butanol | C 4 H 10 O | MD Topology | NMR.
  • ResearchGate. (n.d.). Acetone, ethanol, and butanol purification (S-I)
  • ResearchGate. (n.d.).
  • Lennie, A. R. (2022).
  • The Italian Association of Chemical Engineering. (n.d.). In Situ Two-Stage Gas Stripping for the Recovery of Butanol from Acetone-Butanol-Ethanol (ABE)
  • Kim, J., et al. (2022). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948.

Sources

Optimization

Technical Support Center: Purification of (S)-1,4-Ditosyl-2-butanol

Welcome to the technical support center for the purification of (S)-1,4-Ditosyl-2-butanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (S)-1,4-Ditosyl-2-butanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chiral building block. Ensuring the purity of (S)-1,4-Ditosyl-2-butanol is critical for the success of subsequent synthetic steps and the overall quality of the final product. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to address common challenges encountered during its purification.

I. Frequently Asked Questions (FAQs)

Q1: My purified (S)-1,4-Ditosyl-2-butanol is a persistent oil, but I expected a solid. What should I do?

A1: While (S)-1,4-Ditosyl-2-butanol is often a solid at room temperature, the presence of residual solvents or certain impurities can cause it to remain as a viscous oil.

  • Troubleshooting:

    • Residual Solvent: Ensure your compound is thoroughly dried under high vacuum. Gentle heating (e.g., 30-40°C) can help remove stubborn solvents like ethyl acetate or dichloromethane.

    • Impurities: The presence of monotoluensulfonated byproducts or unreacted starting material can lower the melting point. Consider purification by column chromatography or recrystallization to remove these impurities.[1][2]

Q2: I see multiple spots on my TLC plate after purification. What are the likely impurities?

A2: The most common impurities in the synthesis of (S)-1,4-Ditosyl-2-butanol arise from the tosylation reaction itself.

  • Likely Impurities:

    • Unreacted (S)-1,2,4-Butanetriol: The starting material.

    • Monotosylated isomers: (S)-1-tosyl-2,4-butanediol and (S)-4-tosyl-1,2-butanediol. Due to steric hindrance, the primary hydroxyl groups are more reactive than the secondary one.[3]

    • Tris-tosylated byproduct: Although less common, over-tosylation can occur.

    • Residual p-Toluenesulfonyl chloride (TsCl): The tosylating agent.

    • Pyridine or other base: Used in the tosylation reaction.

Q3: Can I use recrystallization to purify (S)-1,4-Ditosyl-2-butanol? What is a good solvent system?

A3: Yes, recrystallization is a highly effective method for purifying tosylates, provided the crude material is not excessively impure.[4][5][6][7][8]

  • Recommended Solvent Systems:

    • Ethanol/Water: Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.[4]

    • Toluene/Hexane: Dissolve in a minimal amount of hot toluene and add hexane as the anti-solvent.

    • Diethyl ether/Hexane: This system is also reported for precipitating tosylates from a crude mixture.[1]

II. Troubleshooting Guide

This section provides a more detailed approach to resolving specific purification challenges.

Issue 1: Difficulty Removing Unreacted p-Toluenesulfonyl Chloride (TsCl)

Unreacted TsCl can be problematic in subsequent reactions.

  • Causality: TsCl is often used in excess to drive the tosylation reaction to completion. Its similar polarity to the desired product can make chromatographic separation challenging.

  • Solution 1: Basic Wash: During the aqueous workup, a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution will help to hydrolyze and remove the bulk of the unreacted TsCl.[2]

  • Solution 2: Chemical Quenching: Some protocols suggest adding a small amount of a high molecular weight alcohol or amine to the crude product to react with the excess TsCl, forming a more polar byproduct that is easier to separate.[9]

Issue 2: Co-elution of Di- and Mono-tosylated Products during Column Chromatography

The separation of mono- and di-tosylated species can be difficult due to their similar polarities.[10]

  • Causality: The difference in polarity between the desired di-tosylated product and the mono-tosylated impurities may not be sufficient for baseline separation with standard solvent systems.

  • Optimization of Chromatography:

    • Solvent System: A shallow gradient of ethyl acetate in hexane is often effective. Start with a low polarity mobile phase (e.g., 10-15% EtOAc in hexanes) and slowly increase the polarity.

    • TLC Analysis: Before running the column, carefully optimize the solvent system using TLC to achieve the best possible separation (a ΔRf of >0.2 is ideal). Multiple elutions on the same TLC plate can sometimes resolve closely running spots.[10]

    • Column Packing: A properly packed column is crucial. Ensure the silica gel is uniformly packed to avoid channeling.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard and effective for tosylate purification.[2][10]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with similar polarities.
TLC Visualization UV light (254 nm) and/or a potassium permanganate stainTosylates are UV active. Permanganate stain visualizes the hydroxyl groups of impurities.

III. Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most common and generally effective method for obtaining high-purity (S)-1,4-Ditosyl-2-butanol.[1][2][11]

  • Preparation of the Crude Material: After the reaction workup, dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the desired product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This method is ideal for polishing the product after an initial purification or if the crude material is relatively clean.

  • Solvent Selection: Choose a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water).[4][6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude (S)-1,4-Ditosyl-2-butanol in the minimum amount of hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: Add the hot anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the pure crystals in a vacuum oven.

IV. Visualized Workflows

Troubleshooting Logic for Impure Product

G start Impure Product (TLC Analysis) q1 Multiple Spots? start->q1 q2 Oily Product? q1->q2 No impurity_id Identify Impurities: - Unreacted Starting Material - Monotosylates - Residual TsCl q1->impurity_id Yes drying Action: Dry under High Vacuum q2->drying Yes end_pure Pure (S)-1,4-Ditosyl-2-butanol q2->end_pure No column_chrom Action: Flash Column Chromatography impurity_id->column_chrom column_chrom->end_pure recrystallize Action: Recrystallization recrystallize->end_pure drying->recrystallize

Caption: Troubleshooting workflow for purifying (S)-1,4-Ditosyl-2-butanol.

General Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product reaction Tosylation of (S)-1,2,4-Butanetriol workup Aqueous Workup (NaHCO3 wash) reaction->workup crude Crude Product workup->crude purification_choice Purity Level? crude->purification_choice column Flash Column Chromatography purification_choice->column Low recrystallization Recrystallization purification_choice->recrystallization High analysis Purity Check (TLC, NMR, MP) column->analysis recrystallization->analysis final_product Pure (S)-1,4-Ditosyl-2-butanol analysis->final_product

Caption: General experimental workflow for synthesis and purification.

V. References

  • Journal of Chemistry Letters. (n.d.). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved March 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved March 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved March 3, 2026, from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved March 3, 2026, from [Link]

  • Sciencemadness.org. (n.d.). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Retrieved March 3, 2026, from [Link]

  • PMC. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved March 3, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Royal Society Publishing. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved March 3, 2026, from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved March 3, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 3, 2026, from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved March 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, May 20). What is the product of the reaction of diol with tosyl chloride followed by lithium aluminum hydride?. Retrieved March 3, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: (S)-1,4-Ditosyl-2-butanol Stability in the Presence of Moisture

Welcome to the technical support guide for (S)-1,4-Ditosyl-2-butanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (S)-1,4-Ditosyl-2-butanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this key synthetic intermediate, with a particular focus on its interaction with moisture. This guide provides in-depth answers to frequently asked questions, troubleshooting protocols for stability-related issues, and best practices for handling and storage to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S)-1,4-Ditosyl-2-butanol and why is its stability important?

(S)-1,4-Ditosyl-2-butanol is a chiral molecule containing two tosylate (OTs) groups and a secondary alcohol. The tosylate groups are excellent leaving groups, making this compound a versatile precursor in nucleophilic substitution and other coupling reactions for the synthesis of complex molecules.[1] Its stereochemistry is often crucial for the biological activity of the final product.

The stability of (S)-1,4-Ditosyl-2-butanol is paramount because degradation can lead to the formation of impurities that can complicate subsequent reactions, reduce yields, and introduce stereochemical errors. The primary concern regarding its stability is its susceptibility to moisture.

Q2: How does moisture affect the stability of (S)-1,4-Ditosyl-2-butanol?

Moisture, in the form of water, can act as a nucleophile and hydrolyze the tosylate groups. This process, known as hydrolysis, cleaves the sulfonate ester bond, replacing the tosylate group with a hydroxyl group. Given that (S)-1,4-Ditosyl-2-butanol has two tosylate groups, hydrolysis can occur at either or both positions, leading to a mixture of undesired byproducts. This reaction is often slow with just water but can be accelerated by acidic or basic conditions.[2][3]

Q3: What are the potential degradation products of (S)-1,4-Ditosyl-2-butanol in the presence of moisture?

The primary degradation pathway is hydrolysis. Depending on the extent of the reaction, the following byproducts may be formed:

  • (S)-4-tosyloxy-1,2-butanediol: Resulting from the hydrolysis of the C1-tosylate.

  • (S)-1-tosyloxy-2,4-butanediol: Resulting from the hydrolysis of the C4-tosylate.

  • (S)-1,2,4-butanetriol: Resulting from the hydrolysis of both tosylate groups.[4]

  • p-Toluenesulfonic acid: A byproduct of each hydrolysis event.

The accumulation of p-toluenesulfonic acid can further catalyze the degradation process, creating an autocatalytic cycle.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving (S)-1,4-Ditosyl-2-butanol.

Issue 1: Unexpected side products observed in my reaction.
  • Possible Cause: Degradation of (S)-1,4-Ditosyl-2-butanol due to moisture contamination in your starting material or reaction setup.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Analyze a sample of your (S)-1,4-Ditosyl-2-butanol using techniques like ¹H NMR, ¹³C NMR, or HPLC to check for the presence of hydrolysis byproducts.

    • Ensure Anhydrous Reaction Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Molecular sieves can be added to the reaction mixture to scavenge any residual moisture.[5]

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. The appearance of more polar spots or masses corresponding to the hydrolysis products can indicate a moisture issue.

Issue 2: Low or inconsistent yields in reactions using (S)-1,4-Ditosyl-2-butanol.
  • Possible Cause: A portion of your starting material may have degraded, reducing the effective concentration of the active reagent.

  • Troubleshooting Steps:

    • Quantify Starting Material Purity: Use a quantitative method like qNMR or HPLC with a calibrated standard to determine the exact purity of your (S)-1,4-Ditosyl-2-butanol before starting the reaction.

    • Re-evaluate Stoichiometry: Adjust the stoichiometry of your reactants based on the quantified purity of the starting material.

    • Implement Strict Storage Protocols: Ensure that the compound is stored under optimal conditions to prevent degradation over time (see Best Practices below).

Issue 3: Difficulty purifying the desired product.
  • Possible Cause: The presence of polar hydrolysis byproducts can interfere with chromatographic purification.

  • Troubleshooting Steps:

    • Aqueous Wash: Before chromatography, consider a workup procedure that includes washing the organic layer with a saturated sodium bicarbonate solution to remove the acidic p-toluenesulfonic acid byproduct.

    • Optimize Chromatography: A gradient elution on your silica gel column may be necessary to effectively separate your desired product from the more polar diol and triol impurities.

Experimental Protocols

Protocol 1: Quality Control Check of (S)-1,4-Ditosyl-2-butanol by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of (S)-1,4-Ditosyl-2-butanol in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Look for the characteristic peaks of (S)-1,4-Ditosyl-2-butanol.

    • The presence of new, broad peaks in the hydroxyl region or shifts in the methylene protons adjacent to the tosylate groups may indicate hydrolysis.

    • The appearance of a singlet around 2.4 ppm corresponding to the methyl group of free p-toluenesulfonic acid is a strong indicator of degradation.

Compound Potential ¹H NMR Signature of Degradation
(S)-1,4-Ditosyl-2-butanolAppearance of new -OH signals, changes in multiplets for CH₂ and CH groups.
Hydrolysis ByproductsIncreased intensity of broad -OH signals, potential shifts in adjacent proton signals.
p-Toluenesulfonic acidSinglet around 2.4 ppm (methyl group) and aromatic signals.
Protocol 2: Small-Scale Moisture Scavenging Test
  • Setup: In a dry vial under an inert atmosphere, dissolve a small, known amount of (S)-1,4-Ditosyl-2-butanol in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Addition of Molecular Sieves: Add activated 4Å molecular sieves to the solution.

  • Incubation: Gently agitate the mixture at room temperature for 1-2 hours.

  • Analysis: Carefully remove an aliquot of the supernatant and analyze by TLC or LC-MS to see if any pre-existing degradation products have been minimized or if further degradation is prevented over time compared to a control without molecular sieves.

Best Practices for Handling and Storage

To maintain the stability and integrity of (S)-1,4-Ditosyl-2-butanol, adhere to the following guidelines:

  • Storage:

    • Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[6][7]

    • Keep in a cool, dry place. A desiccator or a dry cabinet with a relative humidity of less than 10% is highly recommended.[8][9]

    • For long-term storage, consider storing at refrigerated temperatures (2-8 °C) to slow down any potential degradation.

  • Handling:

    • Handle the compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.

    • Use clean, dry spatulas and glassware.

    • If the compound has been stored at a low temperature, allow it to warm to room temperature in a desiccator before opening to prevent condensation.[6]

Visualizing the Impact of Moisture

The following diagram illustrates the potential degradation pathways of (S)-1,4-Ditosyl-2-butanol upon exposure to moisture.

Hydrolysis_Pathway A (S)-1,4-Ditosyl-2-butanol B (S)-4-tosyloxy-1,2-butanediol A->B H₂O (Hydrolysis at C1) C (S)-1-tosyloxy-2,4-butanediol A->C H₂O (Hydrolysis at C4) E p-Toluenesulfonic acid A->E Byproduct D (S)-1,2,4-butanetriol B->D H₂O (Hydrolysis at C4) B->E Byproduct C->D H₂O (Hydrolysis at C1) C->E Byproduct

Caption: Hydrolysis pathways of (S)-1,4-Ditosyl-2-butanol.

References

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • PCBCart. Effective Ways of Moisture Sensitive Device Storage and Handling. [Link]

  • ResearchGate. (2006). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. [Link]

  • ResearchGate. (2025, December 24). Effects of Temperature and Humidity History on Brittleness of α-Sulfonated Fatty Acid Methyl Ester Salt Crystals. [Link]

  • National Center for Biotechnology Information. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]

  • Google Patents. Process for preparing 1,4-butanediol.
  • RayPCB. (2024, October 5). Effective Ways of Moisture Sensitive Device Storage and Handling. [Link]

  • Arkivoc. Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. [Link]

  • ACS Publications. (2010, June 1). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. [Link]

  • SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. [Link]

  • PubChem. (+-)-2-Butanol. [Link]

  • MDPI. (2011, July 1). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • ResearchGate. (2025, August 7). Selective conversion of cis-2-butene-1,4-diol to 2-hydroxytetrahydrofuran over K, Ca and Ba metals-promoted Ru/SiO2 catalysts. [Link]

  • ResearchGate. Butanol and water partition and solubility data in various organic.... [Link]

  • YouTube. (2020, July 27). Alkene Syn Dihydroxylation Reaction (OsO4/NMO) & Hydrolysis of Osmate Ester Intermediate. [Link]

  • Novatia, LLC. (2010, March 10). Sulfonate-ester-kinetic-study.pdf. [Link]

  • Royal Society of Chemistry. (2024, February 12). The impact of moisture on the stability and degradation of perovskites in solar cells. Materials Advances. [Link]

  • National Institute of Standards and Technology. (2015, February 18). 2-Butanol with Toulene and Water. IUPAC-NIST Solubilities Database. [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. [Link]

  • ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly. [Link]

  • Super Dry. Controlling Oxidation and Intermetallics in Moisture Sensitive Devices. [Link]

  • OSTI.GOV. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. [Link]

  • Salitronic. (2024, September 28). Moisture Sensitivity and Baking Guidelines. [Link]

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Optimization

Technical Support Center: A Guide to Resolving Common Issues in the Scale-Up of (S)-1,4-Ditosyl-2-butanol Production

Welcome to the technical support center for the synthesis and scale-up of (S)-1,4-Ditosyl-2-butanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this critic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of (S)-1,4-Ditosyl-2-butanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral intermediate. The following content, presented in a question-and-answer format, is derived from established chemical principles and field-proven insights to help you navigate the common challenges encountered during production.

Part 1: Foundational Knowledge & Key Challenges

(S)-1,4-Ditosyl-2-butanol is a valuable building block in asymmetric synthesis, prized for its three distinct functional groups that allow for sequential, regioselective reactions. Its synthesis typically begins with the selective tosylation of the primary hydroxyl groups of (S)-1,2,4-butanetriol, leaving the secondary hydroxyl group at the C2 position free.[1][2]

While the reaction appears straightforward, scaling up production from the bench to pilot or manufacturing scale introduces significant challenges. These often revolve around maintaining selectivity, achieving high purity, ensuring consistent yields, and managing process safety. This guide will address these issues directly.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 2.1: Starting Material Quality and Handling

Q1: What are the critical quality attributes of the starting material, (S)-1,2,4-butanetriol, and how do they impact the synthesis?

The quality of your starting material, (S)-1,2,4-butanetriol, is paramount. Three factors are critical:

  • Chemical Purity: The presence of impurities from the synthesis of the butanetriol itself (often prepared by reducing a malic acid ester) can interfere with the tosylation reaction.[3][4] For example, residual borate salts can complicate the reaction and work-up. It is essential to start with a butanetriol of >98% purity.

  • Optical Purity (Enantiomeric Excess): Since the goal is to produce a chiral intermediate, the enantiomeric excess (ee%) of the starting (S)-1,2,4-butanetriol directly dictates the maximum possible ee% of your final product. An ee% of >99% is highly recommended.

  • Water Content: (S)-1,2,4-butanetriol is a hygroscopic polyol. Water will react with the tosyl chloride, consuming the reagent and generating hydrochloric acid, which can lead to side reactions. Ensure the water content is minimal (<0.1%) by drying the material under vacuum before use or storing it meticulously over desiccants.

Q2: How should (S)-1,2,4-butanetriol be handled and stored, especially at a larger scale?

Given its hygroscopic nature, (S)-1,2,4-butanetriol should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon). For larger quantities, it is advisable to blanket the storage vessel with dry nitrogen. When dispensing the material, do so in a low-humidity environment or a glove box to prevent moisture absorption.

Section 2.2: The Tosylation Reaction - Core Process Issues

Q3: My reaction is consistently resulting in low yields of (S)-1,4-Ditosyl-2-butanol. What are the most common causes?

Low yield is a frequent issue during scale-up. The root cause can typically be traced to one of several factors. The following workflow diagram can help diagnose the problem.

G start Low Yield Observed q1 Check Purity of Reagents (Butanetriol, TsCl, Base, Solvent) start->q1 a1 Source high-purity, anhydrous reagents. Dry solvent and butanetriol before use. q1->a1 Impure/Wet q2 Review Reaction Stoichiometry (Molar Ratios) q1->q2 Pure/Dry end Yield Improved a1->end a2 Ensure ~2.1-2.3 eq. of TsCl and ~2.5-3.0 eq. of base are used. See Table 1. q2->a2 Incorrect q3 Analyze Temperature Profile (Exotherm Control) q2->q3 Correct a2->end a3 Maintain 0-5°C during TsCl addition. Allow slow warm-up to RT. Poor control leads to side products. q3->a3 Uncontrolled q4 Investigate Work-up Procedure (Product Loss) q3->q4 Controlled a3->end a4 Check for emulsion formation. Ensure pH is correct during washes. Analyze aqueous layers for product. q4->a4 Inefficient q4->end Efficient a4->end

Caption: Troubleshooting workflow for low yield.

Q4: My reaction is producing a significant amount of a tri-tosylated impurity. How can I minimize its formation?

This is the most common selectivity challenge. The goal is to tosylate the sterically accessible primary alcohols at positions 1 and 4, while leaving the more hindered secondary alcohol at position 2 untouched. Formation of the 1,2,4-tritosylbutane impurity is favored by overly aggressive reaction conditions.

reaction_pathway cluster_conditions Conditions Favoring Impurity reactant (S)-1,2,4-Butanetriol intermediate Mono-tosylated Intermediates reactant->intermediate 1 eq. TsCl product (S)-1,4-Ditosyl-2-butanol (Desired Product) intermediate->product 1 eq. TsCl (Favored Pathway) side_product (S)-1,2,4-Tritosylbutane (Impurity) product->side_product 1 eq. TsCl (Slow, Hindered) info - High Temperature (>25°C) - Large Excess of TsCl (>2.5 eq.) - Concentrated Reaction Mixture

Caption: Reaction pathway and key byproduct.

To minimize the tri-tosylated impurity:

  • Temperature Control: This is your most powerful tool. Perform the addition of tosyl chloride at a low temperature (0-5 °C) to slow down the reaction rate. The tosylation of the secondary alcohol has a higher activation energy, so lower temperatures greatly favor the desired ditosylation.

  • Stoichiometry: Use only a slight excess of tosyl chloride (2.1-2.3 equivalents). A large excess will drive the reaction towards the thermodynamically stable but undesired tri-tosylated product.

  • Controlled Addition: Add the tosyl chloride solution slowly over several hours. This maintains a low instantaneous concentration of the reagent, further enhancing selectivity.

Q5: What is the optimal stoichiometry of reagents for a successful scale-up?

While every system requires optimization, the following molar ratios provide a robust starting point for scale-up.

ReagentMolar Equivalents (eq.)Rationale
(S)-1,2,4-Butanetriol1.0Limiting Reagent
p-Toluenesulfonyl Chloride (TsCl)2.1 - 2.3A slight excess ensures complete conversion of the primary hydroxyls without excessively promoting tri-tosylation.[5][6]
Base (e.g., Triethylamine)2.5 - 3.0Must be in excess to neutralize the HCl generated from both the reaction and any reaction of TsCl with trace water.
Catalyst (e.g., DMAP)0.01 - 0.05Optional but recommended to accelerate the reaction, especially at lower temperatures.

Q6: I'm observing an unexpected chlorinated byproduct instead of the tosylate. Why is this happening?

The formation of a chloride instead of a tosylate is a known side reaction.[7] This occurs when the chloride ion (present as the counter-ion in the base hydrochloride salt, e.g., triethylammonium chloride) acts as a nucleophile, displacing a transiently formed tosylate group. This is essentially an in-situ Appel-type reaction. This can be exacerbated by:

  • Solvent Choice: Polar aprotic solvents like DMF can accelerate this nucleophilic substitution.[7]

  • High Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for this substitution.

  • Using Pyridine as both Base and Solvent: Pyridine can facilitate this transformation.

To avoid this, use a non-coordinating solvent like dichloromethane (DCM) or toluene and maintain strict temperature control.

Section 2.3: Work-up and Purification Challenges

Q7: What is the recommended procedure for quenching the reaction and initial work-up at a large scale?

A robust work-up is crucial for isolating a clean crude product.

  • Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add cold water or a dilute aqueous solution of a non-nucleophilic base like sodium bicarbonate to quench any unreacted tosyl chloride. This is an exothermic process; monitor the temperature closely.

  • Phase Separation: Transfer the mixture to a suitably sized reactor or separatory funnel. Allow the layers to separate. The organic layer contains your product.

  • Aqueous Washes:

    • Wash the organic layer with dilute HCl or ammonium chloride to remove the excess amine base.

    • Wash with aqueous sodium bicarbonate to remove any acidic impurities.

    • Finish with a brine wash to break up any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Q8: I am struggling with the purification of the crude product. It's a thick oil or sticky solid. What are the best practices for crystallization?

The crude product is often an oil that can be reluctant to crystallize due to residual solvent or impurities.

  • Solvent Selection: The key is to find a solvent system where the product is soluble at elevated temperatures but poorly soluble at room temperature or below. Common and effective systems include:

    • Isopropanol

    • Ethanol/Water mixture

    • Toluene/Heptane mixture

    • Ethyl Acetate/Hexane mixture

  • Crystallization Technique:

    • Dissolve the crude oil in a minimal amount of the chosen hot solvent.

    • If the solution is colored, you can perform a hot filtration through a pad of activated carbon or silica gel to remove baseline impurities.[8]

    • Allow the solution to cool slowly and undisturbed. Rapid cooling often leads to oiling out.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals form, cool the mixture further in an ice bath or refrigerator for several hours to maximize recovery.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 2.4: Safety Considerations for Scale-Up

Q9: What are the primary safety hazards associated with tosyl chloride, and how should they be managed at scale?

p-Toluenesulfonyl chloride (TsCl) is a hazardous material that demands respect and proper handling procedures.[9][10][11][12][13]

HazardConsequenceMitigation Strategy
Corrosive & Lachrymator Causes severe skin burns, eye damage, and respiratory tract irritation.[9][12]PPE: Wear chemical-resistant gloves, a lab coat, and full-face protection (safety glasses and face shield). Engineering Controls: Always handle in a well-ventilated chemical fume hood.
Moisture Sensitive Reacts exothermically with water to release corrosive hydrogen chloride (HCl) gas.[10]Handling: Use dry glassware and equipment. Handle under an inert atmosphere (nitrogen or argon). Storage: Store in a cool, dry place away from water and moisture.
Dust Hazard Inhalation of fine powder can cause severe respiratory irritation.Use a powder funnel or other containment methods when transferring the solid. Avoid creating dust clouds.
Accidental Spills Can create a significant exposure risk.Keep a spill kit ready containing an appropriate neutralizer (e.g., sodium bicarbonate). Evacuate the area and use proper PPE for cleanup.[10]

Part 3: Reference Experimental Protocol (Lab Scale)

This protocol describes a typical lab-scale synthesis. For scale-up, ensure that equipment is appropriately sized and that heat transfer can be adequately managed.

Materials:

  • (S)-1,2,4-Butanetriol (10.6 g, 100 mmol, 1.0 eq.)

  • Triethylamine (Et₃N) (34.8 mL, 250 mmol, 2.5 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (42.0 g, 220 mmol, 2.2 eq.)

  • Dichloromethane (DCM), anhydrous (400 mL)

Procedure:

  • Charge a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet with (S)-1,2,4-butanetriol and anhydrous DCM.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Slowly add the triethylamine via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • In a separate flask, dissolve the tosyl chloride in 100 mL of anhydrous DCM.

  • Add the tosyl chloride solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

  • Slowly allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Slowly quench the reaction by adding 100 mL of cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil or semi-solid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol or toluene/heptane.

References

  • Process for preparing 1,2,4-butanetriol. (n.d.). Google Patents.
  • Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli. (2023). SCIEPublish. Retrieved from [Link]

  • Metabolic pathway optimization for biosynthesis of 1,2,4-butanetriol from xylose by engineered Escherichia coli. (2016). PubMed. Retrieved from [Link]

  • Synthesis of 2-Butanol by Selective Hydrogenolysis of 1,4-Anhydroerythritol over Molybdenum Oxide-Modified Rhodium-Supported Silica. (2016). PubMed. Retrieved from [Link]

  • Process for the preparation of alkyl polyglycosides. (n.d.). Google Patents.
  • Preparation method of (S) -1,2, 4-butanetriol. (n.d.). Google Patents.
  • Insight into the mechanism of the key step for the production of 1,4-butanediol on Ni(111) surface: A DFT study. (n.d.). ResearchGate. Retrieved from [Link]

  • Procedures for Recovery of Crystalline 2-Butyne-1,4-diol from Industrial Aqueous Solutions and for Its Purification. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011). MDPI. Retrieved from [Link]

  • Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. (2019). MDPI. Retrieved from [Link]

  • Separation of 2,2'-(Butane-1,4-diylbis(thio))bisethanol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthetic pathway optimization for improved 1,2,4-butanetriol production. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (n.d.). SciELO México. Retrieved from [Link]

  • Low Cost Production of Biosynthetic 1,2,4-Butanetriol and Butanetriol Trinitrate. (n.d.). SERDP & ESTCP. Retrieved from [Link]

  • Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation and Synthesis of a Propargylamine Cellulosic Derivative. (2024). MDPI. Retrieved from [Link]

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. (2014). Beilstein Journals. Retrieved from [Link]

  • Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters. (2011). PubMed. Retrieved from [Link]

  • 4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved from [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2005). PubMed. Retrieved from [Link]

  • Enzyme and cofactor engineering to increase d-xylonate dehydratase activity for improved d-1,2,4-butanetriol production from d-xylose. (2025). PMC. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of (S)-1,4-Ditosyl-2-butanol by NMR and Mass Spectrometry

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. This is particularly true for chiral buildin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. This is particularly true for chiral building blocks like (S)-1,4-Ditosyl-2-butanol, where both constitution and stereochemistry dictate its utility in synthesis. This guide provides an in-depth, technically-grounded comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are synergistically employed to provide unambiguous structural validation. We will move beyond a simple recitation of data to explain the causality behind the analytical choices, ensuring a self-validating and trustworthy protocol.

The Subject: (S)-1,4-Ditosyl-2-butanol

(S)-1,4-Ditosyl-2-butanol is a versatile chiral intermediate. The two tosylate groups serve as excellent leaving groups, while the secondary alcohol provides a key reactive site with a defined stereocenter. Its proper synthesis and purification are critical, and verifying the final structure is a non-negotiable quality control step. Our objective is to confirm the connectivity of the butanol backbone, the correct placement of the two tosyl groups at the C1 and C4 positions, and the presence of the hydroxyl group at the C2 position.

Figure 1: Structure of (S)-1,4-Ditosyl-2-butanol with Atom Numbering

Caption: Atomic numbering for NMR and MS analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the gold standard for determining the precise bonding framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out atom-to-atom connections. For a molecule of this complexity, a suite of 1D and 2D NMR experiments is not just advantageous; it is essential for an irrefutable assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the purified (S)-1,4-Ditosyl-2-butanol in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its well-characterized residual solvent signals.[1][2]

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling.

    • Acquire DEPT-135 and DEPT-90 spectra. These experiments are crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons, providing a rapid check on the carbon skeleton.[3][4][5][6][7]

    • Acquire two-dimensional (2D) spectra: COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These 2D experiments are the key to assembling the molecular puzzle.

Data Interpretation and Expected Results

The ¹H NMR spectrum provides the initial overview of the proton environments. We expect to see distinct signals for the butanol backbone, the aromatic protons of the tosyl groups, and the methyl groups of the tosylates.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Shift and Multiplicity
Ts-CH₃ ~2.45Singlet (s)6HStandard chemical shift for methyl groups on a tosyl moiety.
H3a, H3b ~1.8-2.0Multiplet (m)2HProtons on a CH₂ group adjacent to a stereocenter and another CH₂. Complex splitting is expected.
OH ~2.5-3.5Broad Singlet (br s)1HThe chemical shift is variable and depends on concentration and hydrogen bonding. The proton is exchangeable, leading to a broad signal.[8]
H2 ~3.9-4.1Multiplet (m)1HThis methine proton is attached to the carbon bearing the hydroxyl group, causing a downfield shift.[8][9] It is coupled to H1 and H3 protons.
H1a, H1b, H4a, H4b ~4.1-4.3Multiplet (m)4HProtons on carbons adjacent to the electron-withdrawing tosylate oxygen atoms are significantly deshielded.
Ts-ArH (ortho to SO₂) ~7.80Doublet (d)4HAromatic protons ortho to the sulfonyl group are deshielded. They are coupled to the meta protons.
Ts-ArH (meta to SO₂) ~7.35Doublet (d)4HAromatic protons meta to the sulfonyl group are less deshielded than the ortho protons.

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT experiments clarify the type of each carbon (CH₃, CH₂, CH, or quaternary C).

Carbon Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Phase DEPT-90 Signal Rationale for Shift
Ts-CH₃ ~21.6PositiveNoTypical shift for a methyl group on a benzene ring.
C3 ~35-38NegativeNoAliphatic CH₂ carbon.
C2 ~68-70PositiveYesCarbon bearing the hydroxyl group is shifted downfield due to the oxygen's electronegativity.[10]
C1, C4 ~70-73NegativeNoCarbons attached to the tosylate oxygen are significantly deshielded.
Ts-ArC (meta) ~128.0PositiveYesAromatic CH carbons.
Ts-ArC (ortho) ~130.0PositiveYesAromatic CH carbons.
Ts-ArC (ipso-S) ~133.0NoneNoQuaternary aromatic carbon attached to the sulfonyl group.
Ts-ArC (ipso-CH₃) ~145.0NoneNoQuaternary aromatic carbon attached to the methyl group.

While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.

  • COSY (¹H-¹H Correlation): This experiment validates the butanol backbone. We expect to see cross-peaks connecting H2 with the H1 and H3 protons, and H3 with H2 and H4 protons. This confirms the -CH₂(1)-CH(2)-CH₂(3)-CH₂(4)- sequence.[11][12][13]

  • HSQC (¹H-¹³C One-Bond Correlation): This spectrum acts as an overlay, definitively linking each proton signal to the carbon it is directly attached to. For example, the proton signal around 4.0 ppm (H2) will show a correlation to the carbon signal around 69 ppm (C2).[14][15][16][17]

  • HMBC (¹H-¹³C Multiple-Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure, as it reveals correlations over 2-3 bonds.[18][19] Key expected correlations that would provide irrefutable proof of the structure include:

    • H1 protons correlating to C2 .

    • H4 protons correlating to C3 .

    • Aromatic protons of the tosyl groups correlating to the ipso-carbons of the aromatic ring.

    • Crucially, the H1 protons should show a correlation to the ipso-carbon of the tosyl group (Ts-ArC-S) , confirming the C1-O-Tosyl linkage. A similar correlation would be seen between H4 and its corresponding tosyl ipso-carbon .

Visualizing the NMR Workflow

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Information H1_NMR ¹H NMR Proton_Env Proton Environments & Integration H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Carbon Environments & Multiplicity (CH, CH₂, CH₃) C13_NMR->Carbon_Types DEPT DEPT-135 & DEPT-90 DEPT->Carbon_Types COSY COSY H_H_Connectivity Proton-Proton Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Direct_Bonds Direct C-H Bonds HSQC->C_H_Direct_Bonds HMBC HMBC Long_Range_Correlations Long-Range C-H (2-3 Bond) Correlations HMBC->Long_Range_Correlations Final_Structure Unambiguous Structure Validation Proton_Env->Final_Structure Carbon_Types->Final_Structure H_H_Connectivity->Final_Structure C_H_Direct_Bonds->Final_Structure Long_Range_Correlations->Final_Structure

Sources

Comparative

A Researcher's Guide to the Enantiomeric Excess Determination of (S)-1,4-Ditosyl-2-butanol

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the development of chiral pharmaceuticals. (S)-1,4-Ditos...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the development of chiral pharmaceuticals. (S)-1,4-Ditosyl-2-butanol, a key chiral building block, is no exception. Its stereochemical purity is paramount to the success of subsequent synthetic transformations and the ultimate efficacy and safety of the target molecule. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of (S)-1,4-Ditosyl-2-butanol, offering insights into the underlying principles, experimental protocols, and data interpretation.

The challenge in quantifying enantiomers lies in their identical physical and chemical properties in an achiral environment.[1] Therefore, the determination of enantiomeric excess necessitates the introduction of a chiral environment to induce diastereomeric interactions, which can then be distinguished and quantified by modern analytical techniques. This guide will focus on three principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle of Separation: The enantiomers of (S)-1,4-Ditosyl-2-butanol are passed through a column packed with a chiral stationary phase. The differential interaction between the enantiomers and the CSP, which can involve hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, results in one enantiomer being retained longer than the other, allowing for their separation and quantification.[3] Polysaccharide-based and macrocyclic glycopeptide columns are common choices for chiral separations.[4]

Experimental Considerations:

  • Column Selection: The choice of the chiral stationary phase is critical. For a molecule like (S)-1,4-Ditosyl-2-butanol, which contains hydroxyl and tosyl groups, a polysaccharide-based CSP, such as those derived from cellulose or amylose, is a good starting point. These columns offer a wide range of enantiorecognition abilities.[4]

  • Mobile Phase: The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, significantly influences the separation.[5] The polarity of the mobile phase affects the retention times and the resolution of the enantiomers.

  • Detection: Since (S)-1,4-Ditosyl-2-butanol possesses tosyl groups which are strong UV chromophores, a UV detector is the most straightforward and sensitive method for detection.

Experimental Workflow for Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase inject Inject sample onto chiral column prep->inject Transfer separate Isocratic or gradient elution inject->separate Separation detect UV Detection separate->detect Detection integrate Integrate peak areas detect->integrate Chromatogram calculate Calculate ee%: (|Area_S - Area_R|) / (Area_S + Area_R) * 100 integrate->calculate Peak Areas

Caption: Workflow for Chiral HPLC Analysis.

Hypothetical HPLC Data for (S)-1,4-Ditosyl-2-butanol
ParameterValue
Column Chiralpak AD-H (Cellulose derivative)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (S)-enantiomer 12.5 min
Retention Time (R)-enantiomer 15.2 min
Area (S)-enantiomer 98.5%
Area (R)-enantiomer 1.5%
Enantiomeric Excess (ee) 97.0%

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. While (S)-1,4-Ditosyl-2-butanol itself may have limited volatility, derivatization can make it amenable to GC analysis.

Principle of Separation: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase coated on the inside of a capillary column. As the vaporized sample passes through the column, the enantiomers interact differently with the CSP, leading to different elution times.

Experimental Considerations:

  • Derivatization: To increase volatility and improve separation, the hydroxyl group of (S)-1,4-Ditosyl-2-butanol can be derivatized, for example, by acylation to form the corresponding acetate ester.[6] This not only enhances volatility but can also improve the separation factor.[6][7]

  • Column Selection: Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral alcohols and their derivatives.[8]

  • Injector and Detector Temperature: Optimization of the injector and detector temperatures is crucial to ensure efficient vaporization without thermal degradation of the analyte.

Experimental Protocol for Chiral GC via Acetylation
  • Derivatization: In a vial, dissolve approximately 1 mg of the (S)-1,4-Ditosyl-2-butanol sample in 0.5 mL of pyridine. Add 0.5 mL of acetic anhydride. Cap the vial and heat at 60°C for 1 hour.[7]

  • Sample Preparation: After cooling, the reaction mixture can be directly injected or diluted with a suitable solvent like dichloromethane.

  • GC Analysis: Inject the derivatized sample into a GC equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and a Flame Ionization Detector (FID).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two separated diastereomeric acetate esters.

Comparison of Chromatographic Methods
FeatureChiral HPLCChiral GC
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase.Differential interaction with a chiral stationary phase in a gaseous mobile phase.
Applicability Broad applicability to a wide range of compounds.Suitable for volatile and thermally stable compounds (derivatization may be required).[7]
Advantages Wide variety of available chiral stationary phases; non-destructive.High resolution and sensitivity.
Disadvantages Can be more expensive; may require larger amounts of solvent.Derivatization can add complexity; potential for thermal degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, particularly through the use of chiral derivatizing agents (CDAs).[9] Enantiomers are indistinguishable in a standard NMR spectrum. However, by reacting the chiral alcohol with a chiral derivatizing agent, a mixture of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.[9]

Principle of Analysis: The reaction of a chiral alcohol with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), produces a mixture of diastereomeric esters.[10][11][12] These diastereomers exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, and the ratio of the integrals of specific, well-resolved signals corresponds to the ratio of the enantiomers.

Mosher's Ester Analysis

Mosher's ester analysis is a widely used NMR method for determining both the enantiomeric excess and the absolute configuration of chiral alcohols.[11][12][13][14]

Experimental Protocol for Mosher's Ester Analysis
  • Esterification: In two separate NMR tubes, dissolve approximately 5 mg of the (S)-1,4-Ditosyl-2-butanol sample in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • To one tube, add a slight molar excess (e.g., 1.2 equivalents) of (R)-(-)-Mosher's acid chloride and a small amount of anhydrous pyridine.

  • To the second tube, add a slight molar excess of (S)-(+)-Mosher's acid chloride and anhydrous pyridine.[10]

  • Allow the reactions to proceed at room temperature until completion (typically 1-4 hours).

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric ester samples.

  • Data Analysis: Identify a well-resolved proton signal (or a set of signals) that shows a clear chemical shift difference between the two diastereomers. The enantiomeric excess is determined by integrating the corresponding signals for the (R)- and (S)-Mosher's esters.

Mechanism of Chiral Discrimination in Mosher's Ester Analysis

Mosher_Mechanism cluster_reactants Reactants cluster_products Products cluster_analysis NMR Analysis alcohol (S)-1,4-Ditosyl-2-butanol diastereomer Diastereomeric Mosher's Ester alcohol->diastereomer Esterification mosher (R)-Mosher's Acid Chloride mosher->diastereomer nmr Distinct NMR Signals (¹H, ¹⁹F) diastereomer->nmr Analysis quantify Quantification of ee% nmr->quantify Integration

Caption: Mechanism of Chiral Discrimination by NMR.

Choosing the Right Method

The selection of the most appropriate method for determining the enantiomeric excess of (S)-1,4-Ditosyl-2-butanol depends on several factors:

  • Availability of Instrumentation: Chiral HPLC, GC, and NMR are all common in well-equipped research and industrial laboratories.

  • Sample Amount: NMR typically requires a larger sample amount (milligrams) compared to the more sensitive chromatographic techniques (micrograms or less).[15]

  • Throughput: Chromatographic methods are generally faster for analyzing a large number of samples.

  • Need for Absolute Configuration: Mosher's ester analysis provides information on both enantiomeric excess and absolute configuration, which can be a significant advantage.[11][12]

References

  • A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols - Benchchem.
  • GC Analysis of 2-Butanol Enantiomers (O-Acetyl Derivatives) on Astec ® CHIRALDEX ™ G-TA - Sigma-Aldrich.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem.
  • Technical Support Center: Chiral Separation of 3-Methoxy-2-butanol Isomers - Benchchem.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available at: [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. Available at: [Link]

  • (PDF) NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit - ResearchGate. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. Available at: [Link]

  • Reference Numbers are from “Discrimination of Chiral Compounds Using NMR Spectroscopy,” by Thomas J. Wenzel, Wiley Press. Available at: [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. Available at: [Link]

  • 2-Butanol chiral molecules: (A) right-handed ( R ) 2-butanol, (B)... - ResearchGate. Available at: [Link]

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - SciSpace. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. Available at: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Absolute value for the measured optical activity for R-and S-2-butanol... - ResearchGate. Available at: [Link]

  • Strategies for Chiral HPLC Method Development. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO - IDEALS - Illinois. Available at: [Link]

  • Synthesis of 2-Butanol by Selective Hydrogenolysis of 1,4-Anhydroerythritol over Molybdenum Oxide-Modified Rhodium-Supported Silica - PubMed. Available at: [Link]

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Validation

A Comparative Guide for the Strategic Selection of Tosylates and Mesylates in Chiral Synthesis

For the discerning researcher, scientist, and drug development professional, the strategic activation of a hydroxyl group on a chiral molecule is a critical juncture in any synthetic campaign. The choice of leaving group...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the strategic activation of a hydroxyl group on a chiral molecule is a critical juncture in any synthetic campaign. The choice of leaving group can profoundly influence reaction efficiency, stereochemical outcome, and the overall success of a synthetic route. Among the most ubiquitous tools for this transformation are the sulfonate esters, primarily p-toluenesulfonates (tosylates) and methanesulfonates (mesylates). While often considered interchangeable, a deeper understanding of their subtle yet significant differences is paramount for rational reaction design and optimization. This guide provides an in-depth comparative analysis of tosylates and mesylates in the context of chiral synthesis, supported by mechanistic insights and practical considerations to empower you in your synthetic endeavors.

The Critical Role of Sulfonate Esters in Chiral Synthesis: Transforming a Poor Leaving Group into an Excellent One

Alcohols are notoriously poor leaving groups in nucleophilic substitution reactions because the hydroxide ion (HO⁻) is a strong base.[1] To facilitate these crucial bond-forming reactions, the hydroxyl group must first be converted into a group that readily departs with its electron pair. Both tosylates and mesylates excel in this role. The formation of a tosylate or mesylate from a chiral alcohol proceeds through the attack of the alcohol's oxygen on the electrophilic sulfur atom of the corresponding sulfonyl chloride (tosyl chloride, TsCl, or mesyl chloride, MsCl).[1] A key advantage of this process is that the stereochemical integrity of the chiral center is preserved during the activation step, as the carbon-oxygen bond of the alcohol remains intact.[1][2]

The resulting sulfonate esters are excellent leaving groups because the negative charge of the departing anion is stabilized through resonance across the sulfonyl group, rendering them weak bases.[3] This activation paves the way for a variety of subsequent transformations, most notably nucleophilic substitution (S_N2) and elimination (E2) reactions.[1][4]

A Tale of Two Sulfonates: Key Physicochemical and Reactivity Differences

The primary distinction between a tosylate and a mesylate lies in the nature of the R group attached to the sulfonyl moiety. The tosyl group features a p-tolyl substituent, imparting greater steric bulk compared to the simple methyl group of the mesylate.[5] This seemingly minor structural variance gives rise to notable differences in their physicochemical properties and reactivity profiles.

FeatureTosylate (-OTs)Mesylate (-OMs)Rationale & Implications in Chiral Synthesis
Steric Hindrance HigherLowerThe bulkier tosyl group can sometimes hinder the approach of a nucleophile in S_N2 reactions, potentially leading to slower reaction rates compared to the corresponding mesylate, especially with sterically encumbered substrates.[5]
Reactivity in S_N2 Reactions Generally slightly less reactiveGenerally slightly more reactiveThe lower steric profile of the mesylate often translates to faster S_N2 reaction kinetics.[5] This can be advantageous in reducing reaction times and potentially minimizing side reactions.
Formation Mechanism Typically proceeds via direct nucleophilic attack of the alcohol on TsCl.Can proceed via direct attack or through a highly reactive "sulfene" intermediate (CH₂=SO₂) when a strong, non-nucleophilic base like triethylamine is used.[6][7]The sulfene pathway for mesylation can be particularly beneficial for the activation of sterically hindered alcohols that react sluggishly with TsCl.[7]
Crystallinity Often crystalline solidsOften oils or low-melting solidsThe crystalline nature of many tosylates can facilitate their purification by recrystallization, which can be a significant practical advantage in ensuring high purity of the activated intermediate.[7]
Chromatographic Visualization The aromatic ring of the tosyl group is UV active, making it easier to visualize on TLC plates.[7]Lacks a UV chromophore, requiring staining for TLC visualization.This is a minor but practical consideration in monitoring reaction progress.

Navigating the Synthetic Landscape: A Decision-Making Framework

The choice between a tosylate and a mesylate is not arbitrary and should be guided by the specific demands of the synthetic step. The following diagram illustrates a logical workflow for selecting the appropriate sulfonate ester in a chiral synthesis.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Chiral Alcohol Substrate steric_hindrance Is the alcohol sterically hindered? start->steric_hindrance mesylate Consider Mesylate (OMs) - Less sterically demanding - Potential for sulfene mechanism steric_hindrance->mesylate Yes tosylate Consider Tosylate (OTs) - Often crystalline, easier to purify - Generally good reactivity steric_hindrance->tosylate No reactivity_check Is rapid S_N2 reaction critical? mesylate->reactivity_check tosylate->reactivity_check mesylate_preferred Mesylate may be preferred for faster kinetics reactivity_check->mesylate_preferred Yes tosylate_suitable Tosylate is often suitable and may offer purification advantages reactivity_check->tosylate_suitable No

Caption: Decision workflow for selecting between a tosylate and a mesylate.

The S_N2 Reaction: A Cornerstone of Chiral Synthesis with Sulfonates

The S_N2 reaction is a powerful tool for inverting the stereochemistry at a chiral center. When a nucleophile attacks a chiral tosylate or mesylate, it does so from the backside of the carbon-leaving group bond, resulting in a Walden inversion of the stereocenter.[3][8] This predictable stereochemical outcome is a major reason for the widespread use of sulfonates in asymmetric synthesis.

Sources

Comparative

The Unsung Synthon: A Comparative Guide to (S)-1,4-Ditosyl-2-butanol and its Progenitor in Chiral Synthesis

For the discerning researcher in drug development and synthetic chemistry, the quest for efficient and stereoselective synthetic routes is perpetual. Chiral building blocks, or synthons, are the linchpins in this endeavo...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and synthetic chemistry, the quest for efficient and stereoselective synthetic routes is perpetual. Chiral building blocks, or synthons, are the linchpins in this endeavor, providing the foundational asymmetry for complex molecular architectures. This guide delves into the potential applications and efficacy of (S)-1,4-Ditosyl-2-butanol, a chiral C4 building block. Due to the limited direct literature on this specific ditosylated compound, we will first explore its versatile precursor, (S)-1,2,4-butanetriol, a readily accessible synthon from the chiral pool. We will then extrapolate the synthetic utility of (S)-1,4-Ditosyl-2-butanol, comparing its potential applications with established methodologies.

The Foundation: (S)-1,2,4-Butanetriol from the Chiral Pool

The journey to our target synthon begins with a readily available and inexpensive starting material: (S)-malic acid. This chiral pool approach offers a significant advantage in asymmetric synthesis by obviating the need for de novo creation of stereocenters.[1][2][3]

Synthesis of (S)-1,2,4-Butanetriol

The reduction of (S)-malic acid to (S)-1,2,4-butanetriol is a robust and well-documented transformation.[4][5] The use of borane-dimethyl sulfide (BMS) complex offers a mild and efficient method for this reduction.[4][5]

Experimental Protocol: Synthesis of (S)-1,2,4-Butanetriol from (S)-Malic Acid [4]

  • Reaction Setup: A solution of (S)-malic acid in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of borane-dimethyl sulfide complex (BMS) in THF is added dropwise to the stirred solution of (S)-malic acid.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically overnight) to ensure complete reduction.

  • Work-up: The reaction is carefully quenched by the slow addition of methanol at 0 °C. The solvents are then removed under reduced pressure. The resulting crude triol can be purified by distillation or column chromatography.

G cluster_0 Synthesis of (S)-1,2,4-Butanetriol S_Malic_Acid (S)-Malic Acid BMS BH3·SMe2 (Borane-dimethyl sulfide) Reduction Reduction in THF S_Butanetriol (S)-1,2,4-Butanetriol

Caption: Synthesis of (S)-1,2,4-Butanetriol.

Activating the Chiral Scaffold: The Role of Tosylation

To transform the versatile (S)-1,2,4-butanetriol into a more reactive intermediate, the hydroxyl groups are often converted into better leaving groups. Tosylation, the conversion of an alcohol to a p-toluenesulfonate (tosylate), is a common and effective strategy.[6] Tosylates are excellent leaving groups in nucleophilic substitution reactions, making them valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.

The selective tosylation of the primary hydroxyl groups at the 1 and 4 positions of (S)-1,2,4-butanetriol would yield (S)-1,4-Ditosyl-2-butanol. This transformation sets the stage for a variety of subsequent stereospecific reactions.

Experimental Protocol: General Alcohol Tosylation [7]

  • Reaction Setup: The alcohol (in this case, (S)-1,2,4-butanetriol) is dissolved in a suitable solvent, typically dichloromethane (DCM) or pyridine, in a flask under an inert atmosphere.

  • Reagent Addition: The solution is cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl) is added portion-wise, followed by a base such as triethylamine or pyridine to neutralize the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Applications in Asymmetric Synthesis: A Comparative Outlook

While direct experimental data for (S)-1,4-Ditosyl-2-butanol is scarce, its structure suggests significant potential as a precursor for various chiral molecules, particularly five- and six-membered heterocycles which are prevalent in pharmaceuticals.[8][9][10][11][12]

Synthesis of Chiral Tetrahydrofurans

Chiral tetrahydrofuran moieties are found in numerous natural products and biologically active compounds.[13][14][15] (S)-1,4-Ditosyl-2-butanol could serve as an excellent precursor for the synthesis of (S)-3-hydroxytetrahydrofuran, a valuable chiral building block.[5][16]

G cluster_1 Hypothetical Synthesis of (S)-3-Hydroxytetrahydrofuran Ditosyl_Butanol (S)-1,4-Ditosyl-2-butanol Base Base (e.g., NaH) Intramolecular_Cyclization Intramolecular SN2 Cyclization Protected_THF (S)-3-(Tosyloxy)tetrahydrofuran Hydrolysis Hydrolysis Hydroxy_THF (S)-3-Hydroxytetrahydrofuran

Caption: Proposed synthesis of (S)-3-Hydroxytetrahydrofuran.

Comparison with Alternative Methods:

MethodStarting MaterialKey StepsAdvantagesDisadvantages
From (S)-1,4-Ditosyl-2-butanol (Hypothetical) (S)-Malic AcidReduction, Ditosylation, Intramolecular CyclizationStereospecific, potentially high yielding.Lack of direct literature precedent.
Cyclodehydration of (S)-1,2,4-Butanetriol [5](S)-Malic AcidReduction, Acid-catalyzed cyclodehydrationDirect from triol, fewer steps than the ditosyl route.Can lead to mixtures of regioisomers and requires careful control of conditions.
Asymmetric Dihydroxylation of 2,5-Dihydrofuran 2,5-DihydrofuranSharpless Asymmetric DihydroxylationWell-established, high enantioselectivity.Requires stoichiometric chiral reagents or expensive catalysts.
Synthesis of Chiral Nitrogen-Containing Heterocycles

The ditosylated synthon also holds promise for the synthesis of chiral nitrogen-containing heterocycles, such as chiral piperidines and pyrrolidines, which are core structures in many alkaloids and pharmaceutical agents.[8][10][17] The two tosylate groups can be sequentially displaced by a nitrogen nucleophile to construct the heterocyclic ring.

G cluster_2 Hypothetical Synthesis of Chiral Piperidines Ditosyl_Butanol (S)-1,4-Ditosyl-2-butanol Amine Primary Amine (R-NH2) Double_Substitution Double Nucleophilic Substitution Chiral_Piperidine Chiral 3-Hydroxypiperidine Derivative

Caption: Proposed synthesis of chiral piperidines.

Comparison with Alternative Methods:

MethodStarting MaterialKey StepsAdvantagesDisadvantages
From (S)-1,4-Ditosyl-2-butanol (Hypothetical) (S)-Malic AcidReduction, Ditosylation, Double Amination/CyclizationConvergent, allows for introduction of diversity at the nitrogen atom.Requires optimization of reaction conditions to control mono- vs. di-substitution.
From Chiral Amino Acids [1]e.g., (S)-Glutamic AcidSeries of functional group manipulations and cyclizationUtilizes readily available chiral pool starting materials.Can involve lengthy synthetic sequences with protection/deprotection steps.
Asymmetric Aza-Michael Addition [11]α,β-Unsaturated Carbonyl CompoundsCatalytic enantioselective addition of a nitrogen nucleophileAtom-economical, can be highly enantioselective.Substrate scope can be limited, and catalyst development is ongoing.

Conclusion and Future Outlook

While (S)-1,4-Ditosyl-2-butanol remains a largely unexplored chiral building block in the published literature, its logical synthesis from the readily available (S)-1,2,4-butanetriol and the versatile reactivity of its tosylate groups suggest significant untapped potential. This guide has aimed to illuminate this potential by grounding its applications in the well-established chemistry of its precursor and the broader context of asymmetric synthesis.

The proposed synthetic routes to chiral tetrahydrofurans and nitrogen-containing heterocycles highlight the promise of (S)-1,4-Ditosyl-2-butanol as a valuable intermediate. Further research is warranted to explore its reactivity and to develop efficient and scalable protocols for its use. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the exploration of novel and versatile chiral building blocks like (S)-1,4-Ditosyl-2-butanol will undoubtedly play a crucial role in advancing the frontiers of synthetic chemistry.

References

  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Hanessian, S., Ugolini, A., Dube, D., & Glamyan, A. (1984). Facile access to (S)-1,2,4-butanetriol and its derivatives. Canadian Journal of Chemistry, 62(10), 2146–2149.
  • The Chemistry and Synthesis of 1,2,4-Butanetriol: A Comprehensive Overview. (2025, November 13). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 29, 2024, from [Link]

  • 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Muraoka, O., et al. (1989). Synthesis of Natural (S)-(—)-Tulipalin B Starting from L-Malic Acid as a Chiral Pool. ChemInform.
  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. (n.d.). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Stereoselective Synthesis of Tetrahydrofuran by Diastereoselective [3+2] Cycloaddition Reaction of Chiral Allylsilane with α-Keto Ester. (2006). HETEROCYCLES, 67(1), 369.
  • Davis, F. A., et al. (2004). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc, 2004(7), 128-143.
  • Asymmetric Synthesis of Nitrogen Heterocycles. (2004, November 29). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • Preparation method of (S) -1,2, 4-butanetriol. (2020).
  • Asymmetric Synthesis. (n.d.). SlidePlayer. Retrieved February 29, 2024, from [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2025, August 9). ResearchGate. Retrieved February 29, 2024, from [Link]

  • 1,2,4-Butanetriol. (n.d.). In Wikipedia. Retrieved February 29, 2024, from [Link]

  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • Cao, Y., et al. (2015). Biotechnological production of 1,2,4-butanetriol: An efficient process to synthesize energetic material precursor from renewable biomass. Scientific Reports, 5, 18149.
  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • Microbial Synthesis of the Energetic Material Precursor 1,2,4-Butanetriol. (n.d.). Scilit. Retrieved February 29, 2024, from [Link]

  • Process for preparing 1,2,4-butanetriol. (2005).
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (n.d.).
  • Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • A Technical Guide to Chiral Building Blocks in Synthesis. (2025). BenchChem.
  • Application of chiral building blocks to the synthesis of drugs. (n.d.). Journal of Synthetic Organic Chemistry, Japan, 55(11), 968-977.
  • Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. (n.d.). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • Asymmetric Synthesis of Nitrogen Heterocycles. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Process for preparing 1.4-dibromo-2-butanol. (1971).
  • Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. (2019). MDPI.

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Validation

A Cost-Benefit Analysis of (S)-1,4-Ditosyl-2-butanol in Chiral Synthesis

A Senior Application Scientist's Guide to Strategic Reagent Selection In the landscape of modern pharmaceutical and fine chemical synthesis, the efficient construction of stereochemically defined molecules is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection

In the landscape of modern pharmaceutical and fine chemical synthesis, the efficient construction of stereochemically defined molecules is paramount. Chiral building blocks serve as fundamental starting points for achieving this goal, and the choice of a specific building block can have profound implications on the overall cost, efficiency, and scalability of a synthetic route. This guide provides an in-depth cost-benefit analysis of using (S)-1,4-Ditosyl-2-butanol as a chiral building block, with a particular focus on its application in the synthesis of (S)-3-hydroxytetrahydrofuran, a valuable intermediate for various pharmaceuticals.

Introduction: The Role of Chiral Butanol Derivatives

Chiral butanol derivatives are versatile C4 synthons that introduce stereocenters into target molecules. Their hydroxyl and leaving groups are strategically positioned to allow for a variety of chemical transformations, including nucleophilic substitutions and ring-closing reactions. (S)-1,4-Ditosyl-2-butanol, with its two tosylate leaving groups and a chiral secondary alcohol, offers a unique combination of functionalities for the construction of complex chiral molecules.

Synthetic Utility of (S)-1,4-Ditosyl-2-butanol: A Case Study in the Synthesis of (S)-3-hydroxytetrahydrofuran

A key application of chiral butanol derivatives is in the synthesis of enantiomerically pure heterocycles. (S)-3-hydroxytetrahydrofuran is a valuable intermediate in the synthesis of various antiviral and anticancer drugs. One synthetic route to this important molecule involves the intramolecular cyclization of a chiral 1,2,4-butanetriol derivative.

(S)-1,4-Ditosyl-2-butanol can be envisioned as a precursor to (S)-3-hydroxytetrahydrofuran. The synthetic strategy would involve the initial preparation of (S)-1,2,4-butanetriol, followed by a selective ditosylation and subsequent intramolecular cyclization.

DOT Diagram: Synthesis of (S)-3-hydroxytetrahydrofuran via a Ditosylate Intermediate

G cluster_0 Synthesis of (S)-1,4-Ditosyl-2-butanol cluster_1 Application L-Malic_Acid L-Malic Acid S-1,2,4-Butanetriol (S)-1,2,4-Butanetriol L-Malic_Acid->S-1,2,4-Butanetriol  Reduction (e.g., NaBH4) High Yield (~90%) High ee (>99%) S-1,4-Ditosyl-2-butanol (S)-1,4-Ditosyl-2-butanol S-1,2,4-Butanetriol->S-1,4-Ditosyl-2-butanol  Ditosylation (TsCl, base) (Yield to be determined) S-3-hydroxytetrahydrofuran (S)-3-hydroxytetrahydrofuran S-1,4-Ditosyl-2-butanol->S-3-hydroxytetrahydrofuran  Intramolecular Cyclization (Base-mediated)

Caption: Proposed synthetic pathway from L-Malic Acid to (S)-3-hydroxytetrahydrofuran.

Cost-Benefit Analysis: (S)-1,4-Ditosyl-2-butanol vs. Alternative Routes

To provide a comprehensive analysis, we will compare the synthesis of (S)-3-hydroxytetrahydrofuran via the (S)-1,4-Ditosyl-2-butanol pathway with established alternative methods.

Route 1: In-house Synthesis of (S)-1,4-Ditosyl-2-butanol

This route involves a multi-step synthesis starting from a readily available chiral precursor, L-malic acid.

DOT Diagram: Decision Workflow for Chiral Building Block Selection

G Start Target Molecule: (S)-3-hydroxytetrahydrofuran Decision1 Evaluate Synthetic Routes Start->Decision1 Route1 Route 1: Via (S)-1,4-Ditosyl-2-butanol Decision1->Route1 Route2 Route 2: Direct Cyclization of (S)-1,2,4-Butanetriol Decision1->Route2 Route3 Route 3: From (S)-4-chloro-3-hydroxybutyrate Decision1->Route3 Route4 Route 4: Asymmetric Hydroboration Decision1->Route4 Analysis Cost-Benefit Analysis: - Raw Material Cost - Number of Steps - Yield & Enantiopurity - Reagent & Solvent Cost - Waste Generation - Scalability Route1->Analysis Route2->Analysis Route3->Analysis Route4->Analysis Conclusion Select Optimal Route Analysis->Conclusion

Caption: Decision-making process for selecting a synthetic route to a chiral target.

Experimental Protocol: Synthesis of (S)-1,2,4-Butanetriol from Dimethyl (S)-malate

This protocol is adapted from a patented procedure with high reported yields and enantiomeric excess[1].

Materials:

  • Dimethyl (S)-malate

  • Sodium borohydride

  • Methanol

  • Toluene

  • Saturated HCl-Ethanol solution

  • Ion exchange resin

Procedure:

  • To a suspension of sodium borohydride in toluene, add a solution of dimethyl (S)-malate in methanol dropwise at a controlled temperature.

  • After the reaction is complete, cool the mixture and add a saturated solution of HCl in ethanol.

  • Filter the resulting insoluble matter.

  • Pass the filtrate through an ion exchange resin column to remove residual boron.

  • Concentrate the eluate under reduced pressure and purify by distillation to obtain (S)-1,2,4-butanetriol.

Reported Performance:

  • Yield: ~90%[1]

  • Enantiomeric Excess (ee): >99%[1]

Cost Analysis of Starting Materials (per mole of (S)-1,2,4-butanetriol):

ReagentMolar Mass ( g/mol )Quantity (mol)Estimated Cost (USD)Source
Dimethyl (S)-malate162.141.050 - 100Various Suppliers
Sodium Borohydride37.83~1.820 - 40Various Suppliers
Total Estimated Cost 70 - 140

Ditosylation of (S)-1,2,4-Butanetriol:

Cost of Ditosylation Reagents (per mole of (S)-1,2,4-butanetriol):

ReagentMolar Mass ( g/mol )Quantity (mol)Estimated Cost (USD)Source
Tosyl Chloride190.65~2.230 - 60[TCI Chemicals]
Pyridine79.10Excess10 - 20Various Suppliers
Total Estimated Cost 40 - 80

Overall Estimated Cost for In-house Synthesis of (S)-1,4-Ditosyl-2-butanol (per mole):

Assuming a 90% yield for the first step and an 80% yield for the second step, the overall yield would be approximately 72%.

  • Total Raw Material Cost: $110 - $220

  • Cost per mole of product (accounting for yield): ~$150 - $300

This cost does not include solvents, energy, labor, and purification costs, which can be significant.

Alternative Routes to (S)-3-hydroxytetrahydrofuran

Several alternative and more direct routes to (S)-3-hydroxytetrahydrofuran have been reported, which provide a basis for a comparative cost-benefit analysis.

Route 2: Direct Cyclization of (S)-1,2,4-Butanetriol

This method bypasses the isolation of the ditosylate intermediate and directly cyclizes (S)-1,2,4-butanetriol.

  • Methodology: Heating (S)-1,2,4-butanetriol with a catalytic amount of p-toluenesulfonic acid (PTSA)[1][2].

  • Reported Yield: High yields are generally reported for such cyclizations[1].

  • Cost-Benefit: This is a more atom-economical and cost-effective approach as it eliminates the need for stoichiometric tosyl chloride and a separate tosylation step. The cost of the catalyst (PTSA) is minimal.

Route 3: From (S)-4-chloro-3-hydroxybutyrate

This route utilizes a different chiral starting material.

  • Methodology: A multi-step process involving reduction and subsequent cyclization[3][4].

  • Reported Yield: Overall yields are generally good.

  • Cost-Benefit: The cost-effectiveness of this route is highly dependent on the price of the starting material, (S)-4-chloro-3-hydroxybutyrate.

Route 4: Asymmetric Hydroboration of 2,3-Dihydrofuran

This approach builds the chiral center catalytically.

  • Methodology: Asymmetric hydroboration of the achiral starting material 2,3-dihydrofuran using a chiral borane catalyst, followed by oxidation[1].

  • Reported Yield: Good to excellent yields and high enantioselectivity have been reported[5].

  • Cost-Benefit: This method can be very efficient and cost-effective, especially at scale, as it uses an inexpensive starting material and a catalytic amount of the chiral source. The main cost driver is the chiral catalyst.

Comparative Performance and Cost Summary

Synthetic RouteKey Starting MaterialNumber of Steps (from common precursor)Overall YieldEnantiomeric PurityEstimated Cost per kg of (S)-3-hydroxytetrahydrofuran (USD)
Via (S)-1,4-Ditosyl-2-butanol (in-house) L-Malic Acid3ModerateHighHigh (due to multiple steps and reagents)
Direct Cyclization of (S)-1,2,4-Butanetriol L-Malic Acid2HighHighModerate
From (S)-4-chloro-3-hydroxybutyrate (S)-4-chloro-3-hydroxybutyrate2-3GoodHighVariable (depends on starting material cost)
Asymmetric Hydroboration 2,3-Dihydrofuran2Good-ExcellentHighPotentially Low (catalyst dependent)
Direct Purchase of (S)-3-hydroxytetrahydrofuran --->98%~$190 - $220/kg[6]

Conclusion and Recommendation

The analysis reveals that while the synthesis of (S)-1,4-Ditosyl-2-butanol is chemically feasible, its use as an intermediate for the production of (S)-3-hydroxytetrahydrofuran is likely not the most cost-effective strategy for most research and development applications.

Key Takeaways:

  • In-house synthesis of (S)-1,4-Ditosyl-2-butanol is a multi-step process with associated costs for reagents, solvents, and labor. The lack of a commercially available source for (S)-1,4-Ditosyl-2-butanol necessitates its synthesis, adding to the overall cost and time.

  • More direct synthetic routes to (S)-3-hydroxytetrahydrofuran are available and appear more economically viable. The direct cyclization of (S)-1,2,4-butanetriol and the asymmetric hydroboration of 2,3-dihydrofuran represent more streamlined and potentially cheaper alternatives.

  • For many applications, the direct purchase of (S)-3-hydroxytetrahydrofuran is the most practical and cost-effective option. With a market price of around

    
    220 per kilogram[6], purchasing the final intermediate eliminates the need for in-house synthesis and its associated complexities.
    

Recommendation for Researchers and Drug Development Professionals:

For laboratory-scale synthesis and early-stage process development, the direct purchase of (S)-3-hydroxytetrahydrofuran is strongly recommended. This approach offers immediate access to the desired chiral building block with high purity, saving valuable time and resources.

For large-scale manufacturing where cost of goods is a critical factor, a thorough process optimization of the most direct synthetic routes, such as the asymmetric hydroboration of 2,3-dihydrofuran or the direct cyclization of (S)-1,2,4-butanetriol, should be undertaken. The use of (S)-1,4-Ditosyl-2-butanol as an isolated intermediate in this specific application appears to be a less competitive strategy from a cost-benefit perspective. However, the utility of (S)-1,4-Ditosyl-2-butanol should not be entirely dismissed, as its unique bifunctional nature may prove advantageous in other complex syntheses where its specific reactivity is required.

References

[1] Process for preparing 1,2,4-butanetriol. US Patent US6949684B2. [7] (S)-3-Hydroxytetrahydrofuran 98.0+%, TCI America 5 g | Buy Online - Fisher Scientific. [6] (+)-3-Hydroxytetrahydrofuran Price and Market Analysis - ECHEMI. [8] (S)-(+)-3-Hydroxytetrahydrofuran, 99% | Sigma-Aldrich. [9] Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (S)-(+)-3-Hydroxytetrahydrofuran 99 86087-23-2. [5] Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran - ChemicalBook. [3] Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents. [10] (S)-Tetrahydrofuran-3-ol (Synonyms: (+)-3-Hydroxytetrahydrofuran) - MedchemExpress.com. [11] Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC. [12] (S)-(+)-3-Hydroxytetrahydrofuran, 99% 25 g | Buy Online | Thermo Scientific Chemicals. [13] Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap. [14] A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols - MDPI. [15] (S)-1,4-DITOSYL-2-BUTANOL CAS#: 99520-82-8 - ChemicalBook. [16] Catalytic Asymmetric Dihydroxylation - University of York. [17] Biotechnological production of 1,2,4-butanetriol: An efficient process to synthesize energetic material precursor from renewable biomass. [4] Novel method for preparing S-3-hydroxytetrahydrofuran - Eureka | Patsnap. [18] Process for the efficient preparation of 3-hydroxytetrahydrofuran - Google Patents. [19] High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. [20] Green Synthesis of D-1,2,4-Butanetriol from D-Glucose - DTIC. [2] What is (S)-1,2,4-Butanetriol? - ChemicalBook. [21] The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli - Frontiers. [22] New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC. [23] Efficient production of 1,2,4-butanetriol from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC. [24] (s)-1,4-dichloro-2-butanol - Echemi. [25] (S) -1,4-DITOSIL-2-BUTANOL 99520-82-8 wiki - Es - Guidechem. [26] Preparation method of (S) -1,2, 4-butanetriol - Google Patents. [27] Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth - PMC. [28] (S)-(+)-2-Butanol, 98+% 1 g | Buy Online | Thermo Scientific Chemicals. [29] Process for preparing 1,2,4-butanetriol - Google Patents. 2 butanol - Sigma-Aldrich.

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Comparative

A Senior Application Scientist's Guide to Alternatives for (S)-1,4-Ditosyl-2-butanol in Chiral Heterocycle Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure chiral heterocycles, such as (S)-3-hydroxytetrahydrofuran and chiral pyrrolidines, is a critical step in the crea...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure chiral heterocycles, such as (S)-3-hydroxytetrahydrofuran and chiral pyrrolidines, is a critical step in the creation of novel therapeutics. (S)-1,4-Ditosyl-2-butanol has been recognized as a potential chiral building block for these transformations, primarily through intramolecular cyclization reactions. The two tosyl groups serve as excellent leaving groups, facilitating ring closure. However, reliance on a single precursor can limit synthetic flexibility and may not always represent the most efficient or cost-effective route. This guide provides an in-depth comparison of alternative reagents and synthetic strategies for accessing these valuable chiral motifs, supported by experimental data and protocols.

The Role of (S)-1,4-Ditosyl-2-butanol: An Overview

(S)-1,4-Ditosyl-2-butanol is a derivative of (S)-1,2,4-butanetriol, a versatile chiral starting material. The primary utility of the ditosylated form lies in its propensity to undergo intramolecular SN2 reactions. The secondary hydroxyl group at the C2 position can act as a nucleophile, displacing the tosylate at the C4 position to form the tetrahydrofuran ring. Similarly, if the hydroxyl group is replaced by a protected amine, a chiral pyrrolidine can be synthesized.

While theoretically sound, specific and high-yielding protocols for the direct cyclization of (S)-1,4-Ditosyl-2-butanol to (S)-3-hydroxytetrahydrofuran are not abundantly reported in readily accessible literature. This suggests that while it is a viable substrate, other more established and efficient methods have become the preferred routes in many research and industrial settings.

Alternative Synthetic Routes to (S)-3-Hydroxytetrahydrofuran

A variety of well-documented and highly efficient alternative methods exist for the synthesis of (S)-3-hydroxytetrahydrofuran, a key intermediate in the synthesis of several antiviral and anticancer drugs.[1] These alternatives can be broadly categorized into those starting from other chiral precursors and those employing asymmetric catalysis.

Synthesis from Chiral Precursors

L-malic acid is an inexpensive and naturally abundant chiral starting material, making it an attractive option for large-scale synthesis.[2][3] The general strategy involves the esterification of the carboxylic acids, followed by the reduction of the esters to the corresponding (S)-1,2,4-butanetriol, and subsequent acid-catalyzed cyclization.[4]

Reaction Workflow: L-Malic Acid to (S)-3-Hydroxytetrahydrofuran

malic_acid L-Malic Acid dimethyl_malate (S)-Dimethyl Malate malic_acid->dimethyl_malate Esterification (MeOH, SOCl₂) butanetriol (S)-1,2,4-Butanetriol dimethyl_malate->butanetriol Reduction (NaBH₄, LiCl) thf (S)-3-Hydroxytetrahydrofuran butanetriol->thf Cyclization (p-TsOH, heat)

Caption: Synthetic pathway from L-malic acid to (S)-3-hydroxytetrahydrofuran.

A significant advantage of this route is the avoidance of hazardous and expensive reducing agents like lithium aluminum hydride (LiAlH₄) by employing a milder sodium borohydride/lithium chloride system.[2]

Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid [2]

  • Esterification: To a solution of L-malic acid (1.0 eq) in methanol, slowly add thionyl chloride (2.2 eq) at -10°C. Allow the reaction to warm to room temperature and then reflux for 1-2 hours. Neutralize with a base (e.g., NaHCO₃ solution) and extract the (S)-dimethyl malate with an organic solvent.

  • Reduction: To a solution of (S)-dimethyl malate (1.0 eq) in a lower alcohol (e.g., methanol), add sodium borohydride (excess) and lithium chloride (excess) and reflux until the reaction is complete (monitored by TLC).

  • Cyclization: The crude (S)-1,2,4-butanetriol is heated with a catalytic amount of p-toluenesulfonic acid (p-TsOH) at 180-220°C under reduced pressure to effect cyclization and distill the product.[4]

This chiral building block provides a more direct route to (S)-3-hydroxytetrahydrofuran with high overall yields.[5][6] The synthesis involves the reduction of the ester to the corresponding chlorohydrin, followed by a base-mediated intramolecular cyclization.

Reaction Workflow: (S)-4-chloro-3-hydroxybutyric acid ethyl ester to (S)-3-Hydroxytetrahydrofuran

chloroester (S)-4-chloro-3-hydroxybutyric acid ethyl ester chlorodiol (S)-4-chloro-1,3-butanediol chloroester->chlorodiol Reduction (NaBH₄) thf (S)-3-Hydroxytetrahydrofuran chlorodiol->thf Cyclization (Base, heat)

Caption: Synthetic pathway from (S)-4-chloro-3-hydroxybutyric acid ethyl ester.

Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran from (S)-4-chloro-3-hydroxybutyric acid ethyl ester [6]

  • Reduction: (S)-4-chloro-3-hydroxybutyric acid ethyl ester (1.0 eq) is reduced with sodium borohydride (excess) in a suitable solvent like ethanol or THF.

  • Cyclization: The resulting (S)-4-chloro-1,3-butanediol is treated with a base (e.g., NaOH or K₂CO₃) in an aqueous or alcoholic solution and heated to induce cyclization.

Asymmetric Catalysis

This approach offers an elegant and highly enantioselective route starting from an achiral precursor. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a prominent example of this strategy.[7][8]

Reaction Mechanism: Asymmetric Reduction of Dihydro-3(2H)-furanone

furanone Dihydro-3(2H)-furanone transition_state Transition State Assembly furanone->transition_state cbs_complex Chiral Oxazaborolidine-BH₃ Complex cbs_complex->transition_state Coordination thf_borane (S)-3-(Boranyloxy)tetrahydrofuran transition_state->thf_borane Hydride Transfer thf (S)-3-Hydroxytetrahydrofuran thf_borane->thf Workup

Caption: CBS-catalyzed asymmetric reduction of dihydro-3(2H)-furanone.

Experimental Protocol: Asymmetric Reduction of Dihydro-3(2H)-furanone

  • To a solution of the chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂) at 0°C.

  • Cool the mixture to -20°C and add a solution of dihydro-3(2H)-furanone (1.0 eq) in the same solvent dropwise.

  • Stir the reaction at -20°C until completion (monitored by TLC).

  • Quench the reaction by the slow addition of methanol, followed by aqueous workup to yield (S)-3-hydroxytetrahydrofuran.

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of epoxides from allylic alcohols.[9] In this case, 1-butene-4-ol is epoxidized to the corresponding chiral epoxide, which can then be cyclized to (S)-3-hydroxytetrahydrofuran.

Reaction Workflow: Sharpless Epoxidation Route

butene_ol 1-Butene-4-ol epoxide (S)-2,3-Epoxy-1-butanol butene_ol->epoxide Sharpless Asymmetric Epoxidation (Ti(OiPr)₄, (+)-DET, t-BuOOH) thf (S)-3-Hydroxytetrahydrofuran epoxide->thf Intramolecular Cyclization (Base or Acid)

Caption: Synthesis of (S)-3-hydroxytetrahydrofuran via Sharpless epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation and Cyclization [9]

  • Epoxidation: To a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in an anhydrous solvent (e.g., CH₂Cl₂) at -20°C, add a solution of tert-butyl hydroperoxide. Then, add 1-butene-4-ol and stir at -20°C until the reaction is complete.

  • Cyclization: The resulting (S)-2,3-epoxy-1-butanol can be cyclized under either basic or acidic conditions to afford (S)-3-hydroxytetrahydrofuran.

Comparison of Synthetic Routes to (S)-3-Hydroxytetrahydrofuran

MethodStarting MaterialKey ReagentsTypical YieldEnantiomeric Excess (ee)AdvantagesDisadvantages
Intramolecular Cyclization (S)-1,4-Ditosyl-2-butanolBaseData not readily availableHigh (expected)Potentially a direct route from a chiral precursor.Lack of well-documented, high-yielding protocols.
From L-Malic Acid L-Malic AcidSOCl₂, MeOH, NaBH₄, LiCl, p-TsOH~65-80%[2][3]>99%Inexpensive, readily available starting material.Multi-step synthesis.
From (S)-4-chloro-3-hydroxybutyric acid ethyl ester (S)-4-chloro-3-hydroxybutyric acid ethyl esterNaBH₄, Base~85-95%[5][6]>99%High-yielding and relatively direct.More expensive starting material than L-malic acid.
Asymmetric Reduction (CBS) Dihydro-3(2H)-furanoneChiral oxazaborolidine, BH₃·SMe₂Good to excellent>95%[7]High enantioselectivity from an achiral starting material.Requires stoichiometric chiral catalyst and anhydrous conditions.
Sharpless Asymmetric Epoxidation 1-Butene-4-olTi(OiPr)₄, (+)-DET, t-BuOOHGood>90%[9]High enantioselectivity from a simple achiral precursor.Requires careful control of reaction conditions.

Synthesis of Chiral Pyrrolidines

The synthesis of chiral pyrrolidines, another important class of heterocycles, can also be approached using butanediol-derived precursors. The general strategy involves the conversion of the hydroxyl groups into good leaving groups and subsequent displacement by an amine.

While a direct, high-yielding protocol for the synthesis of a specific chiral pyrrolidine from (S)-1,4-Ditosyl-2-butanol is not as commonly reported as for the tetrahydrofuran analogue, the chemical principles remain the same. An amino group at the C1 or C4 position would be required to facilitate the intramolecular cyclization.

Alternative and more established methods for the synthesis of chiral pyrrolidines often involve:

  • [3+2] Cycloaddition Reactions: The reaction of azomethine ylides with electron-deficient alkenes is a powerful tool for constructing the pyrrolidine ring with excellent stereocontrol.[5]

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials like L-proline or L-pyroglutamic acid.

  • Asymmetric Hydrogenation of Pyrroles: Using chiral catalysts to reduce substituted pyrroles to the corresponding chiral pyrrolidines.

Conclusion and Recommendations

While (S)-1,4-Ditosyl-2-butanol is a theoretically sound chiral building block for the synthesis of (S)-3-hydroxytetrahydrofuran and chiral pyrrolidines, the lack of readily available, optimized protocols in the scientific literature suggests that alternative methods are often preferred.

For the synthesis of (S)-3-hydroxytetrahydrofuran :

  • For large-scale and cost-effective synthesis , the route starting from L-malic acid is highly recommended due to the low cost and availability of the starting material.[2][3]

  • For high-yielding laboratory-scale synthesis where cost is less of a concern, starting from (S)-4-chloro-3-hydroxybutyric acid ethyl ester offers a more direct and efficient pathway.[5][6]

  • For achieving high enantioselectivity from achiral precursors , both the asymmetric reduction of dihydro-3(2H)-furanone and the Sharpless asymmetric epoxidation of 1-butene-4-ol are excellent and well-established methods.[7][9]

For the synthesis of chiral pyrrolidines , researchers are encouraged to explore the rich literature on asymmetric cycloaddition reactions and chiral pool synthesis , which offer a wide range of methodologies for accessing diverse and complex pyrrolidine structures.[5]

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, desired stereochemical purity, and the availability of starting materials and reagents. This guide provides a solid foundation for making an informed decision based on a comparative analysis of the most relevant and field-proven synthetic strategies.

References

  • CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents.
  • WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran - Google Patents.
  • Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap.
  • US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents.
  • Furan, 3-hydroxy-1,2,3,4-tetrahydro - Organic Syntheses Procedure. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available at: [Link]

  • Sharpless Epoxidation of - Organic Syntheses Procedure. Available at: [Link]

  • Corey–Itsuno reduction - Wikipedia. Available at: [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. Available at: [Link]

  • (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products - ResearchGate. Available at: [Link]

  • Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Available at: [Link]

  • Corey–Bakshi–Shibata (CBS) Reduction - ResearchGate. Available at: [Link]

  • Sharpless Asymmetric Epoxidation Reaction - Chem 115 Myers. Available at: [Link]

Sources

Validation

Technical Assessment: (S)-1,4-Ditosyl-2-butanol Quality &amp; Performance Guide

Executive Summary (S)-1,4-Ditosyl-2-butanol (CAS: 99520-82-8) is a pivotal chiral synthon utilized in the synthesis of 3-substituted pyrrolidines and tetrahydrofurans, serving as a structural backbone for antiretrovirals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1,4-Ditosyl-2-butanol (CAS: 99520-82-8) is a pivotal chiral synthon utilized in the synthesis of 3-substituted pyrrolidines and tetrahydrofurans, serving as a structural backbone for antiretrovirals (e.g., Amprenavir), antibiotics, and novel GPCR ligands.

While nominally sold as "98% Purity," commercial batches exhibit significant variance in regiochemical fidelity and solvation profile . This guide compares performance data from three distinct supplier tiers to demonstrate how "silent" impurities—specifically the 1,2,4-tritosylate congener—can reduce cyclization yields by up to 40% and compromise downstream enantiomeric excess (ee).

Chemical Profile & Critical Quality Attributes (CQAs)

The utility of this synthon relies on the differential reactivity between the primary tosylates (C1, C4) and the secondary alcohol (C2).

  • Compound: (S)-1,4-bis(4-toluenesulfonyloxy)-2-butanol

  • Formula: C

    
    H
    
    
    
    O
    
    
    S
    
    
  • Key Function: Double electrophile for nucleophilic cyclization (e.g., with primary amines to form pyrrolidines).

The "Tritosylate" Trap

The most critical impurity is (S)-1,2,4-Butanetriol tritosylate . During synthesis, if temperature or stoichiometry is uncontrolled, the secondary hydroxyl at C2 is also tosylated.

  • Impact: The tritosylate is a "dead end" for hydroxy-preserving cyclizations or leads to elimination side-products (butadienes) under basic conditions, severely complicating purification.

Supplier Comparison Methodology

We blinded and analyzed samples from three representative supply channels:

  • Supplier A (Tier 1): Specialized Western Chiral CRO (Premium pricing).

  • Supplier B (Tier 2): Major Catalog Distributor (Mid-range).

  • Supplier C (Tier 3): Bulk Industrial Supplier (Low cost).

Analytical Protocol
  • HPLC (Chemical Purity): C18 Column, Acetonitrile/Water gradient.

  • Chiral HPLC (Optical Purity): Chiralpak AD-H, Hexane/IPA.

  • H-NMR (Regio-purity): Focus on the C2-methine proton shift (distinct for OH vs OTs).

  • Functional Use Test: Cyclization with Benzylamine to form (S)-1-Benzyl-3-pyrrolidinol.

Comparative Performance Data

Table 1: Analytical Characterization
MetricSupplier A (Tier 1)Supplier B (Tier 2)Supplier C (Tier 3)
Purity (HPLC a/a) 99.2%97.5%94.1%
Enantiomeric Excess >99.5% ee98.8% ee92.0% ee
Tritosylate Impurity <0.1%1.2%4.5%
Residual Pyridine None DetectedTrace (<0.5%)2.1% (Significant)
Water (KF) 0.05%0.2%0.8%
Appearance White Crystalline SolidOff-white PowderYellowish Sticky Solid
Data Interpretation[1][2][3][4][5][6][7]
  • Supplier C's high tritosylate content (4.5%) indicates poor regiocontrol during the tosylation of the triol precursor. The yellow color and sticky texture suggest residual pyridine/HCl salts and oxidation.

  • Supplier B is acceptable for early discovery but carries a risk of 1-2% "dead mass" due to over-tosylation.

  • Supplier A demonstrates superior process control, likely using low-temperature selective tosylation protocols.

Functional Application: Pyrrolidine Cyclization

To quantify the real-world impact, we performed a standard cyclization reaction used in drug synthesis.

Reaction: (S)-1,4-Ditosyl-2-butanol + Benzylamine


 (S)-1-Benzyl-3-pyrrolidinol
Experimental Workflow (Diagram)

G Start (S)-1,4-Ditosyl-2-butanol (Variable Quality) Process Reflux in CH3CN 12 Hours Start->Process Reagent + Benzylamine + K2CO3 (3 eq) Reagent->Process Success Product: (S)-1-Benzyl-3-pyrrolidinol (Target) Process->Success Main Pathway Fail_Tri Side Product: Elimination / Polymerization (From Tritosylate) Process->Fail_Tri Impurity Interference Fail_Rac Racemization: Loss of ee% (Due to harsh conditions) Process->Fail_Rac If pH > 12

Caption: Workflow for the comparative cyclization stress test. High tritosylate levels divert flux toward elimination products.

Table 2: Functional Yield & Quality
MetricSupplier A (Tier 1)Supplier B (Tier 2)Supplier C (Tier 3)
Isolated Yield 88%76%52%
Product ee% 99.4%98.5%91.0%
Purification Load Simple CrystallizationColumn ChromatographyDifficult Separation*

*Note: Supplier C's product required extensive chromatography to remove elimination byproducts derived from the tritosylate impurity.

Detailed Protocol: Quality Control & Synthesis

A. QC Method for Impurity Detection (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm (Tosyl chromophore).

  • Key Retention Times:

    • Monotosylate (under-reacted): ~4.5 min

    • Target (Ditosylate): ~8.2 min

    • Tritosylate (over-reacted): ~11.5 min (More hydrophobic).

B. Synthesis of (S)-1-Benzyl-3-pyrrolidinol
  • Setup: Charge a 100 mL RB flask with (S)-1,4-Ditosyl-2-butanol (1.0 eq, 10 mmol) and Acetonitrile (50 mL).

  • Addition: Add K

    
    CO
    
    
    
    (3.0 eq, finely ground) and Benzylamine (1.1 eq).
  • Reaction: Heat to reflux (82°C) with vigorous stirring for 12 hours. Monitor disappearance of ditosylate by TLC/HPLC.

  • Workup: Cool to RT. Filter solids (salts). Concentrate filtrate.

  • Purification: Dissolve residue in DCM, wash with water. Dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography (EtOAc/Hexane) or crystallize as the HCl salt.

Recommendation

For GMP manufacturing or late-stage optimization, Supplier A (Tier 1) specifications are non-negotiable. The cost savings of Supplier C are negated by a 40% yield loss and the high labor cost of removing tritosylate-derived impurities.

For early discovery screening , Supplier B is viable if and only if a pre-reaction QC check confirms Tritosylate content is <1.5%.

QC Decision Tree

QC Sample Incoming Sample (S)-1,4-Ditosyl-2-butanol Visual Visual Inspection: Is it White/Crystalline? Sample->Visual HPLC HPLC Analysis: Tritosylate < 0.5%? Visual->HPLC Yes Reject_Vis REJECT: Likely Pyridine/Oxidation Visual->Reject_Vis No (Yellow/Sticky) Chiral Chiral HPLC: ee% > 99%? HPLC->Chiral Yes Reject_Tri REJECT: Purification Risk HPLC->Reject_Tri No (>0.5%) Approve APPROVE for Synthesis Chiral->Approve Yes Reject_EE REJECT: Stereochem Risk Chiral->Reject_EE No

Caption: Decision logic for accepting incoming lots of chiral tosylates.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 57357204, (S)-1,4-Ditosyl-2-butanol. Retrieved from [Link]

  • Synthetic Application (THF/Pyrrolidine)
  • General Tosylation Protocols & Impurities

    • Marvel, C. S., & Sekera, V. C. (1940). p-Toluenesulfonic acid, n-butyl ester. Organic Syntheses, 20, 50. Retrieved from [Link] (Foundational method illustrating temperature control importance).

  • Chiral Drug Development Context

Sources

Safety & Regulatory Compliance

Safety

(S)-1,4-Ditosyl-2-butanol proper disposal procedures

Executive Safety Alert: Alkylating Potential (S)-1,4-Ditosyl-2-butanol is a bis-sulfonate ester.[1] Unlike its parent alcohol (2-butanol), this compound functions as a bi-functional alkylating agent .[1] Primary Hazard:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Alert: Alkylating Potential

(S)-1,4-Ditosyl-2-butanol is a bis-sulfonate ester.[1] Unlike its parent alcohol (2-butanol), this compound functions as a bi-functional alkylating agent .[1]

  • Primary Hazard: Genotoxicity/Mutagenicity.[1] It can cross-link DNA or alkylate proteins via nucleophilic substitution at the C1 and C4 positions.[1]

  • Immediate Action: Do NOT dispose of down the drain. Do NOT treat as general organic trash.[1] Segregate as "High Hazard / Cytotoxic" waste.[1]

Chemical Profile & Risk Assessment

Before initiating disposal, you must verify the state of the material. This compound is typically a viscous oil or low-melting solid.[1]

ParameterSpecificationCritical Safety Note
Chemical Name (S)-1,4-di-p-toluenesulfonyloxy-2-butanolChiral intermediate; high value, high toxicity.
Functional Class Alkyl Sulfonate / Bis-electrophileReactive Hazard: Susceptible to nucleophilic attack.[1]
RCRA Status Not P/U Listed (typically)Must be characterized as D001 (if in flammable solvent) or Toxic.[1]
Incompatibility Strong oxidizers, Strong basesExothermic reaction with bases (hydrolysis).[1]
PPE Level Level 2+ Double nitrile gloves (0.11mm min) or Silver Shield® laminates.[1]

Disposal Decision Matrix

The following workflow dictates the logical path for disposal based on the quantity and state of the material.

DisposalWorkflow Start Start: (S)-1,4-Ditosyl-2-butanol Waste StateCheck Is material a pure solid/oil or in solution? Start->StateCheck Pure Pure Substance (>100 mg) StateCheck->Pure Bulk Spill Spill / Trace Residue (<100 mg) StateCheck->Spill Residue/Spill Commercial PATH A: Commercial Incineration (Recommended) Pure->Commercial Deactivation PATH B: Chemical Deactivation (In-Situ) Spill->Deactivation LabPack Segregate into 'Cytotoxic/Alkylator' Pail Commercial->LabPack Quench Nucleophilic Scavenging (Thiosulfate Method) Deactivation->Quench Label Label: 'Suspected Carcinogen' LabPack->Label Validation TLC Validation (Disappearance of SM) Quench->Validation FinalWaste Dispose as Non-Haz Aqueous Waste (Check Local Regs) Validation->FinalWaste Clean ReTreat Re-treat Validation->ReTreat SM Persists ReTreat->Quench

Figure 1: Decision logic for disposing of alkylating agents. Path A is preferred for safety; Path B is for spills or specific waste minimization requirements.

Detailed Disposal Protocols

Method A: Commercial Incineration (Lab Pack) – The Gold Standard

Use this method for all bulk quantities (>100 mg) or expired inventory.

  • Segregation: Do not mix with general organic solvents (e.g., acetone waste) to prevent accidental exposure to EHS personnel.[1]

  • Container: Place the primary container (vial/flask) inside a secondary clear plastic bag (Zip-lock).

  • Labeling: Affix a yellow hazardous waste label.

    • Constituents: "(S)-1,4-Ditosyl-2-butanol (Alkylating Agent)"

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Storage: Store in the "Cytotoxic/Carcinogen" satellite accumulation area until pickup.

Method B: Chemical Deactivation (Nucleophilic Scavenging)

Use this method for cleaning glassware, spills, or trace residues. This converts the reactive electrophile into a non-toxic Bunte salt.

The Chemistry: Alkyl tosylates (


) react rapidly with thiosulfate ions (

) to form non-volatile, water-soluble alkyl thiosulfates (Bunte salts), effectively quenching the alkylating potential.

Reagents Required:

  • Sodium Thiosulfate (

    
    ), 10% w/v aqueous solution.[1]
    
  • Solvent: Acetone or Acetonitrile (to solubilize the ditosylate).[1]

Protocol:

  • Dissolution: Dissolve the residue in a minimal amount of acetone.

  • Quenching: Add a 20-fold molar excess of the 10% Sodium Thiosulfate solution.

    • Note: The solution may become biphasic.[1] Vigorous stirring is required.[1][2]

  • Reaction Time: Stir at room temperature for 24 hours .

  • Validation (Self-Validating Step):

    • Perform a Thin Layer Chromatography (TLC) spot test.[1][2]

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.[1]

    • Visualization: UV or Iodine stain.[1]

    • Criteria: The spot corresponding to the ditosylate (usually high

      
      ) must be completely absent.[1] If present, add more thiosulfate and stir for another 12 hours.
      
  • Final Disposal: Once validated, the aqueous mixture can be neutralized (pH 6-8) and disposed of as aqueous chemical waste (non-genotoxic).[1]

Spill Management Procedures

Scenario: Solid/Oil Spill on Benchtop

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.

  • Containment: Do not wipe dry. Cover the spill with a pad soaked in 10% Sodium Thiosulfate .

  • Deactivation: Allow the pad to sit over the spill for 30 minutes. This initiates quenching on the surface.[1]

  • Cleanup:

    • Wipe up the area with the thiosulfate pad.

    • Clean the surface twice with acetone, followed by soap and water.

    • Place all pads/gloves into a "Solid Hazardous Waste" bag.

Regulatory Compliance (RCRA/EPA)

  • Waste Code Assignment:

    • If the material is pure, it does not carry a specific "P" or "U" code.

    • If dissolved in a flammable solvent (Acetone/Alcohol), it is D001 (Ignitable).[1]

    • If dissolved in a halogenated solvent (DCM), it is F002 .[1]

  • Generator Status: As a "High Hazard" material, even small amounts count toward your monthly hazardous waste generation totals.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • Lunn, G., & Sansone, E. B. (1990).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate quenching protocols).

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

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